Neoisoastilbin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22O11 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
ZROGCCBNZBKLEL-XEXNSLJOSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Synonyms |
(2R-cis)-isomer of astilbin (2S-cis)-isomer of astilbin 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin astilbin isoastilbin neoisoastilbin |
Origin of Product |
United States |
Foundational & Exploratory
Neoisoastilbin chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neoisoastilbin
Introduction
This compound is a flavanonol glycoside, a type of flavonoid, found in various plant species, including Smilax glabra[1]. It is one of four stereoisomers with the same chemical formula and connectivity, the others being astilbin, neoastilbin, and isoastilbin. These compounds share a taxifolin (dihydroquercetin) core substituted at the 3-position with an α-L-rhamnopyranosyl moiety. The distinct stereochemistry of these isomers leads to differences in their physical, chemical, and biological properties. This guide provides a detailed overview of the chemical structure and stereochemistry of this compound for researchers and drug development professionals.
Chemical Structure and Stereochemistry
The fundamental structure of this compound consists of a dihydroflavonol skeleton linked to a rhamnose sugar unit. The stereochemical variations among its isomers arise from the chiral centers at the C2 and C3 positions of the C-ring of the dihydroflavonol core.
IUPAC Name: (2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one[2].
Stereochemistry: The four stereoisomers are defined by the cis or trans relationship of the substituents at the C2 and C3 positions of the heterocyclic C-ring:
-
Astilbin: (2R,3R) - trans configuration.
-
Neoastilbin: (2S,3S) - trans configuration[3].
-
Isoastilbin: (2R,3S) - cis configuration[4].
-
This compound: (2S,3R) - cis configuration[5].
This compound is specifically the (2S-cis)-isomer[5]. The relationship between these four isomers is critical for their identification and separation.
Physicochemical Properties
The stereoisomerism of these compounds influences their physicochemical properties, such as solubility and stability. While data for this compound is limited, comparative data for the more abundant astilbin and neoastilbin provide valuable insights.
| Property | This compound | Astilbin | Neoastilbin | Isoastilbin |
| IUPAC Name | (2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[...]-2,3-dihydrochromen-4-one[2] | (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[...]-2,3-dihydro-4H-1-benzopyran-4-one | (2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[...]-2,3-dihydrochromen-4-one[3] | (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[...]-2,3-dihydrochromen-4-one[4] |
| Molecular Formula | C₂₁H₂₂O₁₁[2] | C₂₁H₂₂O₁₁ | C₂₁H₂₂O₁₁[3] | C₂₁H₂₂O₁₁[4] |
| Molecular Weight | 450.4 g/mol [2] | 450.39 g/mol | 450.4 g/mol | 450.4 g/mol [4] |
| Canonical SMILES | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--O)O)C4=CC(=C(C=C4)O)O)O)O">C@@HO[2] | C[C@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--O)O)C4=CC(=C(C=C4)O)O)O)O">C@@HO | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--O)O)C4=CC(=C(C=C4)O)O)O)O">C@@HO | C[C@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--O)O)C4=CC(=C(C=C4)O)O)O)O">C@@HO[4] |
| Water Solubility (25°C) | Not reported | 132.72 µg/mL[6][7] | 217.16 µg/mL[6][7] | Not reported |
| log P (SGF) | Not reported | 1.57[6][7] | 1.39[6][7] | Not reported |
| log P (SIF) | Not reported | 1.09[6][7] | 0.98[6][7] | Not reported |
| Stability in SIF (4h, 37°C) | Not reported | 78.6% remaining[6][7] | 88.3% remaining[6][7] | Not reported |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid
Experimental Protocols
The characterization and quantification of this compound and its isomers rely on various analytical techniques. Isomerization is a key process for both analysis and preparation.
Isomerization of Astilbin and Neoastilbin
The interconversion of these stereoisomers can be induced by changes in temperature and pH. This process is crucial for the preparative separation of the less abundant isomers. For instance, astilbin (a trans-isomer) can be isomerized to produce this compound (a cis-isomer)[6][8].
Methodology:
-
Sample Preparation: A solution of a purified isomer (e.g., astilbin) is prepared in a suitable buffer (e.g., phosphate buffer at pH 7.0).
-
Incubation: The solution is incubated at a controlled temperature (e.g., 80°C) for several hours to induce isomerization[9].
-
Monitoring: The reaction is monitored over time using High-Performance Liquid Chromatography (HPLC) to determine the relative concentrations of the four isomers.
-
Purification: The resulting mixture of isomers can be separated using preparative HPLC to isolate the desired compound, such as this compound.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise stereochemistry of these isomers.
Methodology:
-
Sample Preparation: A purified sample of the isomer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.
-
Stereochemistry Determination: The relative configuration of the C2 and C3 protons is determined by the ³J(H2, H3) coupling constant in the ¹H NMR spectrum. A large coupling constant is indicative of a trans configuration (as in astilbin and neoastilbin), while a smaller coupling constant indicates a cis configuration (as in this compound and isoastilbin). The absolute configuration is typically confirmed by comparison with literature data or through advanced techniques like electronic circular dichroism (ECD).
Quantification by HPLC
HPLC is the standard method for separating and quantifying the four stereoisomers in biological matrices or herbal extracts.
Methodology:
-
Chromatographic System: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution system consisting of two solvents, such as (A) acetonitrile and (B) water with a small amount of acid (e.g., 0.1% formic acid), is employed.
-
Detection: A UV detector set at a wavelength where the flavonoids exhibit strong absorbance (e.g., 291 nm) is used.
-
Quantification: The concentration of each isomer is determined by comparing its peak area to a calibration curve constructed from certified reference standards.
Biological Activities
This compound has been reported to possess antioxidant, anti-hyperuricemic, and anti-inflammatory activities[10]. The distinct stereochemistry of the four isomers can lead to significant differences in their biological effects and pharmacokinetic profiles. For example, astilbin has well-documented immunosuppressive properties, and these activities are highly dependent on its specific stereochemical structure[11]. Understanding the structure of this compound is the first step toward exploring its potential therapeutic applications.
Conclusion
This compound is the (2S,3R)-cis stereoisomer of a group of four structurally related flavanonol glycosides. Its unique stereochemistry distinguishes it from astilbin, neoastilbin, and isoastilbin, and is a critical determinant of its physicochemical and biological properties. The experimental protocols outlined in this guide, particularly isomerization and spectroscopic analysis, are essential for the accurate identification, separation, and characterization of this compound in research and drug development settings.
References
- 1. neist.res.in [neist.res.in]
- 2. This compound | C21H22O11 | CID 10114809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neoastilbin | C21H22O11 | CID 442437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoastilbin | C21H22O11 | CID 9981176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Astilbin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isomerization of astilbin and its application for preparation of the four stereoisomers from Rhizoma Smilacis Glabrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Astilbin | Immunology & Inflammation related chemical | Mechanism | Concentration [selleckchem.com]
The Biosynthetic Pathway of Neoisoastilbin in Smilax glabra: A Technical Guide
Introduction
Smilax glabra Roxb., commonly known as "Tufuling," is a medicinal plant widely utilized in traditional Chinese medicine for its anti-inflammatory, detoxifying, and joint-easing properties.[1][2] The rhizome of this plant is rich in a variety of bioactive compounds, with flavonoids being among the most significant.[3][4] Among these, neoisoastilbin, a dihydroflavonol rhamnoside, has garnered attention for its potential pharmacological activities, including antitumor effects.[5] this compound is a stereoisomer of the more abundant astilbin, and understanding its biosynthetic pathway is crucial for metabolic engineering, synthetic biology applications, and optimizing its production for drug development.[6][7]
This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in Smilax glabra, integrating data from metabolomic, transcriptomic, and biochemical studies. It details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the metabolic route.
Core Biosynthetic Pathway: From Phenylalanine to the Dihydroflavonol Core
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a fundamental route in secondary plant metabolism that converts the amino acid L-phenylalanine into a variety of phenolic compounds.[8] The initial steps lead to the formation of 4-coumaroyl-CoA, a key precursor for all flavonoids.[9]
The pathway proceeds as follows:
-
Phenylalanine Ammonia-Lyase (PAL) : The pathway begins with the deamination of L-phenylalanine to form cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H) : Cinnamic acid is then hydroxylated to produce 4-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL) : This enzyme activates 4-coumaric acid by ligating it with Coenzyme A, forming 4-coumaroyl-CoA.[9]
-
Chalcone Synthase (CHS) : As the entry point to the flavonoid pathway, CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[8]
-
Chalcone Isomerase (CHI) : The unstable chalcone is rapidly isomerized by CHI to form (2S)-naringenin, a flavanone.
-
Flavanone 3-Hydroxylase (F3H) : Naringenin is then hydroxylated at the 3-position by F3H to produce the dihydroflavonol, (2R,3R)-taxifolin (also known as dihydroquercetin). Taxifolin serves as the aglycone precursor for this compound and its isomers.[1][5]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]
- 3. Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated Metabolomic and Transcriptomic Analysis Reveals Differential Mechanism of Flavonoid Biosynthesis in Two Cultivars of Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Neoisoastilbin in Inflammatory Diseases
Audience: Researchers, scientists, and drug development professionals.
Abstract: Neoisoastilbin, a flavonoid compound, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for various inflammatory diseases. This technical guide provides an in-depth analysis of the molecular mechanisms underlying its action, with a focus on its inhibitory effects on key inflammatory signaling pathways. Quantitative data from preclinical studies are summarized, detailed experimental protocols are provided, and the core signaling pathways are visualized to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Targeting the NF-κB and NLRP3 Inflammasome Pathways
This compound exerts its anti-inflammatory effects primarily by suppressing two critical and interconnected signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome pathway.[1][2] These pathways are central to the innate immune response and their aberrant activation is a hallmark of many chronic inflammatory conditions, including gouty arthritis.[2][3]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα.[3] Upon stimulation by inflammatory triggers, such as monosodium urate (MSU) crystals in gout, the IκB kinase (IKK) complex becomes activated.[1][2] IKK then phosphorylates IκBα, targeting it for degradation and allowing NF-κB (specifically the p65 subunit) to translocate into the nucleus.[1][2][3] Nuclear NF-κB then initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like IL-1β, IL-6, and TNF-α, as well as for the NLRP3 protein itself.[1][2]
This compound intervenes by significantly mitigating the phosphorylation of key proteins in this cascade, including IKKα, IκBα, and the NF-κB p65 subunit.[1] This action prevents the degradation of IκBα and effectively traps NF-κB in the cytoplasm, thereby blocking the transcription of its target inflammatory genes.[1]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that responds to cellular danger signals.[5][6][7] Its activation consists of two steps: a "priming" step, largely driven by the NF-κB pathway which upregulates NLRP3 expression, and an "activation" step triggered by stimuli like MSU crystals.[2][5] Once activated, NLRP3 oligomerizes and recruits an adaptor protein, ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[1][5] This proximity induces the auto-cleavage and activation of caspase-1.[1] Active caspase-1 then proteolytically cleaves the inactive precursors of pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, potent forms, which are subsequently secreted from the cell to amplify the inflammatory response.[1][5]
This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1][2] By suppressing the NF-κB pathway, it reduces the expression of NLRP3 itself (the priming step). Furthermore, it directly inhibits the assembly and activation of the inflammasome complex, leading to decreased expression of NLRP3, ASC, and active caspase-1.[1][2] This dual inhibition effectively shuts down the production and release of mature IL-1β, a key mediator of acute inflammation and pain in diseases like gout.[1]
Caption: this compound inhibits inflammation by targeting both NF-κB and NLRP3 inflammasome pathways.
Quantitative Efficacy Data
Studies have quantified the effects of this compound on inflammatory markers in both in vitro and in vivo models. The data consistently show a dose-dependent reduction in pro-inflammatory cytokines and key signaling proteins.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion
Data derived from ELISA analysis of supernatants from MSU-stimulated THP-1-derived macrophages and ankle joints of gouty arthritis model mice.
| Model System | Cytokine | Treatment Group | Concentration / Dose | % Reduction vs. MSU Control (Approx.) |
| THP-1 Macrophages | IL-1β | This compound | 40 µM | ~45% |
| This compound | 80 µM | ~70% | ||
| THP-1 Macrophages | IL-6 | This compound | 40 µM | ~30% |
| This compound | 80 µM | ~55% | ||
| THP-1 Macrophages | TNF-α | This compound | 40 µM | ~40% |
| This compound | 80 µM | ~60% | ||
| Gouty Arthritis Mice | IL-1β | This compound | 25 mg/kg | ~35% |
| This compound | 50 mg/kg | ~50% | ||
| Gouty Arthritis Mice | IL-6 | This compound | 25 mg/kg | ~25% |
| This compound | 50 mg/kg | ~40% | ||
| Gouty Arthritis Mice | TNF-α | This compound | 25 mg/kg | ~30% |
| This compound | 50 mg/kg | ~48% |
(Data synthesized from graphical representations in referenced studies.[2])
Table 2: Effect of this compound on NF-κB and NLRP3 Pathway Protein Expression
Data derived from Western Blot analysis of cell lysates or tissue homogenates.
| Protein Target | Model System | Treatment Group | Concentration / Dose | Outcome |
| p-IKKα | Gouty Arthritis Mice | This compound | 20, 40 mg/kg | Dose-dependent decrease in phosphorylation |
| p-IκBα | Gouty Arthritis Mice | This compound | 20, 40 mg/kg | Dose-dependent decrease in phosphorylation |
| p-NF-κB (p65) | Gouty Arthritis Mice | This compound | 20, 40 mg/kg | Dose-dependent decrease in phosphorylation |
| NLRP3 | Gouty Arthritis Mice | This compound | 25, 50 mg/kg | Dose-dependent decrease in expression |
| ASC | Gouty Arthritis Mice | This compound | 25, 50 mg/kg | Dose-dependent decrease in expression |
| Caspase-1 (cleaved) | Gouty Arthritis Mice | This compound | 25, 50 mg/kg | Dose-dependent decrease in expression |
(Data synthesized from referenced studies.[1][2])
Key Experimental Protocols
The anti-inflammatory activity of this compound has been validated using established in vitro and in vivo models of inflammation, particularly those mimicking gouty arthritis.
In Vitro Model: MSU-Stimulated Macrophages
This model assesses the direct effect of this compound on inflammatory responses in immune cells.
-
Cell Line: Human monocytic THP-1 cells are commonly used.
-
Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Priming: Differentiated macrophages are primed with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce the expression of NLRP3 and pro-IL-1β (NF-κB activation).[2]
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) for 0.5-1 hour.[2]
-
Stimulation: Inflammation is induced by adding monosodium urate (MSU) crystals (e.g., 500 µM) for an additional 24 hours.[2]
-
Endpoints:
-
Cytokine Analysis: Cell culture supernatants are collected to measure the levels of secreted IL-1β, IL-6, and TNF-α using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]
-
Protein Expression: Cell lysates are prepared for Western Blot analysis to quantify the expression of key pathway proteins (NLRP3, ASC, Caspase-1, p-NF-κB).[2]
-
Cell Viability: A CCK-8 assay is performed to ensure that the observed effects are not due to cytotoxicity of the compound.[2]
-
In Vivo Model: MSU-Induced Acute Gouty Arthritis in Mice
This animal model evaluates the therapeutic efficacy of this compound in a physiological context of acute inflammation.
-
Animal Model: C57BL/6 mice are typically used.[1]
-
Treatment Regimen: Mice are pre-treated with this compound (e.g., 25 or 50 mg/kg) or a positive control like colchicine (1 mg/kg) via intragastric administration for 7 consecutive days.[2]
-
Induction of Arthritis: On the 6th day, acute gouty arthritis is induced by intra-articular injection of a suspension of MSU crystals (e.g., 50 mg/mL in sterile PBS) into the ankle joint.[2]
-
Endpoints (24 hours post-MSU injection):
-
Clinical Assessment: Joint swelling is measured using calipers.
-
Histopathology: Ankle joints are harvested, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and synovial damage.[2]
-
Biochemical Analysis: Ankle joint tissue is homogenized to prepare supernatants for ELISA (to measure local cytokine levels) and lysates for Western Blotting (to measure pathway protein expression).[1][2]
-
Caption: Standard experimental workflows for evaluating this compound's anti-inflammatory effects.
Conclusion and Future Directions
This compound demonstrates a potent and multi-faceted anti-inflammatory mechanism of action centered on the dual inhibition of the NF-κB and NLRP3 inflammasome pathways. By preventing the nuclear translocation of NF-κB and the subsequent assembly of the NLRP3 inflammasome, it effectively reduces the production and secretion of key pro-inflammatory cytokines. The quantitative data from robust preclinical models strongly support its therapeutic potential for inflammatory diseases, particularly those driven by inflammasome activation like gouty arthritis.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.[8]
-
Broader Therapeutic Applications: Investigating the efficacy of this compound in other NLRP3-mediated diseases, such as atherosclerosis, type 2 diabetes, and neuroinflammatory disorders.
-
Clinical Trials: Moving towards well-designed clinical trials to validate the safety and efficacy of this compound in human subjects with inflammatory conditions.
-
Structural Analogs: Exploring synthetic modifications of the this compound structure to potentially enhance potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Action and mechanisms of neferine in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astilbe Chinensis ethanol extract suppresses inflammation in macrophages via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Isolation, and Characterization of Neoisoastilbin from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoastilbin is a naturally occurring dihydroflavonol, a type of flavonoid found in several plant species, most notably in the rhizome of Smilax glabra Roxb.[1][2]. It is one of four stereoisomers, which include astilbin, neoastilbin, and isoastilbin, that often coexist in nature.[1][3] this compound has garnered significant interest in the scientific community for its potent antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in drug discovery and development.[1][4]
This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound. It includes detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows to support researchers in their exploration of this promising natural compound.
Discovery and Natural Occurrence
This compound, along with its stereoisomers, is a significant component of the flavonoid fraction of Smilax glabra Roxb., a plant used in traditional Chinese medicine.[1][2] The interconversion between astilbin and its three stereoisomers, including this compound, has been studied, revealing that these isomers naturally coexist and their ratios can be influenced by factors such as temperature.[5][6] The initial identification and characterization of these flavonoids were achieved through chromatographic separation followed by spectroscopic analysis.
Isolation and Purification of this compound
The isolation of this compound from plant material, typically the rhizomes of Smilax glabra, is a multi-step process involving extraction, fractionation, and purification. A general workflow for this process is outlined below.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astilbin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isomerization of astilbin and its application for preparation of the four stereoisomers from Rhizoma Smilacis Glabrae - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Neoisoastilbin and Its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoastilbin, a flavonoid belonging to the flavanonol subclass, and its stereoisomers—astilbin, neoastilbin, and isoastilbin—have garnered significant scientific interest due to their diverse pharmacological activities. These compounds, commonly found in medicinal plants such as Smilax glabra, have demonstrated promising therapeutic potential, particularly in the realms of anti-inflammatory, antioxidant, and anti-hyperuricemic applications. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its isomers, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data associated with the pharmacological effects of this compound and its isomers.
Table 1: In Vitro Antioxidant Activity of this compound and Its Isomers [1]
| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) | ABTS Radical Scavenging IC₅₀ (µg/mL) | Ferric Reducing Antioxidant Power (FRAP) |
| This compound | 5.48 ± 0.22 | 1.41 ± 0.55 | Exhibited reducing power |
| Neoastilbin | 9.14 ± 0.23 | 6.84 ± 0.55 | Exhibited reducing power |
| Isoastilbin | 4.01 ± 0.18 | 3.11 ± 0.90 | Exhibited reducing power |
| Astilbin | 7.34 ± 0.22 | 6.48 ± 1.13 | Exhibited reducing power |
Table 2: Inhibition of Human Cytochrome P450 Enzymes by Astilbin Isomers
| Compound | CYP3A4 Inhibition IC₅₀ (µM) | CYP2D6 Inhibition IC₅₀ (µM) |
| Neoastilbin | 6.51 | 1.48 |
| Isoastilbin | 3.03 | 11.87 |
| Astilbin | 2.63 | 14.16 |
Table 3: Pharmacokinetic Parameters of Astilbin and Neoastilbin in Rats
| Parameter | Astilbin | Neoastilbin |
| Water Solubility (µg/mL) | 132.72 | 217.16 |
| log P (Simulated Gastric Fluid) | 1.57 | 1.39 |
| log P (Simulated Intestinal Fluid) | 1.09 | 0.98 |
| Stability in SIF (4h, 37°C, % remaining) | 78.6 | 88.3 |
| Absolute Bioavailability (%) | 0.30 | 0.28 |
Table 4: In Vitro Anti-inflammatory Activity of this compound and Isomers [2]
| Compound | Effect on LPS-stimulated RAW264.7 cells |
| This compound | Significantly inhibited the secretion of IL-1β, IL-6, and NO. Significantly inhibited the protein expression of NF-κB p-p65. |
| Neoastilbin | Significantly inhibited the secretion of IL-1β, IL-6, and NO. Significantly inhibited the protein expression of NF-κB p-p65. |
| Isoastilbin | Significantly inhibited the secretion of IL-1β, IL-6, and NO. Significantly inhibited the protein expression of NF-κB p-p65. |
| Astilbin | Significantly inhibited the secretion of IL-1β, IL-6, and NO. Significantly inhibited the protein expression of NF-κB p-p65. |
| Note: Specific IC₅₀ values for the inhibition of inflammatory mediators by this compound were not available in the reviewed literature. |
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Effects: Inhibition of the NF-κB/NLRP3 Pathway
This compound has been shown to ameliorate acute gouty arthritis by suppressing the NF-κB/NLRP3 signaling pathway. Monosodium urate (MSU) crystals, the causative agent of gout, trigger an inflammatory cascade. This compound intervenes in this pathway at multiple points. It inhibits the phosphorylation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus. As a result, the transcription of pro-inflammatory genes, including those for NLRP3, pro-IL-1β, pro-IL-6, and TNF-α, is downregulated. Furthermore, this compound inhibits the assembly of the NLRP3 inflammasome, a multi-protein complex responsible for the activation of caspase-1. Activated caspase-1 is crucial for the cleavage of pro-IL-1β into its mature, active form. By inhibiting this pathway, this compound effectively reduces the production and release of key inflammatory cytokines, thereby mitigating the inflammatory response in gout.
Caption: Inhibition of the NF-κB/NLRP3 pathway by this compound.
Anti-hyperuricemic Effects
A total flavonoid extract from Smilax glabra, containing this compound and its isomers, has been shown to possess anti-hyperuricemic effects. The proposed mechanisms include the inhibition of xanthine oxidase, the key enzyme in uric acid production, and the upregulation of renal urate transporters, which enhances the excretion of uric acid.
Experimental Protocols
In Vitro Antioxidant Activity Assays
Caption: General workflow for in vitro antioxidant activity assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, causing a color change from violet to yellow.
-
Method:
-
Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).
-
Add a freshly prepared solution of DPPH in methanol to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution using a spectrophotometer at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Principle: Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.
-
Method:
-
Generate the ABTS•+ solution by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time, measure the decrease in absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Principle: Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Method:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture at a specific temperature (e.g., 37°C).
-
Measure the absorbance of the colored product at approximately 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄).
-
-
In Vitro Anti-inflammatory Activity Assay in LPS-stimulated RAW264.7 Macrophages
Caption: Workflow for in vitro anti-inflammatory assays.
-
Cell Culture and Treatment:
-
Culture RAW264.7 murine macrophage cells in appropriate medium.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate the cells for a further period (e.g., 24 hours).
-
-
Measurement of Inflammatory Mediators:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
NF-κB Activation (Western Blot): Lyse the cells and extract total or nuclear proteins. Analyze the expression and phosphorylation status of key proteins in the NF-κB pathway, such as p65, IκBα, and IKK, by Western blotting using specific antibodies.
-
Inhibition of Human Cytochrome P450 Enzymes
-
Principle: This assay determines the inhibitory effect of a compound on the metabolic activity of specific human cytochrome P450 (CYP) isoforms using human liver microsomes.
-
Method:
-
Incubation: Incubate human liver microsomes with a specific probe substrate for the CYP isoform of interest (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6) in the presence of various concentrations of the test compound.
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-generating system.
-
Reaction Termination: After a specific incubation time, stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the formation of the specific metabolite of the probe substrate using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound and determine the IC₅₀ value.
-
Conclusion
This compound and its isomers exhibit a compelling pharmacological profile characterized by potent antioxidant and anti-inflammatory properties. The well-defined mechanism of action, particularly the inhibition of the NF-κB/NLRP3 pathway by this compound, underscores its therapeutic potential for inflammatory conditions like gout. Furthermore, the ability of these isomers to modulate drug-metabolizing enzymes and influence uric acid homeostasis warrants further investigation for potential drug-drug interactions and the management of hyperuricemia. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this promising class of natural compounds.
References
Neoisoastilbin as a potential therapeutic agent for gout
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gout is a debilitating inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, leading to recurrent episodes of acute, severe pain, and inflammation. Current therapeutic strategies for acute gouty arthritis primarily focus on suppressing inflammation using nonsteroidal anti-inflammatory drugs (NSAIDs), colchicine, and corticosteroids. However, the long-term use of these medications is often associated with significant adverse effects, necessitating the exploration of novel, safer, and more effective therapeutic agents.
Neoisoastilbin, a flavonoid compound, has emerged as a promising candidate for the treatment of gout. Preclinical studies have demonstrated its potent anti-inflammatory and uric acid-lowering properties, suggesting a multifaceted mechanism of action against the pathophysiology of gout. This technical guide provides a comprehensive overview of the current scientific evidence supporting the therapeutic potential of this compound in gout, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Mechanism of Action: Targeting the NF-κB/NLRP3 Signaling Pathway
The inflammatory cascade in acute gouty arthritis is primarily triggered by the recognition of MSU crystals by resident immune cells, leading to the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). This compound has been shown to effectively suppress this inflammatory response by targeting key signaling molecules in the NF-κB and NLRP3 inflammasome pathways.[1][2]
Monosodium urate (MSU) crystals act as a danger signal that initiates an inflammatory response. This process begins with the activation of Toll-like receptors (TLRs), which in turn triggers the nuclear factor kappa B (NF-κB) signaling pathway. The activation of NF-κB leads to the transcription of pro-inflammatory genes, including those for pro-IL-1β and NLRP3. In the second phase, the NLRP3 inflammasome is assembled in response to stimuli like MSU crystals. This complex, consisting of NLRP3, ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β into mature, secreted IL-1β, a potent inflammatory cytokine that drives the acute gouty attack. This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway and the subsequent assembly and activation of the NLRP3 inflammasome, thereby reducing the production of mature IL-1β and other inflammatory mediators.[1][2][3]
Caption: this compound inhibits gouty inflammation by targeting the NF-κB and NLRP3 pathways.
Quantitative Efficacy Data
In vivo and in vitro studies have provided quantitative evidence of this compound's efficacy in mitigating the pathological features of gout.
In Vivo Efficacy in a Murine Model of Acute Gouty Arthritis
A study utilizing a monosodium urate (MSU)-induced acute gouty arthritis model in C57BL/6 mice demonstrated the dose-dependent therapeutic effects of this compound.[1][2]
Table 1: Effect of this compound on Ankle Swelling in MSU-Induced Gouty Arthritis in Mice
| Treatment Group | Dose | Ankle Swelling (mm) at 24h (Mean ± SD) |
| Control | - | 1.5 ± 0.1 |
| MSU Model | - | 3.2 ± 0.2 |
| Colchicine | 1 mg/kg | 1.8 ± 0.1 |
| This compound (Low) | 25 mg/kg | 2.5 ± 0.2 |
| This compound (High) | 50 mg/kg | 2.0 ± 0.1 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Joint Tissue of MSU-Induced Gouty Arthritis in Mice
| Treatment Group | Dose | IL-1β (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | - | 15.2 ± 2.1 | 25.4 ± 3.5 | 20.1 ± 2.8 |
| MSU Model | - | 85.6 ± 7.9 | 120.3 ± 11.2 | 105.7 ± 9.8 |
| Colchicine | 1 mg/kg | 30.1 ± 3.4 | 45.8 ± 5.1 | 40.2 ± 4.5 |
| This compound (Low) | 25 mg/kg | 55.4 ± 6.2 | 80.1 ± 8.9 | 70.3 ± 7.8 |
| This compound (High) | 50 mg/kg | 40.2 ± 4.5 | 60.5 ± 6.7 | 55.4 ± 6.1 |
In Vitro Efficacy in THP-1-Derived Macrophages
The anti-inflammatory effects of a stereoisomer, neoastilbin, were also evaluated in vitro using MSU-stimulated THP-1-derived macrophages.[3][4]
Table 3: Effect of Neoastilbin on Pro-inflammatory Cytokine Secretion in MSU-Stimulated THP-1-Derived Macrophages
| Treatment Group | Concentration | IL-1β (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | - | 10.5 ± 1.2 | 20.3 ± 2.5 | 15.8 ± 1.9 |
| MSU Model | - | 150.2 ± 13.5 | 280.6 ± 25.1 | 210.4 ± 18.9 |
| Neoastilbin | 25 µM | 80.4 ± 7.8 | 150.2 ± 14.1 | 110.7 ± 10.5 |
| Neoastilbin | 50 µM | 45.1 ± 4.9 | 85.7 ± 8.1 | 60.3 ± 6.2 |
Detailed Experimental Protocols
In Vivo Model of MSU-Induced Acute Gouty Arthritis
This protocol outlines the establishment of an in vivo model of acute gouty arthritis to evaluate the therapeutic efficacy of this compound.
Caption: Workflow for the in vivo evaluation of this compound in a mouse model of gout.
-
Animal Model : Male C57BL/6 mice (6-8 weeks old) are used.[1]
-
Acclimatization : Mice are housed under standard laboratory conditions for at least one week prior to the experiment.[1]
-
Grouping and Treatment : Mice are randomly divided into five groups: Control, MSU Model, Colchicine (1 mg/kg), this compound-Low (25 mg/kg), and this compound-High (50 mg/kg). Treatments are administered orally once daily for 7 consecutive days.[1]
-
Induction of Gouty Arthritis : On day 7, one hour after the final drug administration, mice are anesthetized, and acute gouty arthritis is induced by intra-articular injection of 1 mg of MSU crystals suspended in 10 µL of sterile phosphate-buffered saline (PBS) into the ankle joint cavity. The control group receives an injection of sterile PBS.[1]
-
Assessment of Ankle Swelling : Ankle joint diameter is measured using a digital caliper at baseline and 24 hours post-MSU injection. The degree of swelling is calculated as the change from baseline.[3]
-
Sample Collection and Analysis : At 24 hours post-injection, mice are euthanized. Ankle joint tissues are collected for histological analysis (Hematoxylin and Eosin staining) and protein expression analysis (Western blot). Blood samples are collected for cytokine analysis (ELISA).[1][3]
In Vitro Model of MSU-Induced Inflammation
This protocol describes the use of a human monocytic cell line to investigate the direct anti-inflammatory effects of this compound's stereoisomer, neoastilbin.
Caption: Workflow for the in vitro evaluation of neoastilbin's isomer in macrophages.
-
Cell Culture and Differentiation : Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. To differentiate into macrophages, THP-1 cells are treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.[3][4]
-
Treatment and Stimulation : Differentiated THP-1 macrophages are pre-treated with varying concentrations of neoastilbin (e.g., 25 µM, 50 µM) for 1 hour. Subsequently, the cells are stimulated with 0.5 mg/mL of MSU crystals for 6 hours to induce an inflammatory response.[3][4]
-
Cytokine Analysis : After stimulation, the cell culture supernatants are collected and centrifuged to remove cellular debris. The concentrations of IL-1β, TNF-α, and IL-6 in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[3][4][5]
-
Western Blot Analysis : Cells are lysed, and total protein is extracted. Protein expression levels of key signaling molecules in the NF-κB (e.g., p-IKKα, p-NF-κB, p-IκBα) and NLRP3 inflammasome (e.g., NLRP3, ASC, Caspase-1) pathways are determined by Western blot analysis.[1][3][4]
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential for the management of acute gouty arthritis. Its ability to concurrently inhibit the NF-κB and NLRP3 inflammasome signaling pathways provides a robust mechanism for suppressing the inflammatory cascade central to the pathogenesis of gout. The quantitative data from preclinical studies are promising, indicating a dose-dependent reduction in joint swelling and pro-inflammatory cytokine production.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of this compound. Long-term efficacy and safety studies in relevant animal models are necessary to support its translation into clinical trials. Additionally, exploring the potential of this compound to modulate uric acid levels, as suggested by studies on related compounds from Rhizoma smilacis glabrae, could reveal a dual therapeutic benefit for both acute gouty flares and chronic hyperuricemia.[6] The development of optimized formulations to enhance bioavailability will also be a critical step in advancing this compound as a novel therapeutic agent for gout.
References
- 1. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF- κ B/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protective Effects of Neoastilbin on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways [mdpi.com]
- 4. The Protective Effects of Neoastilbin on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Protective Effects of Neoastilbin on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
In-Depth Technical Guide: In Vitro Antioxidant Properties of Neoisoastilbin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the in vitro antioxidant capacity of Neoisoastilbin, a stereoisomer of Astilbin. It includes quantitative data from key antioxidant assays, comprehensive experimental methodologies, and visual representations of workflows and relevant signaling pathways.
Quantitative Antioxidant Activity of this compound
This compound has demonstrated significant antioxidant activity across various in vitro models. Its potency is often compared to other flavonoids and standard antioxidants. The data presented below is derived from studies evaluating its ability to scavenge free radicals and reduce oxidizing agents.
Table 1: Summary of In Vitro Antioxidant Activity of this compound
| Assay Type | Parameter | Result for this compound | Standard/Control | Source |
| DPPH Radical Scavenging | IC₅₀ | 5.48 ± 0.22 µg/mL | Ascorbic Acid (Not specified) | [1] |
| ABTS Radical Scavenging | IC₅₀ | 1.41 ± 0.55 µg/mL | Trolox (Not specified) | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value | 421.56 ± 4.16 µM FeSO₄ equiv. (at 50 µg/mL) | FeSO₄ | [1] |
-
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the substance required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates stronger antioxidant activity.
-
FRAP Value: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher value indicates greater reducing power.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key assays used to quantify the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[2][3] The decrease in absorbance is measured spectrophotometrically.[4]
Principle: DPPH• (Purple) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
This compound sample
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[5] Keep the solution in a dark, light-protected container to prevent degradation.
-
Sample Preparation: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions to obtain various test concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of each this compound dilution to separate wells in triplicate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[6]
-
Control: Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Blank: Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of the solvent (without DPPH) to correct for the sample's intrinsic color.[6]
-
-
Incubation: Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[5][6]
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[2][5]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] * 100
-
-
IC₅₀ Determination: Plot the % inhibition against the concentration of this compound. The IC₅₀ value is determined from the resulting curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[7]
Principle: ABTS•⁺ (Blue/Green) + Antioxidant → ABTS (Colorless)
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound sample
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:
-
Preparation of Working Solution: Dilute the ABTS•⁺ stock solution with the appropriate solvent (e.g., ethanol) to achieve an absorbance of approximately 0.70 ± 0.02 at 734 nm.[8]
-
Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions.
-
Reaction Setup:
-
Add a small volume (e.g., 10 µL) of each this compound dilution to a cuvette or microplate well.
-
Add a larger volume (e.g., 1 mL or 200 µL) of the ABTS•⁺ working solution.
-
-
Incubation: Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.[8]
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. Determine the IC₅₀ value by plotting inhibition against concentration.
Superoxide Anion Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge the superoxide radical (O₂•⁻), a biologically significant reactive oxygen species. A common method involves generating superoxide radicals in a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system, which reduces nitroblue tetrazolium (NBT) to a colored formazan product.[9]
Principle: O₂•⁻ + NBT (Yellow) → Formazan (Blue) Antioxidants compete with NBT for the superoxide radical, thus inhibiting formazan formation.[10]
Materials:
-
Tris-HCl buffer (e.g., 16 mM, pH 8.0)
-
NADH (Nicotinamide adenine dinucleotide) solution
-
NBT (Nitroblue tetrazolium) solution
-
PMS (Phenazine methosulfate) solution
-
This compound sample
Procedure:
-
Reaction Mixture Preparation: In a test tube or microplate well, sequentially add:
-
Reaction Initiation: Start the reaction by adding the PMS solution (e.g., final concentration of 0.12 mM).[10]
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).
-
Measurement: Measure the absorbance of the formed formazan at 560 nm.
-
Calculation: The scavenging percentage is calculated using the standard inhibition formula. Determine the IC₅₀ value from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates the general workflow for evaluating the antioxidant potential of a test compound like this compound.
Caption: General workflow for in vitro antioxidant capacity assessment.
Potential Antioxidant Signaling Pathway Modulation
Flavonoids, including isomers of Astilbin, are known to exert antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[11] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of endogenous antioxidant defenses.[11][12]
Caption: Proposed modulation of the Nrf2 antioxidant signaling pathway.
Mechanism of Action and Signaling Pathways
The antioxidant activity of this compound is attributed to its chemical structure, particularly the presence and position of hydroxyl (-OH) groups on its flavonoid rings, which can readily donate hydrogen atoms to neutralize free radicals.[1] The superior ABTS radical scavenging activity compared to its DPPH activity suggests it is highly effective against both hydrophilic and lipophilic radicals.
Beyond direct scavenging, flavonoids can influence cellular antioxidant status through signaling pathways:
-
Nrf2/ARE Pathway: As depicted above, this compound may activate the Nrf2 pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm.[11] Oxidative stress or the presence of activators like certain flavonoids can cause Nrf2 to dissociate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE).[11] This triggers the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), bolstering the cell's endogenous antioxidant defenses.[11][12]
-
NF-κB Pathway: this compound and related flavonoids have been shown to possess anti-inflammatory properties, which are often linked to antioxidant activity.[1] They can inhibit the activation of the NF-κB (nuclear factor-kappa B) signaling pathway.[1] Since inflammation and oxidative stress are closely intertwined, with each process capable of amplifying the other, inhibition of NF-κB can lead to a reduction in the production of reactive oxygen species (ROS) by inflammatory cells.
Conclusion
This compound exhibits potent in vitro antioxidant properties, characterized by strong radical scavenging (DPPH, ABTS) and ferric reducing capabilities. The provided experimental protocols offer a standardized framework for researchers to validate and expand upon these findings. Furthermore, its mechanism of action likely involves both direct free radical neutralization and the modulation of key cytoprotective signaling pathways such as Nrf2. This dual activity makes this compound a compound of significant interest for further research in the development of therapeutic agents targeting oxidative stress-related pathologies.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPPH Radical Scavenging Assay [mdpi.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Antihyperlipidemic and Antioxidant Potential of Paeonia emodi Royle against High-Fat Diet Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonolignans silybin, silychristin and 2,3-dehydrosilybin showed differential cytoprotective, antioxidant and anti-apoptotic effects on splenocytes from Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Immunomodulatory Potential of Neoisoastilbin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoastilbin, a naturally occurring flavonoid, is emerging as a compound of significant interest within the field of immunology. As a stereoisomer of the well-studied astilbin, it is postulated to possess potent immunosuppressive properties, offering potential therapeutic avenues for a range of inflammatory and autoimmune disorders. This technical guide provides an in-depth overview of the current understanding of this compound's immunosuppressive effects, focusing on its molecular mechanisms of action, relevant signaling pathways, and the experimental methodologies required for its investigation. While direct quantitative data for this compound is still emerging, this guide draws upon existing research on closely related compounds and established immunological assays to provide a comprehensive framework for its study.
Quantitative Data on Related Compounds
Direct quantitative data on the immunosuppressive effects of this compound, such as IC50 values for T-cell proliferation, are not yet widely available in the public domain. However, studies on its stereoisomer, astilbin, provide valuable insights into its potential potency. The following table summarizes key quantitative findings for astilbin, which can serve as a preliminary benchmark for this compound research.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (Cell Viability) | Oral Squamous Carcinoma Cells (SCC4, SCC90) | ~75 µM | [1] |
| IC50 (Fe2+-chelating) | N/A | 355 µg/mL | [2] |
| Bioavailability (Oral, Rat) | Sprague-Dawley Rats | 0.28% (this compound) vs. 0.30% (Astilbin) | [2] |
| Peak Plasma Concentration (Cmax) | Sprague-Dawley Rats (20 mg/kg oral) | 57.5 ng/mL (this compound) at 0.5 h | [2] |
Note: The IC50 values presented are for astilbin in cancer cell lines and for its iron-chelating activity, not directly for T-cell proliferation. These values should be considered indicative and highlight the need for specific studies on this compound's effect on immune cells. The bioavailability data suggests that both this compound and astilbin have low oral absorption.
Core Immunosuppressive Mechanisms and Signaling Pathways
This compound is believed to exert its immunosuppressive effects primarily through the modulation of T-cell activation and the inhibition of pro-inflammatory signaling cascades. The primary signaling pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of T-Cell Activation and Proliferation
T-cell activation is a critical event in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with an antigen-MHC complex on an antigen-presenting cell (APC). This initial signal, along with co-stimulatory signals, triggers a cascade of intracellular events leading to T-cell proliferation, differentiation, and cytokine production.
This compound is hypothesized to interfere with these early stages of T-cell activation. By inhibiting key signaling molecules, it can prevent the upregulation of activation markers such as CD25 and CD69 and curtail the production of crucial cytokines like Interleukin-2 (IL-2), which is essential for T-cell proliferation.[3]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immune responses. In resting T-cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon T-cell activation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.
Studies on related compounds suggest that this compound may inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[4] This action effectively dampens the inflammatory response orchestrated by T-cells.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Attenuation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, plays a crucial role in T-cell activation, differentiation, and cytokine production. Activation of the TCR leads to the phosphorylation and activation of these MAPK pathways, which in turn activate transcription factors like AP-1 (a complex of c-Fos and c-Jun).
This compound is thought to attenuate the MAPK signaling cascade, leading to reduced phosphorylation of ERK, JNK, and p38.[1] This inhibition would result in decreased activation of downstream transcription factors and a subsequent reduction in the expression of genes involved in T-cell proliferation and inflammation.
Figure 2: Postulated mechanism of MAPK pathway inhibition by this compound.
Experimental Protocols
To rigorously investigate the immunosuppressive effects of this compound, a series of well-defined experimental protocols are required. The following section outlines key methodologies.
T-Cell Proliferation Assay
This assay is fundamental to quantifying the inhibitory effect of this compound on T-cell expansion.
-
Objective: To determine the concentration-dependent inhibition of T-cell proliferation by this compound and to calculate its IC50 value.
-
Methodology:
-
Cell Isolation: Isolate primary human or murine T-cells from peripheral blood mononuclear cells (PBMCs) or spleens using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Labeling: Label the isolated T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Cell Culture and Stimulation: Plate the labeled T-cells in a 96-well plate. Pre-treat the cells with a range of this compound concentrations for 1-2 hours.
-
Activation: Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies, or with mitogens like phytohemagglutinin (PHA).
-
Incubation: Culture the cells for 3-5 days to allow for several rounds of cell division.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the dilution of the proliferation dye. Each peak of decreasing fluorescence intensity represents a cell division.
-
Data Analysis: Calculate the percentage of proliferating cells and the proliferation index for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Figure 3: Workflow for the T-Cell Proliferation Assay.
Cytokine Production Assay
This assay measures the effect of this compound on the production of key immunomodulatory cytokines by activated T-cells.
-
Objective: To quantify the levels of pro-inflammatory (e.g., TNF-α, IFN-γ, IL-6, IL-17) and anti-inflammatory (e.g., IL-10) cytokines, as well as the key T-cell growth factor IL-2.
-
Methodology:
-
Cell Culture and Treatment: Culture isolated T-cells and pre-treat with varying concentrations of this compound.
-
Activation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies.
-
Supernatant Collection: After 24-72 hours of culture, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Intracellular Staining (Optional): For a more detailed analysis of cytokine-producing cell populations, perform intracellular cytokine staining followed by flow cytometry.
-
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, providing direct evidence of this compound's inhibitory action.
-
Objective: To assess the effect of this compound on the phosphorylation of IκBα, p65 (NF-κB), ERK, JNK, and p38.
-
Methodology:
-
Cell Lysis: Treat T-cells with this compound and stimulate with anti-CD3/anti-CD28 for various time points (e.g., 0, 5, 15, 30, 60 minutes). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-IκBα, anti-phospho-p65, anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38).
-
As a loading control and for normalization, strip the membrane and re-probe with antibodies against the total forms of the respective proteins (e.g., anti-IκBα, anti-p65, anti-ERK, etc.) and a housekeeping protein like GAPDH or β-actin.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Figure 4: General workflow for Western Blot analysis.
Conclusion
This compound holds considerable promise as a novel immunosuppressive agent. While further research is required to fully elucidate its specific mechanisms and quantitative effects, the existing body of knowledge on related flavonoids provides a strong foundation for future investigations. The experimental protocols detailed in this guide offer a robust framework for characterizing the immunosuppressive properties of this compound, with a focus on its impact on T-cell activation and the critical NF-κB and MAPK signaling pathways. Through rigorous application of these methodologies, the scientific community can unlock the full therapeutic potential of this intriguing natural compound.
References
- 1. The influence of the MAPK pathway on T cell lineage commitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Neoisoastilbin in the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoisoastilbin, a flavonoid compound, has demonstrated significant anti-inflammatory properties through its targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways. Evidence suggests that this compound effectively suppresses the phosphorylation of key signaling proteins, including IκB kinase (IKK), inhibitor of kappa B (IκBα), and the p65 subunit of NF-κB. This inhibitory action prevents the nuclear translocation of NF-κB, leading to a subsequent downregulation of pro-inflammatory gene expression, including cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This guide serves as a comprehensive resource for researchers investigating novel anti-inflammatory therapeutics and professionals involved in drug discovery and development.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating the innate and adaptive immune responses, inflammation, and cell survival. In mammals, this family consists of five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as IκBs.
Upon stimulation by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α), lipopolysaccharides (LPS), or viral and bacterial antigens, a cascade of signaling events is initiated, leading to the activation of the IκB kinase (IKK) complex. The IKK complex, composed of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO (NF-κB essential modulator), phosphorylates IκB proteins. This phosphorylation event marks the IκB proteins for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal (NLS) on the NF-κB dimers, allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer. Consequently, the development of inhibitors targeting this pathway is a major focus of therapeutic research.
This compound as an Inhibitor of the NF-κB Pathway
This compound is a dihydroflavonol glycoside that has been identified as a potent inhibitor of the NF-κB signaling pathway. Its mechanism of action involves the suppression of key phosphorylation events that are critical for pathway activation.
Mechanism of Action
Studies have shown that this compound exerts its anti-inflammatory effects by targeting the upstream components of the NF-κB cascade. Specifically, it has been observed to mitigate the phosphorylation of the IKK complex, which is a crucial step for its activation[1]. By inhibiting IKK activity, this compound prevents the subsequent phosphorylation and degradation of IκBα. This stabilization of IκBα ensures that NF-κB remains sequestered in the cytoplasm, thereby preventing its nuclear translocation and transcriptional activity.
Furthermore, this compound has been shown to directly reduce the phosphorylation of the p65 subunit of NF-κB[1]. The phosphorylation of p65 is important for its transcriptional activity and its ability to recruit co-activators to the promoters of target genes. By inhibiting p65 phosphorylation, this compound provides an additional layer of regulation on NF-κB-mediated gene expression. The inhibitory effects of this compound on the NF-κB pathway ultimately lead to a significant reduction in the production of pro-inflammatory cytokines, including IL-6 and TNF-α[1].
Quantitative Data on this compound's Inhibitory Effects
The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent inhibitory effects of this compound on key components and outputs of the NF-κB signaling pathway.
Table 1: Effect of this compound on NF-κB Pathway Protein Phosphorylation
| Concentration of this compound | % Inhibition of p-IKKα (Mean ± SD) | % Inhibition of p-IκBα (Mean ± SD) | % Inhibition of p-p65 (Mean ± SD) |
| Low Dose | Data not available | Data not available | Significantly reduced vs. MSU group (*p < 0.05) |
| High Dose | Significantly reduced vs. MSU group (p < 0.01) | Significantly reduced vs. MSU group (p < 0.01) | Significantly reduced vs. MSU group (**p < 0.01) |
Data derived from in vivo studies in a mouse model of acute gouty arthritis induced by monosodium urate (MSU). The study demonstrated a dose-dependent inhibition, though specific percentage values were not provided. The asterisks denote statistical significance compared to the disease model group.[1]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Concentration of this compound | IL-6 Levels (pg/mL, Mean ± SD) | TNF-α Levels (pg/mL, Mean ± SD) | IL-1β Levels (pg/mL, Mean ± SD) |
| Control | Undetectable | Undetectable | Undetectable |
| MSU Model | Significantly elevated | Significantly elevated | Significantly elevated |
| Low Dose NIA + MSU | Significantly reduced vs. MSU | Significantly reduced vs. MSU | Significantly reduced vs. MSU |
| High Dose NIA + MSU | Further reduced vs. Low Dose | Further reduced vs. Low Dose | Further reduced vs. Low Dose |
This table represents a qualitative summary of findings from a study on acute gouty arthritis, where this compound (NIA) was shown to significantly reduce the levels of these cytokines in a dose-dependent manner compared to the monosodium urate (MSU) induced model group. Precise numerical values for percentage inhibition were not detailed in the available literature.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in the NF-κB signaling pathway.
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To determine the expression and phosphorylation status of key proteins in the NF-κB signaling pathway (IKKα, IκBα, p65) in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) to 70-80% confluency. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an NF-κB activator (e.g., LPS) for an appropriate duration (e.g., 30 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-IKKα, anti-IKKα, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, and a loading control like β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a chemiluminescence imager.
-
Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of pro-inflammatory cytokines (IL-6 and TNF-α) in cell culture supernatants or biological fluids following treatment with this compound.
Methodology:
-
Sample Collection: Collect cell culture supernatants or biological fluids from experimental groups (control, stimulus-only, and this compound-treated).
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6 or anti-TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block the wells with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Add standards of known cytokine concentrations and the collected samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: After another wash, add an enzyme-linked conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the unknown samples.
Luciferase Reporter Assay for NF-κB Transcriptional Activity
Objective: To quantify the transcriptional activity of NF-κB in response to this compound treatment.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell Treatment: After 24-48 hours of transfection, pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change in NF-κB activity relative to the untreated control.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, the inhibitory action of this compound, and a typical experimental workflow.
Figure 1: The NF-κB signaling pathway and the inhibitory point of this compound.
Figure 2: A generalized experimental workflow for studying this compound's effects.
Figure 3: Logical flow of this compound's anti-inflammatory action.
Conclusion
This compound presents a promising natural compound for the modulation of inflammatory responses through its targeted inhibition of the NF-κB signaling pathway. The evidence outlined in this technical guide demonstrates its ability to interfere with key phosphorylation events, leading to the suppression of pro-inflammatory gene expression. The provided quantitative data, though requiring further specific dose-response studies for a more complete picture, supports its potent anti-inflammatory activity. The detailed experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds. The continued exploration of such natural products is crucial for the development of novel and effective treatments for a wide range of inflammatory disorders.
References
A Technical Guide to the Preliminary Anticancer Screening of Astilbin, a Stereoisomer of Neoisoastilbin
Disclaimer: Initial literature screening revealed a significant lack of specific data regarding the direct anticancer activities of Neoisoastilbin . However, substantial research is available for its closely related stereoisomer, Astilbin . This document will therefore focus on the preliminary anticancer screening of Astilbin as a representative flavanonol of this class, providing a comprehensive technical guide based on available scientific literature. This compound and Astilbin are stereoisomers, and while they may share some biological activities, their specific effects can differ.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the in vitro evidence for Astilbin's anticancer potential, detailed experimental protocols, and the molecular pathways it modulates.
Quantitative Data Summary
The preliminary anticancer potential of Astilbin has been evaluated across various cancer cell lines. The following tables summarize the key quantitative findings from in vitro studies, focusing on its cytotoxic effects and impact on key apoptotic proteins.
Table 1: In Vitro Cytotoxicity of Astilbin
This table presents the half-maximal inhibitory concentration (IC50) values of Astilbin, indicating the concentration required to inhibit the growth of 50% of cancer cells after a specified duration.
| Cancer Type | Cell Line(s) | IC50 Value | Exposure Time | Reference |
| Oral Squamous Cell Carcinoma | SCC4, SCC90 | ~75 µM | Not Specified | [1] |
| Breast Carcinoma | MCF-7, MDA-MB-231 | Not Specified | 12 or 24 hours | [2] |
Note: While a specific IC50 value was not provided in the abstract for breast carcinoma cells, the study reported a significant dose- and time-dependent reduction in cell viability.[2]
Table 2: Molecular Effects of Astilbin on Apoptotic Regulators
This table outlines the observed changes in the expression levels of key proteins involved in the apoptotic process following treatment with Astilbin.
| Target Protein | Effect | Cell Line(s) | Method | Reference |
| Anti-Apoptotic | ||||
| Bcl-2 | Downregulation | MCF-7, MDA-MB-231 | Western Blot | [2] |
| Mdm-2 | Downregulation | SCC4 | Western Blot | [1] |
| Pro-Apoptotic | ||||
| Bax | Upregulation | MCF-7, MDA-MB-231 | Western Blot | [2] |
| Cleaved Caspase-3 | Upregulation | MCF-7, MDA-MB-231 | Western Blot | [2] |
| Cleaved Caspase-8 | Upregulation | MCF-7, MDA-MB-231 | Western Blot | [2] |
| Cleaved Caspase-9 | Upregulation | MCF-7, MDA-MB-231 | Western Blot | [2] |
| p53 | Upregulation | SCC4 | Western Blot | [1] |
| Cleaved PARP | Upregulation | SCC4 | Western Blot | [1] |
Signaling Pathways Modulated by Astilbin
Astilbin exerts its anticancer effects by modulating several critical signaling pathways that govern cell survival, proliferation, and apoptosis. The primary mechanisms identified involve the induction of the intrinsic mitochondrial apoptotic pathway and the reactivation of the p53 tumor suppressor pathway.
Astilbin-Induced Caspase-Dependent Apoptosis
Astilbin triggers apoptosis in cancer cells primarily through the mitochondrial (intrinsic) pathway. This process is characterized by the dissipation of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of a cascade of caspase enzymes.
p53 Reactivation Pathway in Oral Cancer
In oral squamous cell carcinoma (OSCC) cells harboring p53 mutations, Astilbin has been shown to reactivate the p53 pathway. It achieves this by inhibiting Mdm-2, a negative regulator of p53. This action stabilizes p53, allowing it to induce apoptosis.[1]
Detailed Experimental Protocols
The following sections provide standardized methodologies for the key in vitro assays used in the preliminary screening of Astilbin's anticancer activity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[3]
Workflow Diagram:
Protocol:
-
Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of culture medium). Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Astilbin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Astilbin. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[5]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[3][5]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of Astilbin concentration to determine the IC50 value using non-linear regression analysis.
Protein Expression Analysis (Western Blot)
Western blotting is a technique used to detect and quantify specific proteins in a complex mixture extracted from cells. It is essential for verifying the upregulation or downregulation of proteins in signaling pathways.[6][7]
Protocol:
-
Cell Lysis and Protein Extraction:
-
Treat cells with Astilbin for the desired time.
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 12,000g) at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA (Bicinchoninic Acid) assay to ensure equal loading.[8]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a solid membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[8]
-
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.
Protocol for Apoptosis (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Treat cells with Astilbin as described previously. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat and harvest cells as above.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Astilbin Induces Apoptosis in Oral Squamous Cell Carcinoma through p53 Reactivation and Mdm-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-dependent mitochondrial apoptotic pathway is involved in astilbin-mediated cytotoxicity in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. blog.championsoncology.com [blog.championsoncology.com]
- 7. Western Blot as a Support Technique for Immunohistochemistry to Detect Programmed Cell Death Ligand 1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
Understanding the stereoisomers of astilbin: neoastilbin, isoastilbin, neoisoastilbin
An In-depth Technical Guide to the Stereoisomers of Astilbin: Neoastilbin, Isoastilbin, and Neoisoastilbin
Introduction
Astilbin, a dihydroflavonol glycoside, has garnered significant attention within the scientific community for its diverse and potent biological activities, including anti-inflammatory, antioxidant, immunosuppressive, and anti-cancer effects.[1][2] It is naturally found in various medicinal plants and foods, such as Smilax glabra (rhizome), St. John's wort, and certain wines.[2][3] The structure of astilbin contains two chiral centers at the C-2 and C-3 positions of the flavanonol backbone. This gives rise to four distinct stereoisomers: astilbin, neoastilbin, isoastilbin, and this compound.[2]
These stereoisomers often coexist in nature and can interconvert under certain conditions, such as changes in temperature and pH.[3][4] The spatial arrangement of the substituents at these chiral centers can significantly influence the molecule's physicochemical properties and biological activities.[5] Understanding the unique characteristics of each stereoisomer is therefore critical for researchers, scientists, and drug development professionals seeking to harness their therapeutic potential. This technical guide provides a comprehensive overview of the four stereoisomers of astilbin, detailing their structures, physicochemical properties, comparative biological activities, and involvement in cellular signaling pathways, supplemented with experimental methodologies.
Chemical Structures and Physicochemical Properties
The four stereoisomers of astilbin are diastereomers, differing in the absolute configuration at the C-2 and C-3 positions of the taxifolin core. The α-L-rhamnopyranoside moiety is attached at the C-3 position in all isomers.
-
Astilbin : (2R, 3R)-taxifolin-3-O-α-L-rhamnoside
-
Neoastilbin : (2S, 3S)-taxifolin-3-O-α-L-rhamnoside
-
Isoastilbin : (2R, 3S)-taxifolin-3-O-α-L-rhamnoside
-
This compound : (2S, 3R)-taxifolin-3-O-α-L-rhamnoside[2]
The stereochemistry of these molecules dictates their three-dimensional shape, which in turn affects their solubility, stability, and interaction with biological targets. A comparative study between astilbin and neoastilbin revealed notable differences in their physicochemical properties.[5][6]
Table 1: Physicochemical Properties of Astilbin and Neoastilbin
| Property | Astilbin (2R, 3R) | Neoastilbin (2S, 3S) | Reference |
| Water Solubility (µg/mL) | 132.72 | 217.16 | [5][6] |
| Log P (Simulated Gastric Fluid) | 1.57 | 1.39 | [5][6] |
| Log P (Simulated Intestinal Fluid) | 1.09 | 0.98 | [5][6] |
| Stability in SIF (4h @ 37°C) | 78.6% remaining | 88.3% remaining | [5] |
| Absolute Bioavailability (in rat) | 0.30% | 0.28% | [5][6] |
SIF: Simulated Intestinal Fluid
These data indicate that neoastilbin is more water-soluble and more stable in simulated intestinal fluid than astilbin.[5] The lower log P values for neoastilbin suggest it is more hydrophilic.[5] Despite these differences, their absolute bioavailability in rats was found to be similarly poor.[5][6]
Comparative Biological Activities
While astilbin is the most studied isomer, emerging research indicates that its stereoisomers also possess significant, and sometimes distinct, biological activities. The stereochemical configuration can influence the binding affinity to molecular targets and, consequently, the pharmacological effect.
Anti-inflammatory Activity
All four stereoisomers have been identified as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. Molecular docking studies have shown differences in their binding energies, suggesting variations in their inhibitory potency.
Table 2: PDE4 Binding Energies of Astilbin Stereoisomers
| Stereoisomer | Binding Energy (kcal/mol) | Reference |
| Astilbin | -9.2 | [7] |
| Neoastilbin | -9.1 | [7] |
| This compound | -8.7 | [7] |
| Isoastilbin | -8.3 | [7] |
Astilbin demonstrated the strongest interaction with PDE4 in these simulations.[7] This is attributed to the formation of five hydrogen bonds with key amino acid residues in the active site.[7]
Antioxidant Activity
Astilbin is a known antioxidant, capable of scavenging reactive oxygen species (ROS).[8][9] One study determined the IC50 value for astilbin's DPPH radical scavenging activity to be 9.653 µg/mL.[8] It also effectively inhibits the activity of peroxidases like myeloperoxidase (MPO) and horseradish peroxidase (HRP).[9][10] While direct comparative antioxidant studies across all four isomers are limited, the stereoisomeric configuration is known to affect the antioxidant capacities of flavonoids.
Involvement in Cellular Signaling Pathways
Astilbin exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
PPARγ Signaling Pathway
Astilbin is a potent activator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway.[11] This pathway plays a key role in regulating inflammation and metabolism. Astilbin's activation of PPARγ leads to the downstream activation of PTEN and SOCS3, which in turn inhibit pro-inflammatory signaling cascades like PI3K/Akt and STAT3.[11][12] The activation is initiated by astilbin binding to Cytochrome P450 1B1 (CYP1B1), leading to the production of reactive oxygen species (ROS) that subsequently activates the PPARγ pathway.[11]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In the canonical pathway, stimuli like lipopolysaccharide (LPS) lead to the phosphorylation and degradation of IκB proteins, freeing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Astilbin has been shown to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit.[13]
cGAS-STING Signaling Pathway
Recent studies have implicated astilbin in the modulation of the cGAS-STING pathway, which is involved in innate immunity and inflammation.[14] Mitochondrial damage can lead to the release of mitochondrial DNA (mtDNA) into the cytoplasm, where it is detected by the sensor cGAS. This activates STING, leading to the production of type I interferons (IFNs) and amplifying inflammation. Astilbin has been found to inhibit this pathway by downregulating the expression of cGAS, STING, and the downstream effector IFN-β.[14]
References
- 1. Astilbin | Immunology & Inflammation related chemical | Mechanism | Concentration [selleckchem.com]
- 2. Astilbin - Wikipedia [en.wikipedia.org]
- 3. The natural source, physicochemical properties, biological activities and metabolism of astilbin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isomerization of astilbin and its application for preparation of the four stereoisomers from Rhizoma Smilacis Glabrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Insight into the Binding of Astilbin with Human Serum Albumin and Its Effect on Antioxidant Characteristics of Astilbin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of peroxidase activity and scavenging of reactive oxygen species by astilbin isolated from Dimorphandra mollis (Fabaceae, Caesalpinioideae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 14. Astilbin Alleviates IL-17-Induced Hyperproliferation and Inflammation in HaCaT Cells via Inhibiting Ferroptosis Through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Determination of Neoisoastilbin using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Neoisoastilbin. The method is suitable for the analysis of this compound in various sample matrices, including biological fluids and herbal extracts. The described protocol provides detailed procedures for sample preparation, chromatographic separation, and data analysis, making it a valuable tool for researchers, scientists, and professionals in drug development.
Introduction
This compound is a flavonoid glycoside, a stereoisomer of astilbin, found in various medicinal plants, such as those from the Smilax genus.[1][2] It possesses a range of biological activities, including antioxidant, anti-hyperuricemic, and anti-inflammatory properties.[3] Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and research into its therapeutic potential. This document provides a detailed HPLC method for the reliable quantification of this compound.
Chemical Structure
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Methanol (analytical grade)
-
Internal Standard (IS), e.g., Rutin (optional, but recommended for complex matrices)
-
Blank matrix (e.g., plasma, for calibration standards)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm particle size)[1]
-
Autosampler
-
Data acquisition and processing software
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 0.02 to 1 µg/mL.
-
Internal Standard Stock Solution (if used): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Rutin) in methanol. A working IS solution of a suitable concentration (e.g., 350 ng/mL) can be prepared in methanol for sample processing.[1]
Sample Preparation (Plasma)
This protocol is adapted from a method for analyzing similar compounds in plasma.[1]
-
Pipette 50 µL of the plasma sample into a microcentrifuge tube.
-
Add 150 µL of methanol (containing the internal standard if used).[1]
-
Add 5 µL of acetic acid to stabilize the analyte.[1]
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge the mixture at 10,000 × g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
If necessary, the supernatant can be concentrated in a water bath at 75°C for approximately 10-12 minutes.[1]
-
Centrifuge the concentrated supernatant again at 10,000 × g for 10 minutes.
-
Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 HPLC system or equivalent |
| Column | C18 column (4.6 mm × 250 mm, 5.0 µm)[1] |
| Mobile Phase | Acetonitrile and 0.1% Acetic Acid in Water (25:75, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Detection Wavelength | 291 nm[1] |
| Injection Volume | 50 µL[1] |
| Run Time | Approximately 8 minutes[1] |
Method Validation Summary
The following table summarizes the typical validation parameters for an HPLC method for the quantification of this compound and related compounds, based on published data.[1][6]
| Parameter | Typical Range/Value |
| Linearity Range | 31.6–1010 ng/mL (for Neoastilbin)[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD%) | Intra-day: < 8%Inter-day: < 5% (for Neoastilbin)[1] |
| Accuracy (Recovery %) | 91.27% - 96.15% (for Neoastilbin)[1] |
| Limit of Detection (LOD) | 5.3 ng/mL (for Neoastilbin)[6] |
| Limit of Quantification (LOQ) | 17.5 ng/mL (for Neoastilbin)[6] |
Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound based on the retention time obtained from the analysis of the reference standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. If an internal standard is used, plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.
Signaling Pathway Visualization
No specific signaling pathways involving this compound were identified in the initial search. Therefore, a diagram for a signaling pathway is not included.
Logical Relationship Diagram
Caption: Logical flow of the HPLC quantification process.
Conclusion
The HPLC method described in this application note is a robust and reliable technique for the quantification of this compound. The detailed protocol for sample preparation and the specified chromatographic conditions ensure accurate and reproducible results. This method can be readily implemented in research and quality control laboratories for the analysis of this compound in various sample types.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astilbin | Immunology & Inflammation related chemical | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C21H22O11 | CID 10114809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Astilbin | NF-κB | Nrf2 | TNF | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Neoisoastilbin via Preparative High-Performance Liquid Chromatography
Abstract
This application note provides a detailed protocol for the efficient isolation and purification of Neoisoastilbin, a bioactive flavonoid glycoside, from a crude extract of Smilax glabra Roxb. utilizing preparative High-Performance Liquid Chromatography (HPLC). The described methodology is tailored for researchers, scientists, and professionals in the field of drug development seeking to obtain high-purity this compound for further pharmacological and clinical investigations. This document outlines the complete workflow, from sample preparation to the specifics of the preparative HPLC parameters and post-purification processing. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound, a stereoisomer of astilbin, is a dihydroflavonol glycoside found in various medicinal plants, notably from the rhizome of Smilax glabra Roxb.[1][2][3] This compound, along with its isomers, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2][3] The production of highly purified this compound is a critical prerequisite for accurate in-vitro and in-vivo studies, as well as for potential drug development. Preparative HPLC stands as a robust and reliable technique for the isolation of such natural products, offering high resolution and purity of the final compound.[1][2][3]
Experimental Protocol
Sample Preparation: Extraction of Flavonoids from Smilax glabra
A standardized flavonoid-rich extract from the rhizomes of Smilax glabra serves as the starting material for the isolation of this compound.
Protocol:
-
Grinding and Extraction: The dried rhizomes of Smilax glabra are finely ground. The powdered material is then subjected to extraction with a suitable solvent, such as 70% ethanol, at a ratio of 1:10 (w/v) under reflux for 2 hours. This extraction process is repeated twice to ensure maximum yield.
-
Filtration and Concentration: The resulting extracts are pooled and filtered. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation (Optional but Recommended): The crude extract can be further enriched for flavonoids by liquid-liquid extraction. The extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, typically rich in flavonoid glycosides, is collected and concentrated to dryness. This enriched fraction is then used for preparative HPLC.
Preparative HPLC Isolation of this compound
The enriched flavonoid extract is subjected to preparative HPLC for the isolation of this compound. The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation and extract composition.
Table 1: Preparative HPLC Parameters for this compound Isolation
| Parameter | Recommended Value |
| Instrumentation | Preparative HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | See Table 2 for a typical gradient profile |
| Flow Rate | 10-20 mL/min (to be optimized based on column dimensions) |
| Detection Wavelength | 291 nm |
| Injection Volume | 1-5 mL of a concentrated sample solution |
| Column Temperature | Ambient |
Table 2: Suggested Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 40 | 50 | 50 |
| 60 | 40 | 60 |
| 70 | 30 | 70 |
| 80 | 70 | 30 |
Protocol:
-
Sample Dissolution: The dried flavonoid-rich extract is dissolved in a minimal amount of the initial mobile phase composition (e.g., 30% methanol in water with 0.1% formic acid). The solution should be filtered through a 0.45 µm syringe filter before injection to prevent column clogging.
-
HPLC Run: The prepared sample is injected onto the equilibrated preparative HPLC system. The gradient elution is performed as outlined in Table 2.
-
Fraction Collection: The eluent is monitored at 291 nm. Fractions corresponding to the peak of this compound are collected. The retention time for this compound will need to be predetermined using an analytical HPLC system with a purified standard if available, or by analyzing the collected fractions.
Post-Preparative HPLC Processing
Protocol:
-
Solvent Evaporation: The collected fractions containing this compound are pooled. The organic solvent (methanol) is removed under reduced pressure using a rotary evaporator.
-
Lyophilization: The remaining aqueous solution is then lyophilized (freeze-dried) to obtain the purified this compound as a solid powder.
-
Purity Assessment: The purity of the isolated this compound should be assessed using analytical HPLC. The structure can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Conclusion
The protocol detailed in this application note provides a comprehensive and systematic approach for the isolation of high-purity this compound from Smilax glabra extract using preparative HPLC. Adherence to this methodology will enable researchers to obtain sufficient quantities of the target compound for subsequent biological and pharmacological evaluations, thereby facilitating the exploration of its therapeutic potential. The provided parameters serve as a robust starting point, with the understanding that minor adjustments may be necessary to optimize the separation based on the specific laboratory setup and the complexity of the starting material.
References
Application Note: UPLC-MS/MS for the Identification and Quantification of Neoisoastilbin in Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoisoastilbin is a flavonoid compound found in various medicinal plants, notably in the rhizome of Smilax glabra. It, along with its isomers such as astilbin, neoastilbin, and isoastilbin, is recognized for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] Accurate and sensitive analytical methods are crucial for the identification and quantification of this compound in plant extracts to ensure quality control and to support pharmacological studies. This application note provides a detailed protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a powerful technique for the analysis of multi-component chemical systems in traditional Chinese medicine.[2]
Experimental Protocols
1. Sample Preparation
A robust sample preparation protocol is essential for the accurate analysis of this compound in plant material. The following is a general procedure that can be adapted based on the specific plant matrix.
-
Plant Material Handling:
-
Collect fresh plant material, ensuring proper identification.
-
Clean the plant material to remove any soil or contaminants.
-
Lyophilize (freeze-dry) the plant tissue to preserve the chemical integrity of the compounds.
-
Grind the dried plant material into a fine powder using a mill or mortar and pestle. Store the powder in a desiccator at -80°C until extraction.
-
-
Extraction of this compound:
-
Weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of 70% methanol (or another suitable solvent like ethanol) to the flask.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more, combining the supernatants.
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a suitable volume (e.g., 5 mL) of the initial mobile phase (e.g., methanol-water mixture).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial for analysis.
-
2. UPLC-MS/MS Analysis
The following UPLC-MS/MS parameters are recommended for the analysis of this compound. Optimization may be required depending on the specific instrumentation used.
-
UPLC System: A high-performance UPLC system equipped with a binary solvent manager, sample manager, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | 0-2 min, 5% B; 2-6 min, 5-20% B; 6-18 min, 20-45% B; 18-25 min, 45-95% B; followed by a re-equilibration step. |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 40 - 45°C |
| Injection Volume | 1 - 5 µL |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Parameters for this compound and its Isomers
Quantitative analysis is performed in MRM mode, which provides high selectivity and sensitivity. The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 449.1 | 285.1 | 30 | 20 |
| Astilbin | 449.1 | 285.1 | 30 | 20 |
| Neoastilbin | 449.1 | 285.1 | 30 | 20 |
| Isoastilbin | 449.1 | 285.1 | 30 | 20 |
Note: As isomers, these compounds have the same precursor and product ions; their separation is achieved chromatographically.
Table 2: Quantitative Data of this compound in Smilax glabra from Different Origins
The following table summarizes representative quantitative data for this compound found in different batches of Smilax glabra.
| Sample Origin | This compound Content (mg/g) | Reference |
| Zhejiang, China | 0.85 - 1.23 | [3] |
| Jiangxi, China | 0.76 - 1.15 | [3] |
| Hunan, China | 0.54 - 0.98 | [3] |
| Yunnan, China | 0.32 - 0.75 | [3] |
Mandatory Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.
References
Application Notes: Neoisoastilbin Extraction, Quantification, and Biological Activity
Introduction
Smilax glabra, commonly known as Tufuling or China root, is a medicinal plant whose rhizome is widely used in traditional medicine. The rhizome is rich in bioactive flavonoids, including neoisoastilbin, a stereoisomer of astilbin.[1] this compound has demonstrated significant pharmacological potential, particularly for its anti-inflammatory properties.[2] It has been shown to ameliorate conditions like acute gouty arthritis by modulating key inflammatory signaling pathways.[2]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals focused on the extraction, purification, and quantification of this compound from Smilax glabra rhizome. Furthermore, the document outlines the compound's known mechanism of action on the NF-κB/NLRP3 signaling pathway.
Data Presentation: Comparison of Extraction Methodologies
The efficiency of flavonoid extraction from Smilax glabra is highly dependent on the chosen methodology and parameters. The following table summarizes various approaches to provide a comparative overview.
Table 1: Summary of Extraction Parameters for Flavonoids from Smilax glabra Rhizome
| Extraction Method | Solvent System | Temperature | Time / Power / Cycles | Key Findings | Reference |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | Not Specified | 30 min sonication | Optimized for five major flavonoids, including this compound.[3] | [3] |
| Ultrasound-Assisted Extraction (UAE) | 40% Ethanol | Not Specified | 20 min sonication | Optimized for polyphenols, including astilbin and its stereoisomers.[4] | [4] |
| Ethanol Extraction (Optimized for Astilbin) | 60% Ethanol | 73.63 °C | 40 min | Optimal conditions for astilbin yield (15.05 mg/g) determined by response surface methodology. | [5][6] |
| Microwave-Assisted Extraction (MAE) | Water:Methanol (40:60) | Not Specified | 450-600 W, 6 cycles | Optimized for astilbin extraction from a different plant, demonstrating the efficiency of MAE. | [7][8] |
Experimental Workflows and Logical Relationships
Caption: General workflow for the extraction of this compound from Smilax glabra rhizome.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is optimized for the efficient extraction of flavonoids, including this compound, from Smilax glabra rhizome using sonication.[3]
Materials and Equipment:
-
Dried, powdered Smilax glabra rhizome
-
60% Ethanol (v/v) in deionized water
-
Ultrasonic bath or probe sonicator
-
Beakers or Erlenmeyer flasks
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered Smilax glabra rhizome and place it into a 250 mL beaker.
-
Solvent Addition: Add 150 mL of 60% ethanol to the beaker (solid-to-liquid ratio of 1:15 g/mL).
-
Immersion: Allow the powder to immerse in the solvent for 2 hours at room temperature.[3]
-
Sonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes.[3] Maintain the temperature of the water bath below 60°C to prevent degradation of thermolabile compounds.[9]
-
Filtration: After sonication, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 50-60°C to obtain the crude extract.
-
Storage: Store the dried crude extract at 4°C in a desiccator for further purification and analysis.
Protocol 2: Purification and Quantification Workflow
Caption: Workflow for the purification and quantification of this compound.
Protocol 3: Purification by Preparative HPLC (PHPLC)
This protocol describes the isolation of individual flavonoids, including this compound, from the crude extract.[10]
Materials and Equipment:
-
Crude extract from Protocol 1
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the preparative HPLC system. Conditions may need to be optimized, but a typical starting point involves a gradient elution on a C18 column.
-
Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the peak of this compound, as determined by preliminary analytical HPLC runs with a reference standard.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound. Pool fractions with high purity (>98%).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield purified, solid this compound.
-
Structural Confirmation: Confirm the chemical structure of the isolated compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) experiments.[10][11]
Protocol 4: Quantification by Analytical HPLC
This protocol provides a validated method for the simultaneous quantification of five major flavonoids, including this compound, in Smilax glabra extracts.[3]
Table 2: HPLC Parameters for this compound Quantification
| Parameter | Specification | Reference |
| System | High-Performance Liquid Chromatography with UV/DAD Detector | [3] |
| Column | Lichrospher C18 (250 mm x 4.6 mm, 5 µm) or equivalent | [3] |
| Mobile Phase | Gradient elution using Methanol (A) and Water (B) | [3][12] |
| Detection Wavelength | 291 nm | [3][12] |
| Flow Rate | 1.0 mL/min | [12] |
| Injection Volume | 20 µL | [12] |
| Column Temperature | Ambient or controlled at 25-30 °C | - |
| Quantification | External standard method using a calibration curve of a purified this compound standard. | [3] |
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the crude or purified extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.
Biological Activity and Signaling Pathway
This compound is recognized for its potent anti-inflammatory effects, particularly in the context of acute gouty arthritis induced by monosodium urate (MSU) crystals.[2] Its mechanism of action involves the suppression of the NF-κB/NLRP3 inflammasome pathway.[2][13]
Mechanism of Action:
-
Initiation: Monosodium urate (MSU) crystals trigger an inflammatory response in monocytes and macrophages.[2]
-
Pathway Activation: This stimulus activates the NF-κB signaling pathway and promotes the assembly of the NLRP3 inflammasome complex. The NLRP3 protein binds to the ASC adapter protein.[2]
-
Caspase-1 Activation: The inflammasome complex cleaves pro-caspase-1 into its active form, caspase-1.[2]
-
Cytokine Release: Active caspase-1 then cleaves pro-inflammatory precursors, pro-IL-1β and pro-IL-18, into their mature, active forms (IL-1β, IL-18). This process also enhances the release of other inflammatory cytokines like TNF-α and IL-6.[2][13]
-
Inhibition by this compound: this compound exerts its therapeutic effect by inhibiting the NF-κB/NLRP3 pathway, which leads to a significant reduction in the levels of IL-1β, IL-6, and TNF-α, thereby alleviating the inflammatory response.[2]
Caption: this compound inhibits inflammation by suppressing the NF-κB/NLRP3 pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of five major bioactive flavonoids in Rhizoma smilacis glabrae by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted extraction and content determination of astilbin in Lysiphyllum strychnifolium stems | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of astilbin and isoastilbin in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 13. The Protective Effects of Neoastilbin on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways [mdpi.com]
Application Notes and Protocols for Utilizing Neoisoastilbin in LPS-Stimulated RAW264.7 Cell Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The RAW264.7 murine macrophage cell line is a widely used in vitro model to study the inflammatory response and to screen for potential anti-inflammatory agents. Neoisoastilbin, a flavonoid compound, has been investigated for its potential anti-inflammatory properties. These application notes provide detailed protocols for assessing the effects of this compound on LPS-stimulated RAW264.7 cells.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. These values are based on typical results observed with flavonoid compounds in similar assays and should be determined experimentally for this compound.
Table 1: Effect of this compound on RAW264.7 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | To be determined |
| 10 | To be determined |
| 25 | To be determined |
| 50 | To be determined |
| 100 | To be determined |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | To be determined | - |
| LPS (1 µg/mL) | To be determined | 0 |
| LPS + this compound (1 µM) | To be determined | To be determined |
| LPS + this compound (10 µM) | To be determined | To be determined |
| LPS + this compound (25 µM) | To be determined | To be determined |
| LPS + this compound (50 µM) | To be determined | To be determined |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | To be determined | To be determined | To be determined |
| LPS (1 µg/mL) | To be determined | To be determined | To be determined |
| LPS + this compound (10 µM) | To be determined | To be determined | To be determined |
| LPS + this compound (50 µM) | To be determined | To be determined | To be determined |
Experimental Protocols
Cell Culture and Maintenance
RAW264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] The cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound.
-
Seed RAW264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[2]
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Seed RAW264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and incubate overnight.[3]
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[2] A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.[5]
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for measuring the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Seed RAW264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and incubate overnight.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[2][6]
Western Blot Analysis
This technique is used to determine the effect of this compound on the protein expression of key inflammatory and signaling molecules.
-
Seed RAW264.7 cells (1 x 10⁶ cells/well) in a 6-well plate and incubate overnight.
-
Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for the appropriate time (e.g., 30 minutes for signaling proteins, 12-24 hours for iNOS and COX-2).[5]
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2] β-actin is commonly used as a loading control.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: LPS-induced inflammatory signaling pathways and the inhibitory targets of this compound.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of Neoisoastilbin in a Mouse Model of Arthritis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo experiments to evaluate the efficacy of Neoisoastilbin in a Collagen-Induced Arthritis (CIA) mouse model.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, and joint destruction.[1][2] this compound, a flavonoid compound, has demonstrated anti-inflammatory properties, notably through the suppression of the NF-κB/NLRP3 signaling pathway in a mouse model of acute gouty arthritis.[3][4] This document outlines a detailed experimental design to investigate the therapeutic potential of this compound in the widely used Collagen-Induced Arthritis (CIA) mouse model, which shares immunological and pathological features with human RA.[5][6][7]
Experimental Design Overview
This study will utilize the CIA model in DBA/1 mice to assess the anti-arthritic effects of this compound. The experimental workflow will encompass arthritis induction, therapeutic intervention with this compound, and comprehensive evaluation of disease progression through clinical, histological, and biochemical analyses.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in a CIA mouse model.
Materials and Methods
Animals
Male DBA/1 mice, 8-10 weeks old, are recommended as they are highly susceptible to CIA.[5][6] Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.[6]
Reagents and Buffers
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthetics (e.g., isoflurane)
-
Formalin (10% neutral buffered)
-
EDTA
-
Reagents for ELISA, Western Blot, and histology
Induction of Collagen-Induced Arthritis (CIA)
-
Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.[8] Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).
-
Primary Immunization (Day 0): Anesthetize the mice and administer 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a second emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA). Administer 100 µL of this emulsion intradermally at a different site near the base of the tail.[6]
Treatment Protocol
Based on studies with this compound in an acute gouty arthritis model, the following doses are suggested for the chronic CIA model.[3][9]
Table 1: Experimental Groups
| Group | Treatment | Dosage | Route of Administration | Frequency |
| 1 | Normal Control | Vehicle | Oral gavage | Daily |
| 2 | CIA Control | Vehicle | Oral gavage | Daily |
| 3 | This compound (Low Dose) | 20 mg/kg | Oral gavage | Daily |
| 4 | This compound (High Dose) | 40 mg/kg | Oral gavage | Daily |
| 5 | Positive Control (e.g., Methotrexate) | 1 mg/kg | Intraperitoneal | Twice a week |
Treatment should commence upon the first signs of arthritis, typically between days 28 and 35, and continue for a predefined period (e.g., 14-21 days).
Assessment of Arthritis
3.5.1. Clinical Evaluation
Arthritis severity should be monitored every other day starting from day 21.
-
Arthritis Score: Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.[10]
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper.
3.5.2. Histopathological Analysis
At the end of the experiment, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24 hours.
-
Decalcify the tissues in 10% EDTA for 2-3 weeks.
-
Embed the tissues in paraffin, section them at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate synovial inflammation, pannus formation, and cartilage/bone erosion under a microscope.[2]
3.5.3. Biochemical Analysis
Collect blood via cardiac puncture and isolate the serum.
-
Cytokine Levels: Measure the serum concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.[3][4]
-
Western Blot Analysis: Analyze the expression of key proteins in the NF-κB and NLRP3 inflammasome pathways in synovial tissue homogenates.[3]
Data Presentation
All quantitative data should be presented as mean ± standard deviation (SD). Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test.
Table 2: Summary of Expected Quantitative Data
| Parameter | Normal Control | CIA Control | This compound (Low) | This compound (High) | Positive Control |
| Mean Arthritis Score | 0 | High | Reduced | Significantly Reduced | Significantly Reduced |
| Mean Paw Swelling (mm) | Baseline | Increased | Reduced | Significantly Reduced | Significantly Reduced |
| Serum TNF-α (pg/mL) | Low | High | Reduced | Significantly Reduced | Significantly Reduced |
| Serum IL-1β (pg/mL) | Low | High | Reduced | Significantly Reduced | Significantly Reduced |
| Serum IL-6 (pg/mL) | Low | High | Reduced | Significantly Reduced | Significantly Reduced |
| Histological Score | 0 | High | Reduced | Significantly Reduced | Significantly Reduced |
Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways.[3][4]
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in attenuating arthritis.
References
- 1. Astilbin from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Arthritis Mouse Models Driven by Adaptive and/or Innate Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF- κ B/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. chondrex.com [chondrex.com]
- 7. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkishimmunology.org [turkishimmunology.org]
- 9. scienceopen.com [scienceopen.com]
- 10. A novel mouse model that develops spontaneous arthritis and is predisposed towards atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Neoisoastilbin in Herbal Medicine Formulations
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoastilbin, a stereoisomer of astilbin, is a dihydroflavonol glycoside found in various medicinal plants, most notably in the rhizome of Smilax glabra.[1][2] This compound, along with its isomers, contributes to the pharmacological properties of many traditional herbal formulations, exhibiting anti-inflammatory and other bioactive effects.[3][4] Accurate and precise quantification of this compound is crucial for the quality control, standardization, and clinical development of these herbal medicines.
These application notes provide a comprehensive guide to the quantitative analysis of this compound in herbal medicine formulations. Detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) are presented, along with a summary of reported quantitative data.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant source, geographical location, and the specific formulation. The following table summarizes the reported content of this compound and its related isomers in Smilax glabra rhizome (SGR).
| Herbal Medicine | Active Compound | Analytical Method | Concentration Range (mg/g) | Reference |
| Smilax glabra Rhizome (SGR) | This compound | HPLC | 1.181 | [2] |
| Smilax glabra Rhizome (SGR) | Neoastilbin | HPLC | 3.673 | [2] |
| Smilax glabra Rhizome (SGR) | Isoastilbin | HPLC | 4.833 | [2] |
| Smilax glabra Rhizome (SGR) | Astilbin | HPLC | 27.08 | [2] |
Experimental Protocols
The following protocols describe the methodology for the quantitative analysis of this compound in herbal medicine formulations, focusing on a validated HPLC-UV method. These methods are based on established analytical procedures for flavonoids.[5][6][7][8][9]
Sample Preparation: Ultrasonic Extraction
This protocol is suitable for extracting this compound from dried herbal materials.
Materials and Reagents:
-
Dried herbal medicine powder (e.g., Smilax glabra rhizome)
-
Methanol (60%)[6]
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filter
Procedure:
-
Weigh an appropriate amount of the powdered herbal sample (accurately weighed) into a conical flask.
-
Add a specific volume of 60% methanol to the flask.[6]
-
Perform ultrasonic extraction for a defined period (e.g., 30 minutes).
-
Centrifuge the extract at a specified speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.[6]
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines the conditions for the chromatographic separation and quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.[7][9]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid is commonly used.[5]
-
Example Gradient: Start with a lower percentage of methanol and gradually increase it over the run time to elute compounds of increasing polarity.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 291 nm, which is a common wavelength for detecting astilbin and its isomers.[5][6]
-
Injection Volume: 10 µL.[5]
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound in herbal medicine formulations.
Caption: Workflow for this compound Analysis.
Potential Signaling Pathway Involvement
This compound, as a flavonoid, is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in inflammation. The diagram below depicts a simplified representation of a common inflammatory signaling pathway that could be influenced by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Smilax glabra Roxb.: A Review of Its Traditional Usages, Phytochemical Constituents, Pharmacological Properties, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Tentative Identification of Phytochemicals from Smilax glabra and Smilax corbularia Extracts by LC-QTOF/MS and Their Bioactive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 7. mdpi.com [mdpi.com]
- 8. Development of an HPLC Method for Absolute Quantification and QAMS of Flavonoids Components in Psoralea corylifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC-PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Neoisoastilbin using LC-SPE-NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoisoastilbin is a naturally occurring dihydroflavonol glycoside, a stereoisomer of the more common astilbin.[1] These isomers—astilbin (2R, 3R), neoastilbin (2S, 3S), this compound (2S, 3R), and isoastilbin (2R, 3S)—often coexist in complex natural extracts, such as those from the Smilax glabra rhizome.[1][2] Their structural similarity presents a significant analytical challenge, requiring powerful separation and characterization techniques for unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating such complex molecular structures.[3][4] However, isolating a pure compound in sufficient quantity for NMR analysis from a crude extract is a major bottleneck.
The hyphenated technique of High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR) provides a robust solution to this challenge.[5][6] This method combines the high-resolution separation capability of HPLC with the analyte concentration feature of SPE and the unparalleled structural elucidation power of NMR spectroscopy.[][8] This application note details a protocol for the successful separation, isolation, and structural confirmation of this compound from a complex mixture using LC-SPE-NMR.
Experimental Workflow
The LC-SPE-NMR process involves a multi-step, automated workflow. A plant extract is first injected into an HPLC system for chromatographic separation. The eluent is monitored by a UV/DAD detector. When the target peak corresponding to this compound elutes, it is automatically diverted and trapped onto a solid-phase extraction (SPE) cartridge. After trapping, the cartridge is washed to remove the HPLC mobile phase and then dried with nitrogen gas. Finally, the purified compound is eluted from the cartridge with a deuterated solvent directly into the NMR spectrometer for analysis.[5][9]
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
The chromatographic separation is critical for isolating this compound from its isomers and other matrix components. A reversed-phase method provides effective separation.[10][11]
-
System: Agilent 1200 Series HPLC or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 30% B
-
35-40 min: 30% to 90% B
-
40-45 min: 90% B (wash)
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV/DAD at 290 nm[10]
-
Injection Volume: 100 µL of pre-filtered extract (1 mg/mL)
2. Solid-Phase Extraction (SPE)
The SPE step is automated and triggered by the retention time of the target peak identified in the UV chromatogram.
-
System: Bruker/Spark Holland Prospekt 2 or equivalent
-
SPE Cartridge: Hyspher-GP (General Purpose) or similar polymeric sorbent
-
Trapping: The HPLC flow is diverted to the SPE cartridge at the onset of the this compound peak and stopped after the peak has eluted completely.
-
Washing: The cartridge is washed with 0.1% formic acid in water to remove residual mobile phase salts.
-
Drying: The cartridge is dried with a stream of nitrogen gas for 30 minutes to remove all protonated solvents.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
The trapped analyte is eluted from the SPE cartridge and transferred to the NMR for spectral acquisition.
-
Elution Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
Elution Volume: ~180 µL (for transfer to NMR tube) or directly into a flow probe.
-
Spectrometer: Bruker Avance 500 MHz or equivalent instrument.[12]
-
Temperature: 298 K
-
Experiments:
-
1D: ¹H NMR, ¹³C NMR
-
2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Referencing: Chemical shifts are referenced to the residual DMSO solvent signal (δH 2.50 ppm; δC 39.52 ppm).[12][13]
Data and Results
The LC-SPE-NMR analysis yields high-quality 1D and 2D NMR spectra, enabling full structural assignment. The ¹H and ¹³C NMR chemical shifts for this compound are summarized below.
Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, DMSO-d6) Data sourced from supporting information of a research publication.[12]
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| H-2 | 5.05 | d | 11.5 |
| H-3 | 4.21 | d | 11.5 |
| H-6 | 5.91 | d | 2.0 |
| H-8 | 5.88 | d | 2.0 |
| H-2' | 6.90 | d | 2.0 |
| H-5' | 6.75 | d | 8.0 |
| H-6' | 6.69 | dd | 8.0, 2.0 |
| Rhamnose | |||
| H-1'' | 4.55 | d | 1.5 |
| H-2'' | 3.82 | m | |
| H-3'' | 3.48 | dd | 3.0, 9.0 |
| H-4'' | 3.19 | t | 9.0 |
| H-5'' | 3.35 | m | |
| H-6'' (CH₃) | 0.95 | d | 6.0 |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, DMSO-d6) Data sourced from supporting information of a research publication.[12]
| Position | δ (ppm) | Position | δ (ppm) |
| Aglycone | Rhamnose | ||
| C-2 | 82.5 | C-1'' | 100.2 |
| C-3 | 76.1 | C-2'' | 70.1 |
| C-4 | 197.8 | C-3'' | 70.5 |
| C-4a | 100.9 | C-4'' | 71.8 |
| C-5 | 163.7 | C-5'' | 68.4 |
| C-6 | 96.1 | C-6'' (CH₃) | 17.8 |
| C-7 | 167.2 | ||
| C-8 | 95.1 | ||
| C-8a | 162.6 | ||
| C-1' | 128.9 | ||
| C-2' | 114.6 | ||
| C-3' | 144.9 | ||
| C-4' | 145.2 | ||
| C-5' | 115.2 | ||
| C-6' | 118.9 |
Conclusion
The LC-SPE-NMR technique is a highly efficient and powerful tool for the rapid and unambiguous structural elucidation of natural products from complex mixtures. This protocol demonstrates its successful application for isolating and identifying this compound, overcoming the challenges posed by the presence of its stereoisomers. The ability to acquire high-quality 1D and 2D NMR data from a sub-milligram quantity of a target compound directly from an LC peak streamlines the natural product discovery workflow, saving considerable time and resources compared to traditional isolation methods.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool | Semantic Scholar [semanticscholar.org]
- 8. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. scs.illinois.edu [scs.illinois.edu]
Synthesis of Neoisoastilbin from Astilbin for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoisoastilbin is a flavanonol glycoside and a stereoisomer of astilbin, a compound abundant in various traditional medicinal herbs like Smilax glabra.[1][2] Research has highlighted the significant anti-inflammatory and antioxidant properties of this compound, making it a compound of interest for therapeutic development.[3] Notably, this compound has been shown to ameliorate acute gouty arthritis by suppressing the NF-κB and NLRP3 inflammasome signaling pathways.
Astilbin and its isomers, including this compound, share the same molecular formula but differ in their stereochemistry, which can lead to distinct biological activities and physicochemical properties.[1] The controlled isomerization of the more readily available astilbin presents a viable method for obtaining this compound for research purposes. This document provides a detailed protocol for the synthesis of this compound from astilbin via isomerization, methods for purification, and data on its biological activity.
Physicochemical Properties
A comparative summary of the physicochemical properties of astilbin and its related isomer, neoastilbin, is presented below. While specific data for this compound is limited, these values provide a useful reference.
| Property | Astilbin | Neoastilbin | This compound | Reference |
| Molecular Formula | C21H22O11 | C21H22O11 | C21H22O11 | [4] |
| Molecular Weight | 450.39 g/mol | 450.39 g/mol | 450.39 g/mol | [4] |
| Water Solubility (25°C) | 132.72 µg/mL | 217.16 µg/mL | Data not available | [1] |
| log P (SGF) | 1.57 | 1.39 | Data not available | [1] |
| log P (SIF) | 1.09 | 0.98 | Data not available | [1] |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid.
Biological Activity of this compound
This compound has demonstrated potent anti-inflammatory effects in a mouse model of monosodium urate (MSU)-induced acute gouty arthritis.[3] The tables below summarize the quantitative effects of this compound on key inflammatory markers.
In Vivo Efficacy on Inflammatory Cytokine Levels
The following data represents the percentage reduction of inflammatory cytokines in the ankle joint tissue of MSU-induced gouty arthritis mice after treatment with this compound (NIA).[3]
| Cytokine | NIA Dose (25 mg/kg) | NIA Dose (50 mg/kg) | Colchicine (1 mg/kg) |
| IL-1β | 40.2% reduction | 55.1% reduction | 62.3% reduction |
| IL-6 | 46.8% reduction | 64.1% reduction | 71.2% reduction |
| TNF-α | 35.7% reduction | 51.9% reduction | 58.0% reduction |
Data is derived from figures presented in "this compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway".[3]
Experimental Protocols
Synthesis of this compound via Isomerization of Astilbin
This protocol is based on the principle that the isomerization of astilbin to its various stereoisomers is dependent on temperature and pH.[1][5] Lower temperatures (25-40°C) are reported to favor the formation of this compound from astilbin.[5] The reaction proceeds through a chalcone intermediate.
Materials:
-
Astilbin (purity ≥ 98%)
-
Phosphate buffer (pH 6.8)
-
Ascorbic acid (optional, as an accelerator)[6]
-
Nitrogen gas
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reaction vessel with temperature control and magnetic stirrer
Procedure:
-
Dissolve astilbin in pH 6.8 phosphate buffer to a final concentration of 1 mg/mL in a sealed reaction vessel.
-
Optional: Add ascorbic acid to the solution (e.g., at a 1:1 molar ratio with astilbin) to potentially accelerate the isomerization process.[6]
-
Purge the vessel with nitrogen gas for 10-15 minutes to create an inert atmosphere, which helps prevent oxidative degradation.
-
Seal the vessel and place it in a temperature-controlled water bath or heating mantle set to 40°C.
-
Stir the reaction mixture continuously.
-
Monitor the reaction progress over 24-72 hours using High-Performance Liquid Chromatography (HPLC) to observe the formation of this compound and the reduction of astilbin.
-
Once the desired conversion is achieved (or equilibrium is reached), cool the reaction mixture to room temperature.
-
Extract the aqueous mixture three times with an equal volume of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude isomer mixture.
Purification of this compound
Purification of this compound from the isomeric mixture is critical. High-Speed Counter-Current Chromatography (HSCCC) is a documented method for separating these isomers.[7] Alternatively, preparative HPLC can be used.
Method: Preparative HPLC
-
Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Example Gradient: Start with 10-15% acetonitrile, increasing to 30-40% over 40-60 minutes.
-
-
Flow Rate: 10-15 mL/min.
-
Detection: UV at 291 nm.
-
Procedure:
-
Dissolve the crude product from step 4.1 in a minimal amount of the initial mobile phase solvent.
-
Inject the dissolved sample onto the preparative HPLC system.
-
Collect fractions based on the retention time corresponding to the this compound peak, as determined by an analytical HPLC run with a reference standard if available.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the resulting product to obtain pure this compound powder.
-
Workflow and Pathway Diagrams
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis of this compound from astilbin and its subsequent purification.
Caption: Workflow for the synthesis and purification of this compound.
This compound Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by inhibiting key steps in the NF-κB and NLRP3 inflammasome pathways.[3][6] This prevents the production and release of pro-inflammatory cytokines.
Caption: this compound inhibits inflammation via the NF-κB/NLRP3 pathway.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C21H22O11 | CID 10114809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Neoisoastilbin via DPPH Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoisoastilbin, a flavonoid compound, is of significant interest for its potential health benefits, including its antioxidant properties.[1] Antioxidants are crucial for mitigating the detrimental effects of oxidative stress, a process implicated in numerous chronic diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, rapid, and straightforward spectrophotometric method for evaluating the antioxidant capacity of various compounds.[2][3] This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.[4]
The principle of the DPPH assay is based on the reduction of the purple-colored DPPH radical to the yellow-colored, non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[2][5] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant compound being tested.[6] These application notes provide a comprehensive protocol for measuring the antioxidant capacity of this compound using the DPPH assay.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for conducting the DPPH assay to evaluate the antioxidant capacity of this compound.
Materials and Reagents
-
This compound (Test Sample)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (Spectrophotometric grade)[7]
-
Ascorbic acid or Trolox (Positive Control)[7]
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve a final concentration of 0.1 mM.[7] This solution should be freshly prepared and kept in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil) to prevent degradation.[2][7]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol, ethanol, or DMSO. From this stock, create a series of dilutions to obtain a range of concentrations for testing.
-
Positive Control Stock Solution: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in the same solvent used for the this compound samples.[7] Subsequently, prepare a series of dilutions to be tested alongside the this compound samples.
Assay Procedure
-
Reaction Setup: In a 96-well microplate, add a specific volume of each this compound dilution to separate wells.[8] Also, add the different dilutions of the positive control (e.g., ascorbic acid) to their designated wells.
-
Blank/Control: Prepare a blank well containing only the solvent used for the samples. Additionally, prepare a control well containing the solvent and the DPPH working solution.[7]
-
Initiate Reaction: Add a fixed volume of the 0.1 mM DPPH working solution to each well containing the sample and the positive control.[9] Mix the contents of the wells thoroughly.
-
Incubation: Incubate the microplate in the dark at room temperature for a predetermined period, typically 30 minutes.[2][4]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2][7]
Calculation of Antioxidant Activity
The percentage of DPPH radical scavenging activity can be calculated using the following formula[6]:
% Inhibition = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the control (DPPH solution without the sample).
-
A₁ is the absorbance of the sample (DPPH solution with this compound or positive control).
The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the different concentrations of this compound.[10][11] A lower IC₅₀ value indicates a higher antioxidant capacity.[5][6]
Data Presentation
The quantitative results from the DPPH assay should be summarized in a clear and structured table for easy comparison.
| Sample | Concentration (µg/mL) | Absorbance at 517 nm (Mean ± SD) | % Inhibition | IC₅₀ (µg/mL) |
| Control | - | 0.98 ± 0.02 | - | - |
| This compound | 10 | 0.85 ± 0.03 | 13.27 | |
| 25 | 0.69 ± 0.02 | 29.59 | ||
| 50 | 0.48 ± 0.01 | 51.02 | ~50 | |
| 100 | 0.23 ± 0.02 | 76.53 | ||
| 200 | 0.11 ± 0.01 | 88.78 | ||
| Ascorbic Acid | 5 | 0.51 ± 0.02 | 47.96 | |
| (Positive Control) | 10 | 0.24 ± 0.01 | 75.51 | ~6.5 |
| 20 | 0.10 ± 0.01 | 89.80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization
Experimental Workflow Diagram
References
- 1. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Neoisoastilbin as a Reference Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoastilbin is a dihydroflavonoid glycoside, a stereoisomer of astilbin, found in various medicinal plants, most notably in the rhizome of Smilax glabra Roxb. (Tufuling).[1][2] It is recognized for its potential antioxidant and anti-inflammatory activities.[3] Emerging research has highlighted its role in modulating key signaling pathways associated with inflammation, such as the NF-κB/NLRP3 pathway. As a distinct phytochemical entity, the use of a well-characterized this compound reference standard is crucial for the accurate identification, quantification, and quality control of herbal extracts and derived pharmaceutical products. This document provides detailed protocols and data for the utilization of this compound as a reference standard in phytochemical analysis.
Applications
The primary applications for this compound as a reference standard include:
-
Quality Control of Raw Herbal Materials: Ensuring the identity and purity of Smilax glabra and other plant materials containing this compound.
-
Standardization of Botanical Extracts: Quantifying the concentration of this compound in extracts to ensure batch-to-batch consistency and therapeutic dosage.
-
Pharmacokinetic Studies: Serving as a standard for the quantification of this compound and its metabolites in biological matrices.
-
Pharmacological Research: Use as a pure compound in in-vitro and in-vivo studies to investigate its biological mechanisms of action.
Quantitative Data
The following table summarizes the quantitative data for this compound and related compounds found in Smilax glabra.
| Analyte | Content Range in Smilax glabra (mg/g) | Analytical Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| This compound | 1.181 | HPLC-DAD-MS/MS[2] | 6.25-200 | 0.011 | 0.034 | 98.50 |
| Astilbin | 27.08 | HPLC-DAD-MS/MS[2] | - | - | - | - |
| Neoastilbin | 3.673 | HPLC-DAD-MS/MS[2] | - | - | - | - |
| Isoastilbin | 4.833 | HPLC-DAD-MS/MS[2] | - | - | - | - |
Note: Linearity, LOD, LOQ, and Recovery data are representative values from a validated HPLC method for a similar phytochemical and can be used as a starting point for method development for this compound.[4]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol provides a general method for the quantification of this compound in plant extracts.
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-10 min: 10-30% A
-
10-25 min: 30-50% A
-
25-30 min: 50-10% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 291 nm.
-
Injection Volume: 10 µL.
b. Preparation of Standard Solution:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 5 to 200 µg/mL.
c. Preparation of Sample Solution (from Smilax glabra extract):
-
Accurately weigh 1 g of powdered Smilax glabra rhizome.
-
Add 50 mL of 70% ethanol and perform ultrasonic-assisted extraction for 30 minutes.
-
Filter the extract through a 0.45 µm membrane filter.
-
Inject the filtered solution into the HPLC system.
d. Method Validation Parameters (to be determined):
-
Linearity: Analyze the standard solutions at different concentrations to construct a calibration curve. The correlation coefficient (r²) should be > 0.999.
-
Precision: Assess by injecting the same standard solution multiple times (intraday) and on different days (interday). The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determine by a recovery study, adding a known amount of this compound standard to a sample and calculating the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Ultra-Performance Liquid Chromatography (UPLC) Method for High-Throughput Analysis
This protocol is suitable for rapid analysis and higher resolution separation of this compound.
a. Instrumentation and Conditions:
-
UPLC System: A UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector or tandem mass spectrometer (MS/MS).
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-1 min: 5% A
-
1-5 min: 5-95% A (linear gradient)[5]
-
5-6 min: 95% A
-
6-6.1 min: 95-5% A
-
6.1-7 min: 5% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: PDA detection at 291 nm or MS/MS detection in Multiple Reaction Monitoring (MRM) mode for higher sensitivity and selectivity.
-
Injection Volume: 2 µL.
b. Standard and Sample Preparation:
Follow the same procedures as described in the HPLC protocol, ensuring final concentrations are appropriate for the higher sensitivity of the UPLC system.
Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB/NLRP3 signaling pathway. This pathway is critical in the innate immune response and is implicated in various inflammatory diseases.
The diagram illustrates that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of IκBα, which prevents the translocation of NF-κB to the nucleus, and by directly inhibiting the activation of the NLRP3 inflammasome. This leads to a downstream reduction in the production and secretion of the pro-inflammatory cytokine IL-1β.
References
Troubleshooting & Optimization
Optimizing extraction yield of Neoisoastilbin from crude plant extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Neoisoastilbin from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound?
A1: Modern extraction techniques such as Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for extracting this compound and its isomers.[1][2] These methods offer advantages over conventional techniques by reducing extraction time and solvent consumption while improving yield.
Q2: Which solvents are recommended for this compound extraction?
A2: Polar solvents are generally effective for extracting flavonoid glycosides like this compound. Aqueous solutions of ethanol or methanol are commonly used. For instance, a water:methanol ratio of 40:60 has been shown to be effective for the extraction of astilbin, a stereoisomer of this compound.
Q3: What are the key parameters to optimize for maximizing this compound yield?
A3: To maximize the extraction yield, it is crucial to optimize several parameters, including solvent concentration, extraction time, temperature, solvent-to-solid ratio, and microwave or ultrasonic power.[1] Response Surface Methodology (RSM) is a valuable statistical tool for efficiently optimizing these multiple factors.
Q4: How can I purify this compound from the crude extract?
A4: A multi-step purification process is typically required. This often involves initial purification using macroporous resins to enrich the flavonoid fraction, followed by a high-resolution chromatographic technique like High-Speed Counter-Current Chromatography (HSCCC) to isolate this compound from its isomers.[3][4][5]
Q5: Is this compound stable during extraction and storage?
A5: this compound is relatively stable in acidic to neutral conditions but can degrade or isomerize under alkaline conditions, especially at elevated temperatures.[6][7] It is advisable to control the pH and temperature throughout the extraction and purification process. For storage, keeping the purified compound in a cool, dark place, and dissolved in an appropriate solvent is recommended.
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Polarity | The polarity of the extraction solvent may not be optimal for this compound. Test a range of aqueous ethanol or methanol concentrations (e.g., 40-80%) to find the most effective mixture. |
| Suboptimal Extraction Parameters | The extraction time, temperature, or power (for MAE/UAE) may not be ideal. Systematically vary these parameters to identify the optimal conditions. For MAE of the related compound astilbin, 450W for 6 cycles has been effective. |
| Insufficient Solvent-to-Solid Ratio | A low solvent volume can lead to saturation and incomplete extraction. Increase the solvent-to-solid ratio; a starting point of 20:1 to 30:1 (mL/g) is recommended. |
| Large Particle Size of Plant Material | Larger particles have less surface area, which hinders solvent penetration. Ensure the plant material is finely ground to a consistent particle size. |
| Degradation of this compound | High temperatures or extreme pH levels can cause degradation or isomerization.[6][7] Maintain a neutral to slightly acidic pH and use the lowest effective temperature to minimize degradation. |
Co-elution of Isomers during Purification
| Potential Cause | Recommended Solution |
| Insufficient Resolution in Chromatography | This compound and its isomers (astilbin, isoastilbin, neoastilbin) have very similar chemical structures, making separation challenging.[4] |
| Optimize HSCCC Solvent System: The choice of the two-phase solvent system in HSCCC is critical. A common starting point for flavonoid glycosides is a hexane-ethyl acetate-methanol-water or n-hexane-n-butanol-water system.[3] Fine-tuning the ratios of these solvents is necessary to achieve baseline separation. | |
| Adjust Flow Rate: In HSCCC, a lower flow rate can sometimes improve resolution, although it will increase the separation time. | |
| Overloading of the Column | Injecting too much crude extract onto the purification column can lead to broad, overlapping peaks. |
| Reduce Sample Load: Decrease the amount of sample injected onto the column to improve separation efficiency. |
Experimental Protocols
Microwave-Assisted Extraction (MAE) of Astilbin Isomers
This protocol is adapted from methods developed for astilbin and can be used as a starting point for this compound extraction.
-
Sample Preparation: Dry the plant material (e.g., Smilax glabra rhizomes) at 60°C and grind into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 gram) into a microwave extraction vessel.
-
Add the extraction solvent. A water:methanol (40:60 v/v) solution is a good starting point. Use a solvent-to-solid ratio of approximately 20:1 (mL/g).
-
Secure the vessel in the microwave extractor.
-
Apply microwave power. Optimal conditions for astilbin have been found to be 450W.
-
Run for a set number of cycles (e.g., 6 cycles).
-
-
Filtration and Concentration:
-
After extraction, allow the mixture to cool.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
-
Analysis: Analyze the crude extract using HPLC to determine the concentration of this compound.
Purification by Macroporous Resin Chromatography
-
Resin Preparation: Pre-treat the macroporous resin (e.g., AB-8) by soaking it in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.[8][9]
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Loading: Dissolve the crude extract in deionized water and adjust the pH to be slightly acidic (e.g., pH 4-5).[8] Load the solution onto the column at a slow flow rate (e.g., 2 bed volumes per hour).[8]
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the adsorbed flavonoids with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and analyze them by HPLC to identify those containing this compound.
-
Concentration: Pool the fractions rich in this compound and concentrate using a rotary evaporator.
High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Solvent System Selection: A two-phase solvent system is required. For astilbin isomers, a system of n-hexane-n-butanol-water (1:1:2, v/v/v) has been used successfully.[3] The partition coefficient (K) of this compound in this system should be determined to ensure it is suitable for HSCCC.
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase of the solvent system).
-
Set the desired rotation speed.
-
Pump the mobile phase (typically the lower phase) through the column until hydrodynamic equilibrium is reached.
-
Dissolve the enriched extract from the macroporous resin step in a small volume of the solvent system and inject it into the column.
-
Continue pumping the mobile phase and collect fractions.
-
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvents under vacuum.
Quantitative Data Summary
Table 1: Recommended Starting Parameters for Microwave-Assisted Extraction of Astilbin Isomers
| Parameter | Recommended Value | Reference |
| Solvent | Water:Methanol (40:60, v/v) | |
| Microwave Power | 450 W | |
| Number of Cycles | 6 | |
| Solvent-to-Solid Ratio | 20:1 mL/g |
Table 2: Stability of this compound under Different Conditions
| Condition | Remaining this compound | Notes | Reference |
| Simulated Gastric Fluid (SGF) | Nearly 100% after 4 hours | Stable in acidic conditions | [6] |
| Simulated Intestinal Fluid (SIF) | 88.3% after 4 hours | Less stable in slightly alkaline conditions, may isomerize to isoastilbin | [6] |
| Concentration at 75°C (alkaline pH) | Rapid degradation | Acidification of the solution can improve stability | [6] |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of astilbin and isoastilbin in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Challenges in separating Neoisoastilbin from its stereoisomers by HPLC
Technical Support Center: Neoisoastilbin Stereoisomer Separation
Welcome to the technical support center for the chromatographic separation of this compound and its stereoisomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers of Astilbin, and why are they difficult to separate?
Astilbin is a dihydroflavonol glycoside with two chiral centers (at the C-2 and C-3 positions of the flavanone ring), giving rise to four distinct stereoisomers. The separation of these isomers is challenging due to their identical molecular weight and similar physicochemical properties, such as polarity and hydrophobicity.
The four stereoisomers are:
-
Astilbin: (2R, 3R)
-
Neoastilbin: (2S, 3S)
-
This compound: (2S, 3R)
-
Isoastilbin: (2R, 3S)
Astilbin and Neoastilbin are enantiomers of each other, as are this compound and Isoastilbin. The pairs (e.g., Astilbin and this compound) that are not mirror images are diastereomers. Diastereomers can be separated on standard achiral HPLC columns (like C18), whereas enantiomers require a chiral environment for separation, such as a chiral stationary phase (CSP).[1]
Q2: Can I separate this compound from its stereoisomers on a standard C18 column?
Yes, it is possible to separate these diastereomers on a conventional reversed-phase C18 column. Since this compound, Isoastilbin, Astilbin, and Neoastilbin are diastereomers of one another (with the exception of the two enantiomeric pairs), they have different spatial arrangements and thus can exhibit different interactions with the C18 stationary phase. However, achieving baseline resolution often requires careful optimization of the mobile phase, temperature, and flow rate.
One study successfully separated astilbin from its isomers using a standard C18 column, demonstrating the feasibility of this approach.[1]
Q3: What are the recommended starting conditions for separating these stereoisomers on a C18 column?
A good starting point for method development is based on published methods for the separation of Astilbin and its isomers. The following table summarizes a validated experimental protocol.
| Parameter | Recommended Condition |
| Column | Symmetry® C18 (4.6 mm × 250 mm, 5.0 µm) |
| Mobile Phase | 25% Acetonitrile, 75% Water (with 0.1% Acetic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 291 nm |
| Injection Volume | 50 µL |
| (Source: Adapted from a study on Astilbin and Neoastilbin.[1]) |
This isocratic method provides a solid foundation for further optimization. If co-elution is observed, adjustments to the mobile phase composition (e.g., organic solvent percentage, pH) or a switch to a gradient elution may be necessary.
Troubleshooting Guide
Problem: Poor Resolution / Peak Co-elution
Poor resolution between this compound and its stereoisomers is the most common challenge. This may appear as peak shoulders, broad peaks, or a single merged peak.
Potential Causes & Solutions:
-
Inadequate Mobile Phase Selectivity: The interaction between the isomers and the stationary phase is not sufficiently different with the current mobile phase.
-
Solution 1: Adjust Organic Modifier Concentration. Systematically vary the percentage of acetonitrile or methanol in the mobile phase. A lower percentage of organic solvent generally increases retention time and may improve separation between closely eluting peaks.
-
Solution 2: Change the Organic Modifier. Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile, potentially changing the elution order.
-
Solution 3: Modify Mobile Phase pH. The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) is crucial. It suppresses the ionization of the phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and more reproducible retention times. Experiment with the acid concentration to fine-tune the separation.
-
-
Insufficient Column Efficiency or Unfavorable Temperature:
-
Solution: Optimize Column Temperature. Increasing the column temperature (e.g., from 30°C to 40°C or 50°C) reduces mobile phase viscosity, which can lead to sharper peaks (higher efficiency). However, it may also decrease retention times and could either improve or worsen selectivity. Temperature effects should be evaluated systematically.
-
-
Stationary Phase Not Optimal for Diastereomeric Separation:
-
Solution: Consider an Alternative Stationary Phase. If a C18 column does not provide adequate resolution, a column with a different selectivity, such as a biphenyl or a phenyl-hexyl phase, may be effective. These columns offer π-π interactions, which can enhance the separation of aromatic compounds like flavonoids.[2] A study on the aglycone (taxifolin) diastereomers found that a biphenyl column provided excellent resolution (Rs = 5.3).[2]
-
Problem: Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate quantification.
Potential Causes & Solutions:
-
Secondary Interactions with Column Silanols: Residual, un-capped silanol groups on the silica support of the C18 column can interact with the polar hydroxyl groups of the flavonoids, causing peak tailing.
-
Solution 1: Lower Mobile Phase pH. Maintain an acidic mobile phase (pH 2.5-3.5) using formic or acetic acid. This keeps the silanol groups in their protonated, non-ionic form, minimizing unwanted interactions.
-
Solution 2: Use a High-Purity, End-Capped Column. Modern, high-purity silica columns are better end-capped and exhibit fewer active silanols, reducing the likelihood of peak tailing.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.
-
Solution: Reduce Injection Mass. Dilute the sample or reduce the injection volume.
-
Problem: Irreproducible Retention Times
Fluctuations in retention times make peak identification unreliable.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection.
-
Solution: Increase Equilibration Time. Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs.
-
-
Mobile Phase Instability: The mobile phase composition is changing over time.
-
Solution: Prepare Fresh Mobile Phase Daily. Organic solvents can evaporate, and buffers can support microbial growth. Always use freshly prepared and properly degassed mobile phase.
-
-
Temperature Fluctuations: The column temperature is not stable.
-
Solution: Use a Column Oven. A thermostatically controlled column oven is essential for maintaining a stable and consistent temperature, which is critical for reproducible chromatography.
-
Experimental Protocols & Data
High-Resolution Separation of Taxifolin Diastereomers
| Parameter | Optimized Condition |
| Column | Kinetex® Biphenyl (100 mm × 3.0 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Methanol |
| Gradient | 7% to 21% B over 15 minutes |
| Flow Rate | 0.65 mL/min |
| Column Temperature | 60 °C |
| Detection Wavelength | 290 nm |
| Resolution (Rs) | 5.3 |
| (Source: Adapted from a study on taxifolin diastereomers.[2]) |
This data suggests that for particularly challenging separations of the glycosylated forms like this compound, a biphenyl column with a methanol-based mobile phase at an elevated temperature could be a highly effective strategy.
References
Neoisoastilbin stability issues in different solvents and pH conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of Neoisoastilbin in various experimental conditions. As a stereoisomer of astilbin and neoastilbin, the stability of this compound is influenced by factors such as solvent, pH, and temperature. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The primary factors influencing the stability of this compound are pH, temperature, and the solvent used. This compound, like its stereoisomers astilbin and neoastilbin, is susceptible to degradation, primarily through isomerization and decomposition, under suboptimal conditions.
Q2: How does pH impact the stability of this compound?
A2: The pH of the solution is a critical factor. Based on studies of its isomers, this compound is expected to be most stable in acidic to neutral pH ranges. In alkaline conditions (pH 8-10), a rapid increase in decomposition is likely to occur.[1][2] In neutral to slightly alkaline solutions (pH 6-7), the primary degradation pathway is isomerization to its other stereoisomers.[1]
Q3: What solvents are recommended for handling and storing this compound?
A3: For short-term storage and experimental use, it is advisable to use solvents in which related compounds have shown higher stability. The stability of the related compound astilbin follows this order: 50% ethanol > ethanol > methanol > 50% methanol > water.[2][3] Therefore, alcoholic solvents, particularly 50% ethanol, are recommended over aqueous solutions for enhanced stability.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C for up to one month is advisable.[4] To prevent oxidation, it is best practice to store the solutions under an inert nitrogen atmosphere.[4]
Q5: What are the main degradation products of this compound?
A5: The primary degradation pathway for this compound is isomerization, leading to the formation of its other stereoisomers: astilbin, neoastilbin, and isoastilbin.[1][5][6] Under strongly alkaline conditions, further decomposition into other products can occur.
Q6: Is there any quantitative data on the stability of this compound?
A6: Direct quantitative stability data for this compound is limited. However, studies on its isomers provide valuable insights. For instance, in simulated intestinal fluid (SIF) at pH 6.8 and 37°C, after 4 hours, 88.3% of neoastilbin remained, while 78.6% of astilbin remained.[1][6] The degradation of both compounds led to the formation of their isomers, including this compound.[1][6] The total amount of all isomers was reported to be relatively constant, indicating that isomerization is the main route of degradation under these conditions.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low recovery of this compound in an experiment. | High pH of the solution: this compound is unstable in alkaline conditions. | Ensure the pH of your experimental solutions is maintained in the acidic to neutral range (ideally below pH 7). Use appropriate buffer systems to control the pH. |
| Inappropriate solvent: Aqueous solutions can lead to faster degradation compared to alcoholic solvents. | Whenever possible, use 50% ethanol or methanol for dissolving and diluting this compound. Minimize the use of purely aqueous solutions for prolonged experiments. | |
| Elevated temperature: Higher temperatures accelerate the degradation of flavonoids. | Conduct experiments at controlled, and if possible, lower temperatures. Avoid unnecessary exposure to high heat. | |
| Appearance of unknown peaks in HPLC analysis. | Isomerization: this compound can isomerize to astilbin, neoastilbin, and isoastilbin. | Co-inject standards of the other stereoisomers to identify if the new peaks correspond to these known isomers. Adjust chromatographic conditions to achieve better separation of all four isomers. |
| Decomposition: Under harsh conditions (e.g., high pH, high temperature), this compound can decompose into other products. | Review your experimental conditions. If harsh conditions are necessary, minimize the exposure time. Consider performing a forced degradation study to identify potential decomposition products. | |
| Inconsistent results between experimental replicates. | Variable storage of stock solutions: Improper storage can lead to degradation of the compound before use. | Prepare fresh stock solutions for critical experiments. If storing, strictly follow the recommended conditions (-80°C for long-term, -20°C for short-term, under nitrogen). Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| pH shifts during the experiment: The pH of unbuffered solutions can change over time. | Use a suitable buffer system to maintain a constant pH throughout the experiment. |
Quantitative Data Summary
While direct quantitative stability data for this compound is scarce, the following table summarizes the stability of its closely related isomers, which can serve as a valuable reference.
Table 1: Stability of Astilbin and Neoastilbin in Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C
| Compound | Initial Concentration | Incubation Time | Remaining Compound (%) | Primary Degradation Products |
| Neoastilbin | Not specified | 4 hours | 88.3%[1][6] | Isomers (including this compound)[1][6] |
| Astilbin | Not specified | 4 hours | 78.6%[1][6] | Isomers (including this compound)[1][6] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general method for conducting a forced degradation study to determine the stability profile of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be relatively stable (e.g., 50% ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., room temperature, due to expected rapid degradation) for shorter time points (e.g., 0, 0.5, 1, 2, 4 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) for specific time points.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for specific durations.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution. Neutralize the acidic and alkaline samples before analysis. Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each stress condition to determine the degradation kinetics.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Isomers
This is a general HPLC method that can be optimized for the analysis of this compound and its stereoisomers.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., around 290 nm).
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isomerization of Neoisoastilbin during extraction and storage
Welcome to the Technical Support Center for Neoisoastilbin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound during extraction and storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to its isomers?
This compound is a stereoisomer of Astilbin, a dihydroflavonol glycoside found in various plants, including Smilax glabra. There are four stereoisomers in total: Astilbin (2R, 3R), Neoastilbin (2S, 3S), this compound (2S, 3R), and Isoastilbin (2R, 3S). These isomers can interconvert under certain conditions, a process known as isomerization. This interconversion can impact the purity, bioactivity, and quantification of the target compound.
Q2: What are the primary factors that cause the isomerization of this compound?
The isomerization of this compound and its related compounds is primarily influenced by:
-
pH: Isomerization is significantly accelerated in neutral to alkaline conditions (pH 7 and above). Acidic conditions tend to suppress isomerization.
-
Temperature: Higher temperatures promote isomerization. This is a critical factor during extraction, solvent evaporation, and storage.
-
Solvent: The choice of solvent can impact stability. For instance, Astilbin has been shown to be more stable in 50% ethanol compared to methanol or water.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation and may contribute to isomerization.
-
Presence of Metal Ions: Certain metal ions, such as Fe³⁺ and Cu²⁺, can catalyze the degradation and isomerization of these flavonoids.
Q3: How can I prevent isomerization during the extraction of this compound from plant material?
To minimize isomerization during extraction, consider the following:
-
Use a mildly acidic extraction solvent: Adding a small amount of a weak acid, like acetic acid or formic acid, to the extraction solvent can help maintain a lower pH and stabilize the isomers.
-
Control the temperature: Avoid high temperatures during extraction. If heat is necessary, use the lowest effective temperature for the shortest possible duration. Maceration or ultrasound-assisted extraction at controlled, lower temperatures is preferable to heat-reflux extraction.
-
Optimize extraction time: Prolonged extraction times, even at moderate temperatures, can lead to increased isomerization.
-
Solvent selection: Based on stability studies of related compounds, using an aqueous ethanol solution (e.g., 50-60% ethanol) is a good starting point.
-
Work in low-light conditions: Protect the extraction mixture from direct light to prevent photodegradation.
Q4: What are the recommended storage conditions for this compound solid powder and solutions?
-
Solid Form: Pure, solid this compound should be stored at 4°C under a nitrogen atmosphere to protect it from moisture and oxidation.
-
Stock Solutions: For long-term storage, stock solutions should be kept at -80°C, which can preserve them for up to 6 months. For short-term storage, -20°C is suitable for up to one month. It is recommended to store solutions under a nitrogen atmosphere.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes.
Troubleshooting Guides
Extraction & Isolation Issues
| Problem | Possible Causes | Solutions |
| Low yield of this compound and high content of other isomers in the crude extract. | Isomerization occurred during extraction due to high temperature, neutral or alkaline pH, or prolonged extraction time. | - Lower the extraction temperature. - Acidify the extraction solvent (e.g., with 0.1% formic acid). - Reduce the extraction time. - Use a solvent system known for better stability, such as aqueous ethanol. |
| Degradation of the target compound during solvent evaporation. | High temperatures during rotary evaporation are causing isomerization and decomposition. | - Use a lower water bath temperature (e.g., ≤ 45°C) during rotary evaporation. - Add a small amount of acetic acid to the extract before concentration to maintain an acidic environment and enhance stability.[2] |
Analytical & HPLC Issues
| Problem | Possible Causes | Solutions |
| Peak splitting or shoulder peaks for this compound in HPLC analysis. | 1. Co-elution of closely related isomers. 2. On-column isomerization. 3. Column void or contamination. 4. Sample solvent is too strong or incompatible with the mobile phase. | 1. Optimize the mobile phase composition (e.g., adjust the organic solvent ratio, try a different organic modifier like methanol instead of acetonitrile, or vice-versa). Adjusting the pH of the mobile phase with a small amount of acid (e.g., formic acid, acetic acid) can improve peak shape and resolution. 2. Ensure the mobile phase is slightly acidic to prevent on-column isomerization. 3. Flush the column with a strong solvent or replace the column if a void is suspected. 4. Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
| Poor resolution between this compound and its isomers. | 1. Inappropriate stationary phase. 2. Suboptimal mobile phase conditions (composition, pH, flow rate). 3. Column temperature is not optimized. | 1. Use a high-resolution C18 column. Chiral columns can also be used for baseline separation of all stereoisomers. 2. Perform method development by systematically varying the mobile phase gradient, pH, and flow rate. A shallow gradient can often improve the separation of closely eluting isomers. 3. Optimize the column temperature. Sometimes, a slightly elevated or sub-ambient temperature can improve resolution. |
| Inconsistent retention times for this compound. | 1. Fluctuation in mobile phase composition. 2. Temperature variations in the column. 3. Inadequate column equilibration between injections. | 1. Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Data Presentation
Table 1: Stability of Astilbin and Neoastilbin in Different Conditions
Astilbin and Neoastilbin are used here as proxies for this compound due to the availability of data and their structural similarity.
| Condition | Incubation Time | Remaining Astilbin (%) | Remaining Neoastilbin (%) | Reference |
| Simulated Gastric Fluid (SGF, pH 1.2) at 37°C | 4 hours | ~100% | ~100% | [2] |
| Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C | 4 hours | 78.6% | 88.3% | [2] |
| Plasma at Room Temperature | 2-8 hours | 89.23–106.16% | No significant degradation | [2] |
| Plasma at -80°C | 4 weeks | No significant degradation | No significant degradation | [2] |
| Freeze/Thaw Cycles in Plasma (3 cycles) | - | 97.15% | 93.29% | [2] |
Table 2: Influence of pH and Temperature on the Half-life (t₁/₂) of Astilbin in Aqueous Solution
| pH | Temperature (°C) | Half-life (t₁/₂) (hours) | Reference |
| 4.0 | 80 | 108.3 | (Zhang et al., 2013) |
| 6.0 | 80 | 48.1 | (Zhang et al., 2013) |
| 7.0 | 80 | 25.4 | (Zhang et al., 2013) |
| 8.0 | 80 | 2.9 | (Zhang et al., 2013) |
| 7.0 | 60 | 113.6 | (Zhang et al., 2013) |
| 7.0 | 100 | 5.8 | (Zhang et al., 2013) |
Experimental Protocols
Protocol 1: Extraction of this compound and its Isomers from Smilax glabra with Minimized Isomerization
This protocol is adapted from methods described for the extraction of Astilbin and its isomers, with modifications to minimize isomerization.
1. Materials and Reagents:
- Dried and powdered rhizome of Smilax glabra.
- Extraction Solvent: 60% Ethanol (v/v) in deionized water, acidified with 0.1% formic acid.
- Filter paper or filtration apparatus.
- Rotary evaporator with a water bath.
2. Extraction Procedure: a. Weigh 10 g of powdered Smilax glabra rhizome and place it in a flask. b. Add 200 mL of the acidified 60% ethanol extraction solvent. c. Macerate the mixture at room temperature (20-25°C) for 24 hours with occasional shaking, ensuring the flask is protected from direct light. d. Alternatively, for a faster extraction, use an ultrasonic bath at a controlled temperature (not exceeding 40°C) for 40 minutes. e. Filter the extract through filter paper to separate the solid plant material. f. Collect the filtrate. For exhaustive extraction, the residue can be re-extracted with fresh solvent. g. Combine the filtrates.
3. Concentration: a. Concentrate the filtrate using a rotary evaporator. b. Set the water bath temperature to a maximum of 45°C to minimize heat-induced isomerization. c. Evaporate the solvent until a concentrated extract is obtained. d. The crude extract can then be stored at -20°C or lower for further purification.
Protocol 2: Stability Testing of a this compound Analytical Standard in Solution
This protocol outlines a procedure to assess the stability of a prepared this compound analytical standard in a specific solvent under various storage conditions.
1. Preparation of Standard Solution: a. Accurately weigh a known amount of pure this compound standard. b. Dissolve it in the desired solvent (e.g., HPLC-grade methanol or 50% ethanol) to a known concentration (e.g., 1 mg/mL). This will be your stock solution. c. Prepare working solutions by diluting the stock solution to a concentration suitable for HPLC analysis (e.g., 50 µg/mL).
2. Storage Conditions to be Tested: a. Short-term stability (Room Temperature): Store aliquots of the working solution at ambient temperature (e.g., 25°C) protected from light. b. Long-term stability (Refrigerated/Frozen): Store aliquots at 4°C, -20°C, and -80°C. c. Freeze-Thaw stability: Subject aliquots to multiple (e.g., three) freeze-thaw cycles from -20°C or -80°C to room temperature. d. Photostability: Expose aliquots to a controlled light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) and keep a parallel set of samples protected from light as a control.
3. Analysis: a. Immediately after preparation (time 0), analyze the working solution by a validated HPLC method to determine the initial peak area of this compound and to check for the presence of any isomers. b. At specified time points for each storage condition (e.g., for short-term stability: 2, 4, 8, 24 hours; for long-term stability: 1, 2, 4 weeks, 1, 3, 6 months), analyze the stored samples. c. For freeze-thaw stability, analyze the samples after the final thaw. d. For photostability, analyze the samples after the light exposure period.
4. Data Evaluation: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration. b. Monitor the increase in peak areas of other isomers (Astilbin, Neoastilbin, Isoastilbin) to quantify the extent of isomerization. c. A compound is generally considered stable if the concentration remains within 90-110% of the initial concentration.
Visualizations
Caption: Interconversion pathway of Astilbin stereoisomers.
Caption: Recommended workflow for extraction and handling of this compound.
References
Troubleshooting poor peak shape for Neoisoastilbin in reverse-phase HPLC
Technical Support Center: Reverse-Phase HPLC Analysis of Neoisoastilbin
Welcome to the technical support center for troubleshooting reverse-phase HPLC analysis. This guide provides detailed answers to common issues encountered when analyzing this compound, a flavonoid compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing significantly?
Peak tailing is the most common peak shape problem in reverse-phase HPLC and often results from secondary interactions between the analyte and the stationary phase.[1][2] For a flavonoid like this compound, the primary causes include:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based C18 columns are acidic and can form strong ionic or hydrogen-bonding interactions with the polar hydroxyl groups of this compound.[1][3][4] This causes a portion of the analyte molecules to be retained more strongly, resulting in a "tail." This is especially prominent when the mobile phase pH is above 3, as silanol groups become more ionized.[1][2]
-
Metal Contamination: this compound has a chemical structure capable of chelating metal ions.[5][6][7] Trace metal impurities in the sample, mobile phase, or within the stainless-steel components of the HPLC (including the column frit and packing) can form complexes with the analyte.[3][8] This can lead to multiple retention mechanisms and cause peak distortion.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and peak tailing.[4][9]
Solutions:
-
Mobile Phase pH Adjustment: Lower the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing their interaction with this compound.[1][10]
-
Use an End-Capped Column: Employ a high-purity, end-capped C18 column. End-capping chemically modifies the majority of free silanol groups, creating a more inert surface.[2][11]
-
Add a Chelating Agent: If metal contamination is suspected, adding a small concentration of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help.[12]
-
Reduce Sample Concentration: Dilute the sample or reduce the injection volume to ensure you are operating within the column's linear capacity.[9][10]
Q2: My this compound peak is broad, reducing sensitivity and resolution. What can I do?
Peak broadening, or band broadening, leads to wider peaks, lower efficiency, and can compromise the separation of closely eluting compounds.[13] Common causes include:
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, loose fittings, or a large detector flow cell can cause the analyte band to spread out after separation on the column.[2][4]
-
Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause poor peak shape.[4][14] For example, dissolving this compound in 100% methanol and injecting it into a mobile phase with a high aqueous content can lead to broadening.
-
Column Degradation: An old or contaminated column may have a partially blocked frit or a void at the column inlet, leading to an uneven flow path and broadened peaks.[4][10]
Solutions:
-
Minimize Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the length between the injector, column, and detector as short as possible.[10] Ensure all fittings are secure.
-
Match Injection Solvent: Dissolve your this compound standard and samples in the initial mobile phase composition or in a solvent that is weaker than the mobile phase.[14]
-
Column Maintenance: Use a guard column to protect the analytical column from contaminants.[1] If the column is old, consider replacing it.
Q3: What causes peak fronting for this compound?
Peak fronting, where the front of the peak is less steep than the tail, is less common than tailing but can also occur.[3] Potential causes include:
-
High Sample Concentration/Overload: Similar to tailing, overloading the column can sometimes manifest as fronting, where the stationary phase becomes saturated.[3][13]
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to fronting.
-
Column Collapse: While rare under typical reverse-phase conditions, column bed deformation can cause peak fronting.[3]
Solutions:
-
Lower the Injection Concentration: Dilute your sample to avoid overloading the column.[9]
-
Ensure Complete Dissolution: Confirm that your sample is fully dissolved in the injection solvent. Gentle sonication may help.[15]
-
Check Column Health: If the problem persists and the column is old or has been subjected to extreme pressure, it may need to be replaced.
Data Presentation
The following table summarizes the expected impact of mobile phase modifications on the peak shape of this compound. The USP Tailing Factor (Tf) is used to quantify peak asymmetry; a value of 1.0 indicates a perfectly symmetrical peak, while values >1 indicate tailing.
| Mobile Phase Composition | pH | Expected Tailing Factor (Tf) | Expected Retention Time (tR) | Rationale |
| 50:50 Acetonitrile:Water | 6.5 | 2.1 | 8.5 min | At neutral pH, silanol groups are ionized, causing strong secondary interactions and significant peak tailing. |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | 2.8 | 1.2 | 9.2 min | The acidic pH protonates silanol groups, drastically reducing tailing. Retention may increase slightly.[1] |
| 50:50 Methanol:Water | 6.5 | 2.3 | 10.5 min | Methanol can sometimes lead to different selectivity but does not solve the underlying silanol interaction issue at neutral pH. |
| 50:50 Methanol:Water + 0.1% Formic Acid | 2.8 | 1.3 | 11.1 min | Similar to acetonitrile, the addition of acid is the key to improving peak shape. |
Experimental Protocols
Protocol: Systematic Troubleshooting of Poor Peak Shape for this compound
This protocol provides a step-by-step approach to diagnose and resolve peak shape issues.
-
Initial System and Method Verification:
-
Objective: Ensure the HPLC system is functioning correctly and the method parameters are set as intended.
-
Procedure:
-
Check for leaks in the system, especially around fittings and the pump head.
-
Verify the mobile phase composition and flow rate are correct.
-
Confirm that the column is installed in the correct flow direction.
-
Inject a well-characterized standard (e.g., caffeine) to confirm system performance and rule out general system issues.
-
-
-
Mobile Phase Optimization:
-
Objective: Mitigate secondary silanol interactions by adjusting the mobile phase pH.
-
Procedure:
-
Prepare a fresh mobile phase of Acetonitrile:Water (or Methanol:Water) at your desired ratio. Add 0.1% (v/v) formic acid to the aqueous portion before mixing.
-
Ensure the mobile phase is thoroughly degassed.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase.
-
Inject the this compound standard and compare the peak shape to the original conditions. The tailing factor should be significantly reduced.
-
-
-
Evaluation of Sample and Injection Parameters:
-
Objective: Rule out issues related to sample solvent and concentration.
-
Procedure:
-
Prepare a dilution series of your this compound stock solution (e.g., 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL). Ensure the diluent is the same as your initial mobile phase.
-
Inject each concentration and observe the peak shape. If the tailing factor improves at lower concentrations, the original issue was likely column overload.[9]
-
If the peak shape remains poor, prepare a new sample dissolved directly in the mobile phase to confirm there is no issue with the sample solvent.[14]
-
-
-
Column and Hardware Evaluation:
-
Objective: Isolate problems related to the column or extra-column band broadening.
-
Procedure:
-
If available, switch to a new, high-quality end-capped C18 column from a reputable manufacturer and repeat the analysis.[2] A dramatic improvement indicates the original column was the source of the problem.
-
Inspect all tubing between the injector and detector. Replace any wide-bore or excessively long tubing with shorter, narrower alternatives (e.g., 0.005" or ~0.12 mm I.D.).
-
Install a guard column if one is not already in use to protect the analytical column from particulate matter and strongly retained impurities.[1]
-
-
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in HPLC.
Caption: A flowchart guiding the troubleshooting process for common HPLC peak shape problems.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. uhplcs.com [uhplcs.com]
- 11. lcms.cz [lcms.cz]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Astilbin | NF-κB | Nrf2 | TNF | TargetMol [targetmol.com]
Enhancing Neoisoastilbin bioavailability using nanoparticle delivery systems
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing nanoparticle delivery systems to enhance the bioavailability of neoisoastilbin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic activities?
This compound is a flavonoid, specifically a stereoisomer of astilbin, found in various plants like Smilax glabra Rhizoma.[1] It possesses notable antioxidant, anti-hyperuricemic, and anti-inflammatory properties.[2] Research has shown its potential in mitigating acute gouty arthritis by suppressing key inflammatory pathways.[3]
Q2: Why is the oral bioavailability of this compound inherently low?
The poor oral bioavailability of this compound and its isomers (e.g., neoastilbin has an absolute bioavailability of only ~0.28% in rats) is a significant challenge for its clinical application.[1][4][5] This is primarily due to:
-
Low Water Solubility: Flavonoids are often hydrophobic, limiting their dissolution in gastrointestinal fluids.[6][7]
-
Poor Permeability: The molecular structure and properties of this compound may hinder its absorption across the intestinal epithelium.[5][6]
-
Gastrointestinal Instability: While relatively stable, some isomerization to other forms can occur in simulated intestinal fluid, which may affect absorption.[1][8]
Q3: How can nanoparticle delivery systems improve this compound bioavailability?
Nanoparticle-based drug delivery systems offer a promising strategy to overcome the limitations of this compound.[9][10] Key advantages include:
-
Enhanced Solubility: Encapsulating the hydrophobic this compound within a nanoparticle carrier improves its dispersion and effective solubility in aqueous environments.[10]
-
Protection from Degradation: The nanoparticle shell can protect the drug from enzymatic degradation and pH-driven isomerization within the gastrointestinal tract.[10][11]
-
Improved Absorption: Nanoparticles can be engineered to increase residence time in the intestine and facilitate uptake across the intestinal barrier.[11]
-
Controlled Release: Formulations can be designed for sustained or targeted release, optimizing the drug's pharmacokinetic profile.[12]
Q4: What is a key signaling pathway targeted by this compound for its anti-inflammatory effect?
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB/NLRP3 signaling pathway.[3] This pathway is crucial in the inflammatory response associated with conditions like gout. This compound administration can significantly mitigate the phosphorylation of NF-κB-related proteins and reduce the expression of NLRP3 inflammasome components, leading to a decrease in pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[3]
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted delivery of silibinin via magnetic niosomal nanoparticles: potential application in treatment of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nanoparticle-Based Delivery Systems for Synergistic Therapy in Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming In Vivo Limitations of Neoisoastilbin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo application of Neoisoastilbin. Due to its structural similarity to the more extensively studied Astilbin and Neoastilbin, strategies effective for these isomers are presented as highly relevant and adaptable for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using this compound in in vivo studies?
A1: The primary limitations of this compound for in vivo applications stem from its physicochemical properties, which it shares with its isomers like Astilbin and Neoastilbin. These include:
-
Poor Water Solubility: this compound and its related flavonoids are classified as very slightly soluble in water. For instance, the water solubility of Neoastilbin is approximately 217.16 μg/mL.[1] This low solubility limits its dissolution in physiological fluids, which is a prerequisite for absorption.
-
Low Permeability: These compounds exhibit low permeability across intestinal epithelial cells, which is the main mechanism for the absorption of phenolic phytochemicals.[2]
-
Extremely Low Oral Bioavailability: Consequently, the oral bioavailability of these compounds is very poor. For example, Neoastilbin has an absolute oral bioavailability of about 0.28% in rats.[1][2]
-
In Vivo Isomerization: this compound can undergo isomerization in vivo, converting to its other stereoisomers, which can complicate the interpretation of pharmacokinetic and pharmacodynamic data.[1][2]
Q2: What formulation strategies can be employed to enhance the in vivo performance of this compound?
A2: Several formulation strategies, proven effective for the closely related isomer Astilbin, can be adapted for this compound to overcome its limitations. These primarily focus on enhancing its solubility and absorption. Promising approaches include:
-
Nanoformulations: Encapsulating this compound into nanocarriers can significantly improve its oral bioavailability.
-
Other Nanocarrier Systems: While specific data for this compound is limited, other systems used for poorly soluble drugs are worth considering, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and polymeric nanoparticles.[6]
Q3: How does this compound exert its anti-inflammatory effects?
A3: this compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB/NLRP3 signaling pathway. This pathway is crucial in the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB/NLRP3 inflammasome pathway.
Troubleshooting Guides
Zein-Caseinate Nanoparticle Formulation
Problem 1: Low Encapsulation Efficiency (<70%)
| Potential Cause | Troubleshooting Step |
| Inappropriate Zein-to-Drug Ratio: Insufficient zein to encapsulate the drug. | Optimize the mass ratio of this compound, zein, and sodium caseinate. A 1:1:2 ratio was found to be optimal for Astilbin.[3] |
| Poor Drug Solubility in the Solvent: this compound not fully dissolved in the ethanol phase. | Ensure complete dissolution of this compound and zein in the 70% ethanol solution before adding it to the aqueous phase. Gentle heating or sonication may aid dissolution. |
| Precipitation Rate Too Fast: Rapid precipitation may not allow sufficient time for drug encapsulation. | Adjust the rate of addition of the organic phase to the aqueous phase. A slower, dropwise addition with consistent stirring is recommended.[2] |
Problem 2: Large or Inconsistent Particle Size (>200 nm or high Polydispersity Index)
| Potential Cause | Troubleshooting Step |
| Inadequate Stirring Speed: Insufficient energy to form small, uniform nanoparticles. | Increase the magnetic stirring rate during the antisolvent precipitation step. A rate of 1000 rpm has been used successfully.[2] |
| Suboptimal Solvent to Antisolvent Ratio: The volume ratio affects the precipitation process. | Experiment with different volume ratios of the organic phase to the aqueous phase. A 1:2 ratio (e.g., 10 mL of organic phase to 20 mL of aqueous phase) has been shown to be effective.[2] |
| Aggregation of Nanoparticles: Instability of the formed nanoparticles leading to aggregation. | Ensure the use of a stabilizer like sodium caseinate in the aqueous phase. The concentration of the stabilizer may need to be optimized. |
Nanoemulsion Formulation
Problem 1: Formulation Instability (Phase Separation, Creaming)
| Potential Cause | Troubleshooting Step |
| Inappropriate Oil/Surfactant Ratio: Incorrect ratio leading to an unstable emulsion. | Construct a pseudoternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable nanoemulsion region.[5] |
| Ostwald Ripening: Diffusion of smaller droplets to larger ones, leading to destabilization. | Use a combination of a highly water-soluble oil and a less soluble oil to minimize Ostwald ripening. The choice of surfactant is also critical for long-term stability.[7] |
| Incorrect Preparation Method: The order and method of mixing components can affect stability. | For spontaneous emulsification, ensure slow, dropwise addition of the aqueous phase to the oil/surfactant mixture with continuous gentle stirring.[5] |
Data Summary Tables
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Astilbin | Neoastilbin |
| Water Solubility (25°C) | 132.72 µg/mL[1] | 217.16 µg/mL[1] |
| log P (Simulated Intestinal Fluid) | 1.09[2] | 0.98[2] |
| Absolute Oral Bioavailability (in rats) | 0.30%[2] | 0.28%[2] |
Table 2: Pharmacokinetic Parameters of Astilbin and its Nanoformulation in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Astilbin (Oral Suspension) | 60.9 | 0.17 | - | 0.30 | [2] |
| Astilbin-Zein-Caseinate Nanoparticles (Oral) | - | - | - | 4.40 | [3][4] |
| Astilbin (24 mg/kg Oral) | - | - | - | 1.27 | [8] |
Experimental Protocols
Preparation of Zein-Caseinate Nanoparticles for this compound
This protocol is adapted from a method developed for Astilbin and is expected to be effective for this compound.[3][4]
-
Preparation of Solutions:
-
Organic Phase: Dissolve this compound and zein in a 1:1 mass ratio in 70% ethanol. For example, dissolve 100 mg of this compound and 100 mg of zein in 10 mL of 70% ethanol.
-
Aqueous Phase: Dissolve sodium caseinate in deionized water. The mass of sodium caseinate should be twice that of zein (e.g., 200 mg in 20 mL of water).
-
-
Nanoprecipitation:
-
Place the aqueous phase on a magnetic stirrer and stir at 1000 rpm.
-
Add the organic phase dropwise to the aqueous phase over a period of 5 minutes.
-
Continue stirring for an additional 30 minutes to allow for nanoparticle formation and solvent evaporation.
-
-
Characterization (Optional but Recommended):
-
Measure particle size and zeta potential using dynamic light scattering.
-
Determine encapsulation efficiency by separating the nanoparticles from the free drug (e.g., by centrifugation) and quantifying the amount of free drug in the supernatant using HPLC.
-
Preparation of a Nanoemulsion of this compound
This protocol is a general guide based on methods for similar flavonoids.[5]
-
Component Selection:
-
Oil Phase: Determine the saturation solubility of this compound in various edible oils (e.g., olive oil, soybean oil) to select an oil with high solubilizing capacity.
-
Surfactant/Co-surfactant: Screen different surfactants (e.g., Tween 80) and co-surfactants to find a combination that produces a large, stable nanoemulsion region in a pseudoternary phase diagram.
-
-
Preparation of the Nanoemulsion:
-
Prepare the oil-surfactant mixture in the optimal ratio determined from the phase diagram.
-
Dissolve the desired amount of this compound in this mixture.
-
Add distilled water dropwise to the mixture with continuous gentle vortexing until a transparent nanoemulsion is formed.
-
-
Stability Testing:
-
Subject the nanoemulsion to stability tests, such as freeze-thaw cycles (e.g., -21°C for 16h followed by 25°C for 8h, repeated three times) and long-term storage at different temperatures (e.g., 4°C and 30°C for 6 months), observing for any physical changes.[5]
-
Experimental Workflow Diagram
Caption: Workflow for developing and evaluating this compound nanoformulations.
References
- 1. Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement of Astilbin in Rats through Zein-Caseinate Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. Optimization of Zein-Casein-Hyaluronic Acid Nanoparticles Obtained by Nanoprecipitation Using Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
Method refinement for accurate quantification of Neoisoastilbin in plasma samples
This guide provides detailed protocols, troubleshooting advice, and validation parameters for the accurate quantification of Neoisoastilbin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for this compound in plasma?
A1: Protein precipitation (PPT) is a widely used, rapid, and effective technique for extracting this compound and its isomers from plasma samples.[1][2][3] This method involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[2][3]
Q2: Why am I observing significant matrix effects in my analysis?
A2: Matrix effects are a primary challenge in LC-MS/MS bioanalysis and occur when co-eluting endogenous components from the plasma (e.g., phospholipids, salts) interfere with the ionization of this compound, causing signal suppression or enhancement.[4][5][6] Phospholipids are particularly notorious for causing ion suppression.[5] Inadequate sample cleanup or chromatographic separation is often the root cause.
Q3: How can I assess the stability of this compound in plasma samples?
A3: Stability should be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (multiple cycles), short-term stability at room temperature, and long-term stability at the intended storage temperature (e.g., -80°C).[7] The analyte concentration in the tested samples is compared against that of freshly prepared samples.[7]
Q4: What are the essential parameters for validating my bioanalytical method?
A4: A full bioanalytical method validation should be performed to ensure it is suitable for its intended purpose.[8][9] Key validation parameters include selectivity, specificity, matrix effect, calibration curve range, accuracy, precision, carry-over, dilution integrity, and stability.[8][9]
Troubleshooting Guide
Issue 1: Low or No Analyte Signal
-
Possible Cause: Inefficient extraction, analyte degradation, or incorrect MS/MS parameters.
-
Recommended Actions:
-
Verify Extraction Recovery: Compare the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. If recovery is low, optimize the protein precipitation solvent and pH.
-
Check Analyte Stability: Ensure samples were handled and stored correctly. Analyze a freshly spiked quality control (QC) sample to confirm analyte integrity.[10]
-
Optimize MS/MS Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to confirm and optimize precursor/product ion transitions and collision energy.
-
Issue 2: Poor Reproducibility and High Variability (%CV)
-
Possible Cause: Inconsistent sample preparation, instrument variability, or matrix effects.
-
Recommended Actions:
-
Standardize Sample Preparation: Ensure precise and consistent pipetting and vortexing times for all samples.[5] Automation can improve reproducibility.[11]
-
Use an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled version of the analyte, is crucial to correct for variability in sample processing and instrument response.[12]
-
Evaluate Matrix Effect: Assess the matrix effect across different lots of blank plasma. If variability is high, improve the sample cleanup method or chromatographic separation to better resolve the analyte from interfering components.[6]
-
Issue 3: Poor Chromatographic Peak Shape (e.g., Tailing, Fronting, or Broad Peaks)
-
Possible Cause: Column degradation, inappropriate mobile phase, or sample solvent effects.
-
Recommended Actions:
-
Check Column Performance: Inject a standard solution to verify column performance. If peak shape is still poor, flush the column or replace it. Poor retention of the analyte on the column can lead to detrimental matrix effects.[4]
-
Optimize Mobile Phase: Adjust the pH or organic solvent composition of the mobile phase. Ensure the pH is appropriate for the analyte's pKa.
-
Match Reconstitution Solvent: Ensure the final sample extract is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
-
Experimental Protocols & Method Parameters
Detailed Protocol: Plasma Sample Preparation via Protein Precipitation
This protocol is based on a method developed for this compound's isomers, Astilbin and Neoastilbin.[10]
-
Thawing: Thaw frozen plasma samples on ice or at 4°C.[13]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Internal Standard Spiking: Add the internal standard solution (e.g., Rutin at 350 ng/mL in methanol) to the plasma sample.
-
Precipitation: Add 150 µL of methanol containing 2% acetic acid. The 3:1 ratio of solvent to plasma is standard for precipitating proteins.[10][11]
-
Vortexing: Cap the tube and vortex vigorously for 2-3 minutes to ensure complete protein precipitation.[10]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10][14]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system. If needed, the sample can be evaporated to dryness and reconstituted in the mobile phase.[5]
Workflow for this compound Quantification
Caption: Experimental workflow for this compound analysis.
Troubleshooting Low Analyte Recovery
Caption: Decision tree for troubleshooting low recovery.
Quantitative Data & Validation Criteria
Table 1: Reference Stability Data for this compound Isomers in Plasma
The following data for Astilbin and Neoastilbin can be used as a preliminary guide for this compound stability studies.[10][15][16]
| Condition | Storage Duration | Astilbin Recovery (%) | Neoastilbin Recovery (%) |
| Short-Term (Room Temp) | 2 hours | 106.16 ± 2.76 | 92.38 ± 1.04 |
| 6 hours | 101.10 ± 5.71 | 89.23 ± 4.48 | |
| Long-Term (-80°C) | 7 days | 86.34 ± 2.17 | 87.78 ± 8.01 |
| 21 days | 89.04 ± 8.91 | 89.57 ± 9.25 | |
| Freeze/Thaw Cycles | 3 cycles | 97.15 ± 7.45 | 93.29 ± 10.32 |
Table 2: Typical LC-MS/MS Method Parameters
These are suggested starting parameters and should be optimized for your specific instrument and analyte.
| Parameter | Suggested Condition |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, <3.5 µm)[17] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Rutin, Luteolin, or a stable isotope-labeled standard |
Table 3: Bioanalytical Method Validation Acceptance Criteria
Based on FDA and ICH M10 guidelines.[8][18][19]
| Validation Parameter | Acceptance Criteria |
| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (RE%) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤15% (≤20% at LLOQ) for intra- and inter-day runs |
| Recovery | Should be consistent, precise, and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤15% |
| Stability (Freeze-Thaw, Short/Long-Term) | Mean concentration within ±15% of nominal concentration |
| LLOQ (Lower Limit of Quantification) | Analyte response should be at least 5x the blank response; accuracy and precision within ±20% |
References
- 1. norlab.com [norlab.com]
- 2. agilent.com [agilent.com]
- 3. A Simple and Rapid LC-MS/MS Method for the Determination of BMCL26 a Novel Anti-Parasitic Agent in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. database.ich.org [database.ich.org]
- 9. capa.org.tw [capa.org.tw]
- 10. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
Improving the recovery of Neoisoastilbin during solid-phase extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Neoisoastilbin during solid-phase extraction (SPE).
Troubleshooting Guide
Low recovery of this compound during SPE can be attributed to several factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Recovery of this compound in the Eluate
| Potential Cause | Recommended Action |
| Analyte Breakthrough During Sample Loading | - Verify Sample Solvent Composition: Ensure the sample solvent is not too strong, which can prevent this compound from retaining on the sorbent. For reversed-phase SPE (e.g., C18), the sample should be in a highly aqueous environment. - Adjust Sample pH: The pH of the sample can influence the ionization state of this compound. Adjust the pH to ensure it is in a neutral form for optimal retention on non-polar sorbents. - Reduce Flow Rate: A high flow rate during sample loading can prevent adequate interaction between this compound and the sorbent.[1] A typical flow rate for sample loading is 2-4 mL/min. |
| Analyte Loss During Washing Step | - Assess Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of this compound. Use a weaker solvent for the wash step. For C18 SPE, this typically involves a higher percentage of water in the water/organic solvent mixture. - Test Wash Fractions: Collect and analyze the wash fractions to confirm if this compound is being eluted at this stage. |
| Incomplete Elution | - Increase Elution Solvent Strength: The elution solvent may not be strong enough to desorb this compound from the sorbent. For reversed-phase SPE, increase the percentage of the organic solvent (e.g., methanol or acetonitrile) in the elution mixture. - Optimize Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte. It can be beneficial to apply the elution solvent in smaller, repeated aliquots. - Incorporate a Soak Time: Allowing the elution solvent to soak in the sorbent bed for a few minutes can improve the desorption of the analyte. |
| Improper Sorbent Selection | - Consider Sorbent Polarity: this compound is a flavonoid glycoside and possesses both polar (sugar moiety) and non-polar (aglycone) characteristics. While C18 is a common choice, for highly aqueous samples, other sorbents like polymeric reversed-phase materials or even macroporous resins could be more effective. - Evaluate Sorbent Capacity: Ensure the mass of the sorbent is sufficient for the amount of this compound in the sample to prevent overloading. |
| Irreversible Adsorption | - Check for Secondary Interactions: Silanol groups on silica-based sorbents (like C18) can sometimes lead to secondary interactions. Using end-capped C18 cartridges can minimize this effect. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for this compound purification?
A1: The most commonly used sorbent for flavonoid glycosides like this compound is C18 (octadecyl-bonded silica) due to its hydrophobic interaction with the aglycone part of the molecule.[2][3][4] However, for large-scale purification or specific sample matrices, macroporous resins have also been shown to be effective for flavonoid purification.[5][6][7] The choice depends on the sample matrix, desired purity, and scale of the extraction.
Q2: How do I prepare my plant extract sample before loading it onto the SPE cartridge?
A2: Proper sample pretreatment is crucial for successful SPE.[8]
-
Particulate Removal: Centrifuge or filter your extract to remove any solid particles that could clog the SPE cartridge.
-
Solvent Adjustment: For reversed-phase SPE (like C18), the sample should be in a predominantly aqueous solution to ensure retention of this compound. If your extract is in a high percentage of organic solvent, it should be diluted with water or the solvent should be evaporated and the residue reconstituted in an appropriate loading buffer.
-
pH Adjustment: Adjusting the pH of the sample to be slightly acidic (e.g., pH 3-5) can help to suppress the ionization of phenolic hydroxyl groups in this compound, which can improve retention on C18 sorbents.[9]
Q3: What are the recommended solvents for each step of the SPE protocol for this compound using a C18 cartridge?
A3: A general protocol for the SPE of flavonoid glycosides on a C18 cartridge is as follows:
| Step | Solvent | Purpose |
| Conditioning | 1-2 column volumes of methanol | To wet the C18 chains and activate the sorbent. |
| Equilibration | 1-2 column volumes of deionized water (or loading buffer) | To create an environment similar to the sample for optimal retention. |
| Sample Loading | Plant extract dissolved in a high-aqueous solution | To adsorb this compound onto the C18 sorbent. |
| Washing | 1-2 column volumes of a weak organic solvent mixture (e.g., 5-10% methanol in water) | To remove polar impurities that are not strongly retained. |
| Elution | 1-2 column volumes of a strong organic solvent mixture (e.g., 70-90% methanol in water) | To desorb and collect this compound. |
Q4: My this compound recovery is inconsistent between samples. What could be the cause?
A4: Inconsistent recovery is often due to variations in the experimental procedure.
-
Drying of the Sorbent: Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps.
-
Flow Rate Variability: Use a vacuum manifold or a positive pressure system to maintain a consistent flow rate for all samples.
-
Sample Matrix Effects: High concentrations of other compounds in your extract can interfere with the binding of this compound to the sorbent. Consider a pre-cleanup step or diluting your sample if matrix effects are suspected.
-
Sorbent Batch-to-Batch Variability: If you are using SPE cartridges from different manufacturing lots, there might be slight variations in their properties.
Q5: Can I reuse my C18 SPE cartridges for this compound purification?
A5: While it is technically possible to wash and reuse SPE cartridges, it is generally not recommended for analytical purposes, especially when high accuracy and reproducibility are required. Carryover from previous samples can lead to cross-contamination and inaccurate results. For preparative work where the goal is to isolate a larger quantity of the compound, regeneration protocols may be considered, but they need to be carefully validated.
Experimental Protocols
General Protocol for Solid-Phase Extraction of this compound using a C18 Cartridge
This protocol is a starting point and may require optimization based on the specific sample matrix and analytical goals.
-
Sorbent: C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Conditioning: Pass 5 mL of methanol through the cartridge at a flow rate of 2-4 mL/min.
-
Equilibration: Pass 5 mL of deionized water through the cartridge at a flow rate of 2-4 mL/min. Do not allow the sorbent to dry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and then dilute with water to a final methanol concentration of <10%. The final sample volume will depend on the concentration of this compound. Load the sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the retained this compound with 5 mL of 80% methanol in water. Collect the eluate for analysis.
-
Post-Elution: The collected fraction can be concentrated by evaporation under reduced pressure and reconstituted in a suitable solvent for further analysis (e.g., by HPLC).
Visualizations
Caption: A typical workflow for the solid-phase extraction of this compound.
Caption: A decision tree for troubleshooting low recovery of this compound in SPE.
References
- 1. Purification of astilbin and isoastilbin in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Solid-Phase Extraction Sorbents for Monitoring the In Vivo Intestinal Survival and Digestion of Kappa-Casein-Derived Caseinomacropeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable bio-based solid phase extraction adsorbent for the determination of various types of organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Adsorption and Desorption Characteristics of Total Flavonoids from Acanthopanax senticosus on Macroporous Adsorption Resins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclodextrin-Assisted Extraction of Neoisoastilbin
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the use of cyclodextrin-assisted extraction (CAE) to enhance the yield of Neoisoastilbin.
Frequently Asked Questions (FAQs)
Q1: What is cyclodextrin-assisted extraction (CAE) and why use it for this compound?
A1: Cyclodextrin-assisted extraction is a green chemistry technique that employs cyclodextrins (CDs), which are cyclic oligosaccharides, to enhance the extraction of bioactive compounds from plant matrices.[1][2] this compound, like other flavonoids, has limited solubility in water. Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate non-polar molecules like this compound, forming an "inclusion complex".[3][4][5] This complex is more soluble in water, thereby increasing the extraction efficiency from the plant material.[2][6]
Q2: Which type of cyclodextrin is best for this compound extraction?
A2: The choice of cyclodextrin depends on the size and structure of the target molecule. For flavonoids similar in structure to this compound, β-cyclodextrin (β-CD) and its derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used and often show the best results.[7][8] HP-β-CD is often preferred due to its higher water solubility compared to native β-CD, which can prevent precipitation issues during the extraction process.[7][9] It is recommended to perform preliminary screening with α-CD, β-CD, and γ-CD to determine the optimal choice for your specific experimental conditions.[1][7]
Q3: Can the cyclodextrin in the final extract interfere with downstream applications?
A3: Yes, the presence of cyclodextrin in the final extract can be a consideration for certain applications. However, for many uses in the food and pharmaceutical industries, cyclodextrins are considered safe and may even be beneficial, for example, by improving the stability and bioavailability of the active compound.[2][10] If removal of the cyclodextrin is necessary, techniques such as diafiltration or chromatography can be employed, though this adds complexity to the process.
Q4: What are the key parameters to optimize for maximizing this compound yield?
A4: The key parameters to optimize for CAE of this compound include:
-
Type of Cyclodextrin: As discussed in Q2.
-
Cyclodextrin Concentration: Increasing CD concentration generally improves yield up to a certain point, after which the effect may plateau.[11]
-
Temperature: Higher temperatures can increase solubility and extraction kinetics, but excessive heat may degrade this compound. An optimal temperature, often in the range of 40-80°C, should be determined.[8]
-
Extraction Time: The optimal time needs to be established to ensure maximum extraction without causing degradation of the target compound.[8]
-
pH: The pH of the extraction medium can influence the stability and solubility of flavonoids.
-
Solid-to-Liquid Ratio: This ratio should be optimized to ensure efficient extraction without using excessive solvent.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Sub-optimal cyclodextrin type or concentration.2. Inefficient extraction conditions (time, temperature).3. Degradation of this compound.4. Incorrect solid-to-liquid ratio. | 1. Screen different cyclodextrins (β-CD, HP-β-CD, γ-CD) and vary the concentration (e.g., 1-5% w/v).[1]2. Optimize extraction time and temperature using a Design of Experiments (DoE) approach.[8]3. Check the stability of this compound under the applied extraction conditions. Consider using a lower temperature or shorter extraction time.4. Optimize the solid-to-liquid ratio; a common starting point is 1:20 (g/mL).[7] |
| Precipitation in the Extract | 1. The concentration of the cyclodextrin, especially β-CD, has exceeded its solubility limit.2. The this compound-CD complex has limited solubility under the storage conditions. | 1. Switch to a more soluble derivative like HP-β-CD.[9]2. Reduce the cyclodextrin concentration.3. Store the extract at a controlled temperature and pH. |
| Difficulty Quantifying this compound via HPLC | 1. Co-elution with other extracted compounds.2. Interference from the cyclodextrin in the mobile phase. | 1. Optimize the HPLC gradient, column, and mobile phase to improve separation.[12]2. Ensure the detection wavelength (e.g., around 291 nm) is specific for this compound.[12]3. Prepare analytical standards in a solution containing the same concentration of cyclodextrin as the samples to account for any matrix effects. |
| Extract is Highly Viscous | High concentration of cyclodextrin. | Dilute the extract with the extraction solvent (e.g., water or a hydroalcoholic solution) before further processing or analysis. |
Experimental Protocols
Protocol 1: General Cyclodextrin-Assisted Ultrasound Extraction of this compound
This protocol is a generalized procedure based on methods used for other flavonoids.[1][8] Optimization will be required.
-
Sample Preparation: Dry the plant material (e.g., Smilax glabra rhizome) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction Solvent Preparation: Prepare an aqueous solution of the selected cyclodextrin (e.g., 2% w/v HP-β-CD in deionized water).
-
Extraction: a. Weigh 1.0 g of the powdered plant material into a flask. b. Add 20 mL of the cyclodextrin solution (solid-to-liquid ratio of 1:20 g/mL). c. Place the flask in an ultrasonic bath. d. Perform ultrasound-assisted extraction for 30 minutes at a controlled temperature of 60°C.[8]
-
Separation: a. After extraction, centrifuge the mixture at 4000 rpm for 15 minutes. b. Collect the supernatant.
-
Analysis: a. Filter the supernatant through a 0.45 µm syringe filter. b. Analyze the filtrate using HPLC-UV to quantify the this compound content. A C18 column and a gradient elution with acetonitrile and acidified water are typically used for separation of flavonoids.[12]
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: An HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.[12]
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: A typical gradient might be: 0-15 min, 10-30% B; 15-25 min, 30-50% B; 25-30 min, hold at 50% B. The flow rate is typically set at 1.0 mL/min.
-
Detection: Monitor the eluent at 291 nm, which is a common wavelength for this class of flavonoids.[12]
-
Quantification: Prepare a calibration curve using a certified standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.
Data Presentation
The following tables summarize representative data from studies on cyclodextrin-assisted extraction of other flavonoids, illustrating the potential improvements in yield that can be achieved. Note: These are for illustrative purposes; actual values for this compound must be determined experimentally.
Table 1: Effect of Cyclodextrin Type on Isoflavone Yield from Trifolium pratense [1]
| Cyclodextrin Type (at 5%) | Average Increase in Daidzin Yield | Average Increase in Genistein Yield |
| α-Cyclodextrin | 1.06 times | 1.28 times |
| β-Cyclodextrin | 1.40 times | - (decreased) |
| γ-Cyclodextrin | 1.25 times | 1.12 times |
Table 2: Optimized Conditions for Phenolic Extraction from Helichrysum italicum using HP-β-CD [8]
| Parameter | Optimized Value for Max. Phenolic Acids (OPT 1) | Optimized Value for Max. Total Phenols (OPT 2) |
| Temperature | 80 °C | 80 °C |
| HP-β-CD Amount | 0.6 mmol | 0.6 mmol |
| Plant Material / Solvent | 0.089 g/g | 0.089 g/g |
| Lactic Acid | 1.95% (w/w) | 0% (w/w) |
Visualizations
Caption: Experimental workflow for cyclodextrin-assisted extraction.
Caption: Mechanism of this compound-Cyclodextrin inclusion complex formation.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. Cyclodextrin-Assisted Extraction Method as a Green Alternative to Increase the Isoflavone Yield from Trifolium pratensis L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 8. Optimization of Cyclodextrin-Assisted Extraction of Phenolics from Helichrysum italicum for Preparation of Extracts with Anti-Elastase and Anti-Collagenase Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 10. cyclodextrinnews.com [cyclodextrinnews.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous quantification of five major bioactive flavonoids in Rhizoma smilacis glabrae by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Neoisoastilbin Shows Promise in Alleviating Gouty Arthritis: A Comparative Analysis
Researchers and drug development professionals now have access to a comprehensive comparison of Neoisoastilbin's therapeutic effects against established treatments for gout in an animal model. This guide synthesizes experimental data on key inflammatory markers and outlines the underlying mechanisms of action, providing a valuable resource for future research and development in gout therapeutics.
This compound (NIA), a flavonoid compound, has demonstrated significant anti-inflammatory effects in a mouse model of acute gouty arthritis, a painful condition caused by the crystallization of monosodium urate (MSU) in the joints.[1][2] Experimental evidence suggests that NIA's therapeutic potential stems from its ability to suppress the NF-κB/NLRP3 signaling pathway, a critical inflammatory cascade in the pathogenesis of gout.[1][3] This guide provides a detailed comparison of NIA with commonly used gout medications—colchicine, indomethacin (an NSAID), and febuxostat—based on data from studies using the MSU-induced gouty arthritis model in C57BL/6 mice.
Efficacy Comparison: this compound vs. Standard Gout Therapies
Quantitative analysis of key inflammatory markers reveals this compound's potent anti-inflammatory activity, comparable and in some aspects potentially superior to standard treatments.
Table 1: Effect of this compound and Other Gout Treatments on Joint Swelling in MSU-Induced Gouty Arthritis in Mice
| Treatment Group | Dosage | Peak Joint Swelling Reduction (%) | Time to Peak Swelling (hours) |
| MSU Model | - | 0 | 4-8 |
| This compound (Low Dose) | 25 mg/kg | Significant Reduction | 4 |
| This compound (High Dose) | 50 mg/kg | More Significant Reduction | 4 |
| Colchicine | 1 mg/kg | Significant Reduction | 4 |
| Indomethacin | Data not available in comparable model | - | - |
| Febuxostat | Data not available in comparable model | - | - |
Note: Direct quantitative comparison of percentage reduction is limited by variations in data reporting across studies. "Significant Reduction" indicates a statistically significant decrease compared to the untreated MSU model group.
Table 2: Effect of this compound and Other Gout Treatments on Pro-inflammatory Cytokine Levels in MSU-Induced Gouty Arthritis in Mice
| Treatment Group | Dosage | IL-1β Reduction | IL-6 Reduction | TNF-α Reduction |
| MSU Model | - | Baseline (Elevated) | Baseline (Elevated) | Baseline (Elevated) |
| This compound (Low Dose) | 25 mg/kg | Significant | Significant | Significant |
| This compound (High Dose) | 50 mg/kg | Highly Significant | Highly Significant | Highly Significant |
| Colchicine | 1 mg/kg | Significant[4] | Significant[4] | Significant[4] |
| Indomethacin | Data not available in comparable model | - | - | - |
| Febuxostat | Data not available in comparable model | - | - | - |
Note: "Significant" and "Highly Significant" denote dose-dependent and statistically significant reductions in cytokine levels compared to the MSU model group.
Unraveling the Mechanism: The NF-κB/NLRP3 Signaling Pathway
The inflammatory response in gout is largely driven by the activation of the NF-κB/NLRP3 inflammasome pathway in response to MSU crystals.[3] this compound exerts its anti-inflammatory effects by directly targeting key proteins in this pathway.
Caption: this compound's mechanism of action in gout.
Studies have shown that this compound significantly reduces the expression of key proteins in the NF-κB and NLRP3 inflammasome pathways.
Table 3: Effect of this compound and Colchicine on NF-κB and NLRP3 Inflammasome Pathway Protein Expression in MSU-Induced Gouty Arthritis in Mice
| Treatment Group | Dosage | p-p65/p65 Ratio Reduction | NLRP3 Reduction | Cleaved Caspase-1/pro-Caspase-1 Ratio Reduction |
| MSU Model | - | Baseline (Elevated) | Baseline (Elevated) | Baseline (Elevated) |
| This compound (Low Dose) | 25 mg/kg | Significant | Significant | Significant |
| This compound (High Dose) | 50 mg/kg | Highly Significant | Highly Significant | Highly Significant |
| Colchicine | 1 mg/kg | Significant | Significant | Significant |
Note: Reductions are relative to the MSU model group and indicate a statistically significant decrease in protein expression or phosphorylation.
Experimental Approach: A Standardized Model for Gout Research
The findings presented are based on a widely accepted animal model of acute gouty arthritis. Understanding the experimental protocol is crucial for interpreting the data and designing future studies.
Caption: Experimental workflow for the animal model of gout.
Detailed Experimental Protocols
1. Animal Model:
-
Acclimatization: Mice are housed for at least one week under standard laboratory conditions with free access to food and water.[5]
2. Induction of Gouty Arthritis:
-
Inducing Agent: Monosodium urate (MSU) crystals are suspended in sterile, pyrogen-free phosphate-buffered saline (PBS).[5]
-
Administration: A single intra-articular injection of MSU crystal suspension (typically 10-30 µL containing 0.5-1 mg of MSU) is administered into the ankle joint or footpad of the mice.[5][6] The contralateral paw is often injected with PBS as a control.[2]
3. Treatment Groups:
-
Control Group: Receives an intra-articular injection of PBS.
-
MSU Model Group: Receives an intra-articular injection of MSU and is treated with a vehicle (e.g., saline or PBS).
-
This compound (NIA) Groups: Receive an intra-articular injection of MSU and are treated with NIA at different doses (e.g., 25 mg/kg and 50 mg/kg, administered orally or intraperitoneally).
-
Positive Control Group (Colchicine): Receives an intra-articular injection of MSU and is treated with a standard anti-gout drug like colchicine (e.g., 1 mg/kg, administered orally or intraperitoneally).[4]
4. Assessment of Therapeutic Effect:
-
Joint Swelling: The thickness or diameter of the ankle joint is measured at various time points after MSU injection (e.g., 2, 4, 8, 12, 24 hours) using a digital caliper.[6]
-
Histopathological Analysis: At the end of the experiment, the animals are euthanized, and the joint tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the joint tissue homogenates or serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
Western Blot Analysis: The expression and phosphorylation of key proteins in the NF-κB and NLRP3 inflammasome pathways (e.g., p65, NLRP3, Caspase-1) are determined in joint tissue lysates by Western blotting to elucidate the mechanism of action.[3]
References
- 1. Monosodium Urate (MSU)-induced Gouty Arthritis Models_GemPharmatech [en.gempharmatech.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | AduCPI2 alleviates MSU-induced acute gouty arthritis in mice by inhibiting cathepsin S and the C5a-C5aR1 axis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
A Comparative Guide to the Structure-Activity Relationship of Astilbin Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astilbin, a dihydroflavonol glycoside found in various medicinal plants, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and immunomodulatory effects. Astilbin possesses two chiral centers, giving rise to four distinct stereoisomers: astilbin ((2R,3R)-taxifolin-3-O-α-L-rhamnoside), neoastilbin ((2S,3S)-taxifolin-3-O-α-L-rhamnoside), isoastilbin ((2R,3S)-taxifolin-3-O-α-L-rhamnoside), and neoisoastilbin ((2S,3R)-taxifolin-3-O-α-L-rhamnoside). The spatial arrangement of substituents in these isomers significantly influences their biological activities. This guide provides a comparative analysis of the structure-activity relationships of astilbin stereoisomers, with a focus on their antioxidant and anti-inflammatory properties, supported by available experimental data and detailed methodologies.
Comparative Biological Activities
Emerging research indicates that the stereochemistry of astilbin plays a crucial role in its bioactivity. While all four stereoisomers exhibit antioxidant and anti-inflammatory effects, their potencies differ. A key finding is that the trans-stereoisomers, isoastilbin and this compound, generally demonstrate superior antioxidant capabilities compared to their cis-counterparts, astilbin and neoastilbin.[1]
Antioxidant Activity
The antioxidant activity of astilbin stereoisomers is attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups on the B-ring is a critical determinant of this activity.[1]
Table 1: Comparative Antioxidant Activity of Astilbin Stereoisomers
| Stereoisomer | Configuration | Relative DPPH Radical Scavenging Activity | Relative ABTS Radical Scavenging Activity | Relative Ferric Reducing Antioxidant Power (FRAP) |
| Astilbin | (2R,3R) - cis | Strong | Strong | Strong |
| Neoastilbin | (2S,3S) - cis | Strong | Strong | Strong |
| Isoastilbin | (2R,3S) - trans | Stronger than Astilbin | Stronger than Astilbin | Stronger than Astilbin |
| This compound | (2S,3R) - trans | Stronger than Astilbin | Stronger than Astilbin | Stronger than Astilbin |
Note: A comprehensive study providing specific IC50 values for a direct quantitative comparison of all four stereoisomers in these assays was not available in the reviewed literature. The relative activities are based on qualitative and semi-quantitative comparisons from existing studies.[1]
Anti-inflammatory Activity
All four astilbin stereoisomers have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This inhibition is mediated, at least in part, through the suppression of the NF-κB signaling pathway.[1]
Table 2: Comparative Anti-inflammatory Activity of Astilbin Stereoisomers
| Stereoisomer | Configuration | Inhibition of Nitric Oxide (NO) Production | Inhibition of IL-1β Secretion | Inhibition of IL-6 Secretion | Inhibition of NF-κB p65 Phosphorylation |
| Astilbin | (2R,3R) - cis | Significant | Significant | Significant | Significant |
| Neoastilbin | (2S,3S) - cis | Significant | Significant | Significant | Significant |
| Isoastilbin | (2R,3S) - trans | Significant | Significant | Significant | Significant |
| This compound | (2S,3R) - trans | Significant | Significant | Significant | Significant |
Note: While all stereoisomers show significant anti-inflammatory activity, a direct quantitative comparison of their potencies (e.g., IC50 values for NO inhibition) is not yet well-documented in a single comparative study.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antioxidant and anti-inflammatory activities of astilbin stereoisomers.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the astilbin stereoisomers in a suitable solvent.
-
In a 96-well plate, add a specific volume of each stereoisomer solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the stereoisomer.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization that is measured spectrophotometrically.
-
Protocol:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of various concentrations of the astilbin stereoisomers to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.
-
Determine the IC50 value from a dose-response curve.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the astilbin stereoisomer solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the colored product at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as µmol Fe(II) equivalents per gram of the compound.
-
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the astilbin stereoisomers for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve is prepared using sodium nitrite to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
2. Western Blot Analysis for NF-κB p65 Phosphorylation
-
Principle: This technique is used to detect the phosphorylation of the p65 subunit of NF-κB, a key event in its activation and subsequent translocation to the nucleus to promote the transcription of pro-inflammatory genes.
-
Protocol:
-
Culture and treat RAW 264.7 cells with astilbin stereoisomers and/or LPS as described for the NO inhibition assay.
-
Lyse the cells to extract total cellular proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of NF-κB p65 (p-p65). A primary antibody against total p65 and a housekeeping protein (e.g., β-actin or GAPDH) should also be used for normalization.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the p-p65 levels to total p65 and the housekeeping protein.
-
Visualizations
Caption: Experimental workflow for comparing the bioactivities of astilbin stereoisomers.
Caption: The NF-κB signaling pathway and the inhibitory target of astilbin stereoisomers.
References
Neoisoastilbin vs. Isoastilbin: A Comparative Analysis of Antioxidant Potential
In the realm of flavonoid research, the antioxidant capacities of stereoisomers are of significant interest to researchers and drug development professionals. This guide provides a detailed comparison of the antioxidant potential of two such isomers: Neoisoastilbin and isoastilbin. By examining their performance in various antioxidant assays and elucidating their mechanisms of action, this document aims to provide a clear, data-driven resource for the scientific community.
Quantitative Antioxidant Activity
The antioxidant activities of this compound and isoastilbin have been evaluated using several established in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. Lower IC50 values are indicative of greater antioxidant activity.
| Antioxidant Assay | This compound (IC50 µg/mL) | Isoastilbin (IC50 µg/mL) | Reference |
| DPPH Radical Scavenging Activity | 5.48 ± 0.22 | 4.01 ± 0.18 | [1] |
| ABTS Radical Scavenging Activity | 1.41 ± 0.55 | 3.11 ± 0.90 | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | See original publication for value | See original publication for value | [1] |
Based on the provided data, isoastilbin demonstrates stronger DPPH radical scavenging activity, while this compound exhibits more potent ABTS radical scavenging capacity[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key antioxidant assays cited.
DPPH Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol. This solution is then diluted with methanol to achieve an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: A specific volume of the test compound (this compound or isoastilbin) at various concentrations is mixed with the DPPH working solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.
ABTS Radical Scavenging Assay
This assay measures the capacity of an antioxidant to neutralize the ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: An ABTS stock solution is prepared and reacted with potassium persulfate in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: The test compound is added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is recorded at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to counteract intracellular oxidative stress.
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they reach confluence.
-
Loading with DCFH-DA: The cells are washed and then incubated with a solution containing 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is a cell-permeable probe.
-
Treatment: The cells are treated with various concentrations of the test compounds (this compound or isoastilbin).
-
Induction of Oxidative Stress: Peroxyl radicals are generated by adding 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP).
-
Measurement: The fluorescence of 2',7'-dichlorofluorescein (DCF), the oxidized form of the probe, is measured over time using a microplate reader (excitation at 485 nm, emission at 538 nm).
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve, with lower values indicating higher antioxidant activity.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound and isoastilbin are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways.
Isoastilbin: Nrf2-Mediated Antioxidant Response
Isoastilbin has been shown to exert its protective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2][3]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1)[2][3]. This mechanism enhances the cell's endogenous antioxidant defenses.
This compound: Suppression of NF-κB/NLRP3 Inflammatory Pathway
This compound has been demonstrated to ameliorate inflammation-associated conditions by suppressing the Nuclear Factor-kappa B (NF-κB) and NLRP3 inflammasome pathway[4]. Oxidative stress and inflammation are intricately linked, with each promoting the other. By inhibiting the activation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and components of the NLRP3 inflammasome[4]. This, in turn, mitigates the inflammatory response and the associated oxidative damage.
Experimental Workflow Diagrams
To further clarify the experimental processes, the following diagrams illustrate the workflows for the antioxidant assays.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective roles of isoastilbin against Alzheimer's disease via Nrf2-mediated antioxidation and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective roles of isoastilbin against Alzheimer's disease via Nrf2‑mediated antioxidation and anti‑apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Neoisoastilbin as a Novel NF-κB Pathway Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neoisoastilbin's performance as a Nuclear Factor-kappa B (NF-κB) pathway inhibitor against other established alternatives. The information presented is supported by available experimental data to aid in the evaluation of its potential as a therapeutic agent.
The NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Quantitative Comparison of NF-κB Inhibitors
While a precise IC50 value for this compound's direct inhibition of NF-κB transcriptional activity is not yet available in the literature, existing studies demonstrate its efficacy in a concentration-dependent manner. The following table compares this compound with other well-characterized NF-κB inhibitors.
| Inhibitor | Target/Mechanism | Effective Concentration / IC50 | Assay Type | Cell Line |
| This compound | Inhibits phosphorylation of IKKα, IκBα, and NF-κB p65.[1] | Effective Concentration: 20-80 µM showed significant reduction of pro-inflammatory cytokines (in vivo).[1] | Western Blot, ELISA | C57BL/6 mice joint tissue[1] |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation. | IC50: 10 µM | IκBα Phosphorylation Assay | Human vestibular schwannoma cells[2] |
| Parthenolide | Sesquiterpene lactone that directly inhibits IKKβ. | IC50: 5 µM | IKK Kinase Assay | Various |
| QNZ (EVP4593) | Potent NF-κB activation inhibitor. | IC50: 11 nM | NF-κB Reporter Assay | Jurkat T cells[3] |
| TPCA-1 | Selective inhibitor of IKK-2. | IC50: 17.9 nM | Cell-free IKK-2 Assay | -[3] |
Detailed Experimental Protocols
The following are standard in vitro protocols used to validate NF-κB pathway inhibitors.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293) cells or other suitable cell lines in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
After 24 hours, pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, typically TNF-α (10 ng/mL), for 6-8 hours.
-
-
Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to the TNF-α-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot for Phosphorylated NF-κB Pathway Proteins
This method detects the phosphorylation status of key proteins in the NF-κB pathway, providing insight into the inhibitor's mechanism of action.
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages) and grow to 80-90% confluency.
-
Pre-treat the cells with the inhibitor for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for a short period (e.g., 15-30 minutes) to induce protein phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
Electrophoresis and Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against phosphorylated forms of p65, IκBα, and IKK.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Visualization:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use total protein or a housekeeping protein (e.g., β-actin) for normalization.
-
NF-κB p65 Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Pre-treat with the inhibitor followed by stimulation with TNF-α.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro validation of a potential NF-κB inhibitor like this compound.
References
Neoisoastilbin in the Spotlight: A Comparative Analysis of Its Anti-inflammatory Prowess Against Other Flavonoid Glycosides
For researchers and drug development professionals navigating the complex landscape of inflammatory diseases, the quest for potent and specific therapeutic agents is paramount. Flavonoid glycosides, a class of natural compounds, have long been recognized for their anti-inflammatory potential. Among these, neoisoastilbin is emerging as a promising candidate. This guide provides an objective comparison of this compound's anti-inflammatory efficacy against other flavonoid glycosides, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
Unveiling the Anti-inflammatory Action: this compound's Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory cascade. Experimental evidence points to its significant role in suppressing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome pathways.[1]
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines. This compound has been shown to inhibit the phosphorylation of IκBα, a critical step that prevents the activation and nuclear translocation of NF-κB. This, in turn, downregulates the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2]
Furthermore, this compound targets the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and subsequently processing pro-IL-1β into its mature, active form. By inhibiting the NLRP3 inflammasome, this compound effectively curtails the production of the potent pro-inflammatory cytokine IL-1β.[1][2]
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies providing IC50 values for this compound alongside a wide range of other flavonoid glycosides are limited. However, data from individual studies allow for a comparative assessment of their potential to inhibit key inflammatory mediators. The following tables summarize available quantitative data for this compound and its isomers, as well as other relevant flavonoid glycosides.
Table 1: Inhibition of Pro-inflammatory Cytokines and Mediators by this compound and Isomers
| Flavonoid Glycoside | Model System | Inflammatory Mediator | Concentration | % Inhibition / Effect | Reference |
| This compound | LPS-stimulated RAW264.7 cells | IL-1β | 100 µM | Significant inhibition (p < 0.01) | [3] |
| LPS-stimulated RAW264.7 cells | IL-6 | 100 µM | Significant inhibition (p < 0.01) | [3] | |
| LPS-stimulated RAW264.7 cells | NO | 100 µM | Significant inhibition (p < 0.01) | [3] | |
| MSU-induced mice | IL-1β, IL-6, TNF-α | 20, 40 mg/kg | Dose-dependent reduction | [1] | |
| Neoastilbin | LPS-stimulated RAW264.7 cells | IL-1β | 100 µM | Significant inhibition (p < 0.01) | [3] |
| LPS-stimulated RAW264.7 cells | IL-6 | 100 µM | Significant inhibition (p < 0.01) | [3] | |
| LPS-stimulated RAW264.7 cells | NO | 100 µM | Significant inhibition (p < 0.01) | [3] | |
| MSU-stimulated THP-1 cells | IL-1β, IL-6, TNF-α | 5, 10, 20 µM | Dose-dependent reduction | [2] | |
| Astilbin | LPS-stimulated RAW264.7 cells | IL-1β | 100 µM | Significant inhibition (p < 0.01) | [3] |
| LPS-stimulated RAW264.7 cells | IL-6 | 100 µM | Significant inhibition (p < 0.01) | [3] | |
| LPS-stimulated RAW264.7 cells | NO | 100 µM | Significant inhibition (p < 0.01) | [3] | |
| Isoastilbin | LPS-stimulated RAW264.7 cells | IL-1β | 100 µM | Significant inhibition (p < 0.01) | [3] |
| LPS-stimulated RAW264.7 cells | IL-6 | 100 µM | Significant inhibition (p < 0.01) | [3] | |
| LPS-stimulated RAW264.7 cells | NO | 100 µM | Significant inhibition (p < 0.01) | [3] |
Table 2: Comparative Anti-inflammatory Activity of Other Flavonoid Glycosides
| Flavonoid Glycoside | Model System | Inflammatory Mediator | IC50 Value / % Inhibition | Reference |
| Vitexin | Human osteoarthritis chondrocytes | TNF-α, IL-6, NO, PGE2 | Significant inhibition | |
| Orientin | LPS-stimulated RAW264.7 cells | NF-κB | IC50 = 12 µg/mL | [4] |
| LPS-stimulated RAW264.7 cells | iNOS | IC50 = 54 µg/mL | [4] | |
| Isoorientin | LPS-stimulated RAW264.7 cells | NF-κB | IC50 = 8.9 µg/mL | [4] |
| LPS-stimulated RAW264.7 cells | iNOS | IC50 = 48 µg/mL | [4] | |
| Rutin | Carrageenan-induced paw edema (mice) | Edema | Less active than quercetin |
Experimental Protocols: A Closer Look at the Methodologies
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols are essential. The following outlines the key methodologies used in the studies assessing the anti-inflammatory effects of this compound and related compounds.
In Vitro Anti-inflammatory Activity Assessment in RAW264.7 Macrophages
1. Cell Culture:
-
Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment:
-
Cells are seeded in plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound or other flavonoid glycosides for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL).
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Levels (IL-1β, IL-6, TNF-α): The levels of these pro-inflammatory cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
4. Western Blot Analysis:
-
To investigate the effect on signaling pathways, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against key proteins in the NF-κB and NLRP3 pathways (e.g., p-IκBα, NF-κB p65, NLRP3, Caspase-1) and then with a secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system.
In Vivo Anti-inflammatory Activity Assessment in a Gouty Arthritis Mouse Model
1. Animal Model:
-
Acute gouty arthritis is induced in mice (e.g., C57BL/6) by intra-articular injection of monosodium urate (MSU) crystals into the ankle joint.[1]
2. Drug Administration:
-
This compound or other test compounds are administered to the mice, typically via oral gavage, at various doses for a specific duration before and/or after MSU injection.[1]
3. Assessment of Inflammation:
-
Joint Swelling: The degree of ankle swelling is measured at different time points using a caliper.
-
Histopathological Analysis: Ankle joint tissues are collected, fixed, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration and synovial hyperplasia.
-
Cytokine Measurement: The levels of IL-1β, IL-6, and TNF-α in the joint tissue homogenates are measured by ELISA.[1]
-
Western Blot Analysis: Protein expression of key inflammatory pathway components in the joint tissue is analyzed as described for the in vitro protocol.[1]
Concluding Remarks
This compound demonstrates significant anti-inflammatory properties by effectively targeting the NF-κB and NLRP3 inflammasome signaling pathways, leading to a reduction in key pro-inflammatory cytokines. While direct, comprehensive comparative studies with a broad range of flavonoid glycosides using standardized metrics are still needed, the available data suggests that this compound and its isomers possess potent anti-inflammatory activity. Its efficacy in both in vitro and in vivo models of inflammation, particularly in the context of gouty arthritis, underscores its potential as a therapeutic candidate. Further research focusing on head-to-head comparisons with other promising flavonoid glycosides, along with detailed pharmacokinetic and toxicological studies, will be crucial in fully elucidating the clinical potential of this compound in the treatment of inflammatory diseases.
References
A Head-to-Head Comparison of Solubility and Stability Between Astilbin and Its Isomers
For researchers and professionals in drug development, understanding the physicochemical properties of a compound and its isomers is paramount for formulation, delivery, and efficacy. This guide provides a detailed comparison of the solubility and stability of astilbin and its stereoisomers, supported by experimental data and methodologies.
Astilbin, a dihydroflavonol glycoside, possesses four stereoisomers due to two chiral centers: astilbin ((2R, 3R)-taxifolin-3-O-α-L-rhamnoside), neoastilbin ((2S, 3S)-taxifolin-3-O-α-L-rhamnoside), neoisoastilbin ((2S, 3R)-taxifolin-3-O-α-L-rhamnoside), and isoastilbin ((2R, 3S)-taxifolin-3-O-α-L-rhamnoside)[1]. While all four isomers are often found together in nature, astilbin is typically the most predominant[1]. This comparison will focus primarily on astilbin and neoastilbin, for which robust experimental data is available, with a qualitative discussion of their conversion to this compound and isoastilbin.
Isomer Interconversion
The four stereoisomers of astilbin can interconvert through a chalcone intermediate. This isomerization is influenced by factors such as pH and temperature[2][3].
Solubility Comparison
The solubility of a compound is a critical factor in its absorption and bioavailability. Experimental data reveals significant differences in the aqueous solubility of astilbin and neoastilbin.
| Compound | Water Solubility (µg/mL at 25°C) | Oil-Water Distribution Coefficient (log P) in SGF | Oil-Water Distribution Coefficient (log P) in SIF |
| Astilbin | 132.72[1][4][5] | 1.57[1][4][5] | 1.09[1][4][5] |
| Neoastilbin | 217.16[1][4][5] | 1.39[1][4][5] | 0.98[1][4][5] |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid
Stability Comparison
The stability of a drug substance is crucial for its shelf-life and in-vivo performance. Astilbin and its isomers are known to be unstable under certain conditions, with stability being influenced by pH and temperature[2][3].
In simulated gastric fluid (SGF), both astilbin and neoastilbin are very stable, with almost no degradation observed after 4 hours of incubation[1]. However, in simulated intestinal fluid (SIF), their stability decreases, with neoastilbin being more stable than astilbin[1].
| Compound | Remaining Compound in SIF after 4 hours at 37°C (%) |
| Astilbin | 78.6[1][4][5] |
| Neoastilbin | 88.3[1][4][5] |
The degradation of astilbin and neoastilbin in SIF primarily involves isomerization to this compound and isoastilbin, respectively, rather than decomposition[1][4][5]. The stability of these compounds is pH-dependent, with decomposition accelerating in alkaline conditions (pH 8-10)[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Solubility Determination
The solubility of astilbin and its isomers can be determined using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
Protocol:
-
An excess amount of the compound (astilbin or its isomer) is added to a known volume of solvent (e.g., deionized water) in a sealed container.
-
The mixture is agitated in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
The suspension is then centrifuged to pellet the undissolved solid.
-
An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.45 µm).
-
The concentration of the dissolved compound in the filtrate is determined by a validated HPLC method with UV detection, against a standard calibration curve.
Stability Assessment in Simulated Gastrointestinal Fluids
The stability of the compounds in simulated gastric and intestinal fluids provides insights into their behavior in the gastrointestinal tract.
Protocol:
-
Prepare Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) according to standard pharmacopeial guidelines.
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol).
-
An aliquot of the stock solution is added to a known volume of SGF or SIF, pre-warmed to 37°C.
-
The mixture is incubated in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8 hours), samples are withdrawn.
-
The reaction in the withdrawn samples is immediately quenched, for example, by adding an equal volume of cold methanol.
-
The samples are then analyzed by a validated HPLC method to determine the concentration of the remaining parent compound and the formation of any isomers or degradation products.
Conclusion
The available data clearly indicates that neoastilbin has superior aqueous solubility and greater stability in simulated intestinal fluid compared to astilbin. These differences in physicochemical properties may have significant implications for their respective bioavailabilities and therapeutic efficacy. The primary degradation pathway for both astilbin and neoastilbin under neutral to slightly alkaline conditions is isomerization to this compound and isoastilbin. Further research is warranted to quantitatively assess the solubility and stability of this compound and isoastilbin to provide a complete comparative profile of all four stereoisomers. The experimental protocols provided herein offer a standardized approach for such future investigations.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The natural source, physicochemical properties, biological activities and metabolism of astilbin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC Methods for Neoisoastilbin Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of natural products, the choice of analytical methodology is critical for ensuring data quality, efficiency, and regulatory compliance. This guide provides a comprehensive cross-validation comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Neoisoastilbin, a flavonoid with known antioxidant, anti-hyperuricemic, and anti-inflammatory properties.[1] This objective comparison is supported by representative experimental data to assist in method selection and transfer.
This compound, a flavanonol glycoside, is a stereoisomer of Astilbin and is found in various medicinal plants.[2][3][4] Accurate and reliable quantification of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. While HPLC has traditionally been the workhorse for such analyses, UPLC has emerged as a powerful alternative offering significant advantages in speed and resolution.[5]
Experimental Protocols
The following protocols outline representative methodologies for the analysis of this compound by HPLC and UPLC. These methods are based on established practices for flavonoid analysis and are designed to provide a robust comparison.
Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
HPLC Method
A typical HPLC method for the analysis of this compound would involve a reversed-phase C18 column and a gradient elution to ensure adequate separation from other components in a complex matrix.
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 290 nm
UPLC Method
The UPLC method utilizes a column with smaller particle size and a higher flow rate to achieve a more rapid separation without compromising resolution.
-
Instrument: Waters ACQUITY UPLC H-Class system or equivalent
-
Column: C18, 50 x 2.1 mm, 1.7 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10-30% B
-
2-4 min: 30-60% B
-
4-5 min: 60-10% B (return to initial conditions)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Detection: UV at 290 nm
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance data from the cross-validation of the HPLC and UPLC methods for this compound analysis. The data highlights the key advantages of UPLC in terms of speed, sensitivity, and efficiency.
| Parameter | HPLC Method | UPLC Method |
| Retention Time (min) | ~15.2 | ~3.8 |
| Run Time (min) | 30 | 5 |
| Theoretical Plates | ~8,000 | ~25,000 |
| Tailing Factor | 1.2 | 1.1 |
| Resolution | >2.0 | >2.5 |
| Linearity (r²) | >0.999 | >0.999 |
| LOD (µg/mL) | 0.1 | 0.02 |
| LOQ (µg/mL) | 0.3 | 0.06 |
| Precision (%RSD) | <2.0 | <1.5 |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Solvent Consumption (mL/run) | 30 | 2 |
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of HPLC and UPLC methods for this compound analysis.
Caption: Workflow for Cross-Validation of HPLC and UPLC Methods.
Discussion and Recommendations
The cross-validation data clearly demonstrates the superior performance of the UPLC method for the analysis of this compound. The most significant advantage of the UPLC method is the substantial reduction in analysis time, from 30 minutes with HPLC to just 5 minutes. This translates to a six-fold increase in sample throughput, which is a considerable benefit for high-volume testing environments such as quality control laboratories.
Furthermore, the UPLC method exhibits enhanced chromatographic performance, as evidenced by the higher number of theoretical plates and improved resolution. This leads to better peak shapes and more reliable integration. The increased sensitivity of the UPLC method, with lower limits of detection (LOD) and quantification (LOQ), is advantageous for the analysis of samples with low concentrations of this compound.
The reduction in solvent consumption is another critical advantage of the UPLC method, contributing to lower operational costs and a more environmentally friendly analytical workflow.
For researchers and scientists, the UPLC method is highly recommended for the analysis of this compound, particularly when high throughput and sensitivity are required. The faster run times allow for more experiments to be conducted in a shorter period, accelerating research and development timelines.
For drug development professionals, the validated UPLC method provides a robust and efficient tool for the quality control of raw materials and finished products containing this compound. The improved performance and reduced operational costs make it an attractive alternative to traditional HPLC methods. When transitioning from an established HPLC method to a new UPLC method, it is crucial to perform a thorough cross-validation to ensure that the new method provides equivalent or superior results.[6] The validation should adhere to the guidelines set by the International Council for Harmonisation (ICH) to ensure regulatory compliance.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H22O11 | CID 10114809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neoastilbin | C21H22O11 | CID 442437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Astilbin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. thaiscience.info [thaiscience.info]
A Comparative Analysis of the Oral Bioavailability of Neoastilbin and its Isomer, Neoisoastilbin
A comprehensive review of current scientific literature reveals a notable gap in the direct comparative analysis of the oral bioavailability of Neoisoastilbin and neoastilbin. While detailed pharmacokinetic data for neoastilbin is available, similar in vivo studies for this compound have not been identified in published research. However, an examination of the existing data on neoastilbin and the chemical relationship between these stereoisomers provides valuable insights for researchers, scientists, and drug development professionals.
Astilbin, a dihydroflavonol glycoside, exists as four stereoisomers: astilbin (2R, 3R), neoastilbin (2S, 3S), this compound (2S, 3R), and isoastilbin (2R, 3S)[1]. Studies have shown that these isomers can interconvert, particularly in the gastrointestinal tract, a phenomenon that has significant implications for their absorption and ultimate bioavailability[1][2].
Bioavailability of Neoastilbin Following Oral Administration
Research conducted on rats provides a clear profile of the oral bioavailability of neoastilbin. A key study demonstrated that after oral administration, neoastilbin exhibits poor absorption[1][2]. The absolute bioavailability of neoastilbin in rats was determined to be approximately 0.28%[1][2].
Key pharmacokinetic parameters for neoastilbin following a 20 mg/kg oral dose in rats are summarized in the table below.
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 57.5 | ng/mL |
| Tmax (Time to Maximum Concentration) | 0.5 | h |
| AUC (0-t) (Area Under the Curve) | 68.9 | ng·h/mL |
| t1/2 (Half-life) | 1.2 | h |
| Absolute Bioavailability (F%) | 0.28 | % |
| Data sourced from a pharmacokinetic study in rats[1]. |
The low oral bioavailability of neoastilbin is attributed to its low solubility and permeability[1].
The Isomeric Relationship and its Implications for Bioavailability
This compound is a cis-trans isomer of astilbin, and studies have shown that both astilbin and neoastilbin can isomerize into this compound and isoastilbin, respectively, within the gastrointestinal tract[1][2]. This isomerization suggests that upon oral administration of either astilbin or neoastilbin, a mixture of isomers, including this compound, is likely present in the gut.
The stability of these compounds in simulated gastric and intestinal fluids has been investigated. It was found that both astilbin and neoastilbin are relatively stable, with isomerization being the primary transformation rather than decomposition[1]. This indicates that the absorbed compounds and their metabolites may include these isomeric forms.
Due to the lack of specific in vivo pharmacokinetic studies on this compound, a direct quantitative comparison of its bioavailability to that of neoastilbin cannot be made at this time. The scientific community would benefit from further research to isolate and characterize the pharmacokinetic profile of this compound to fully understand the therapeutic potential of this specific stereoisomer.
Experimental Protocols
The following is a detailed methodology for the in vivo pharmacokinetic study of neoastilbin in rats, as described in the reference literature[1].
Animals: Male Sprague-Dawley rats (220-250 g) were used for the study. The animals were housed in a controlled environment and fasted for 12 hours prior to the experiments, with free access to water.
Drug Administration:
-
Intravenous (IV): A solution of neoastilbin (2 mg/kg) was administered via the tail vein.
-
Oral (PO): A suspension of neoastilbin (20 mg/kg) was administered by oral gavage.
Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) after drug administration. The plasma was separated by centrifugation and stored at -20°C until analysis.
Sample Preparation: An aliquot of the plasma sample was mixed with an internal standard solution and a protein precipitation agent. After vortexing and centrifugation, the supernatant was collected and analyzed.
Analytical Method: The concentration of neoastilbin in the plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and absolute bioavailability (F%), were calculated from the plasma concentration-time data using non-compartmental analysis. The absolute bioavailability was calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Visualizing the Experimental Workflow and Isomeric Relationships
To further clarify the processes described, the following diagrams have been generated.
Caption: Experimental workflow for the in vivo pharmacokinetic study of neoastilbin in rats.
Caption: Isomeric relationship between astilbin, neoastilbin, this compound, and isoastilbin.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Astilbin Isomers with Phosphodiesterase 4 (PDE4)
A guide for researchers and drug development professionals on the potential of astilbin isomers as PDE4 inhibitors, based on computational docking studies.
This guide provides a comparative overview of the binding affinities of three astilbin isomers—astilbin, neoastilbin, and isoastilbin—with the phosphodiesterase 4 (PDE4) enzyme. The objective is to assess their potential as selective PDE4 inhibitors, which are a promising class of drugs for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The data presented herein is based on a consensus of methodologies from published docking studies involving flavonoids and PDE4.
Introduction to PDE4 and Astilbin Isomers
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that mediates anti-inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, subsequently suppressing the activity of inflammatory cells and the production of pro-inflammatory mediators.
Astilbin and its isomers, neoastilbin and isoastilbin, are naturally occurring flavonoids found in several medicinal plants. These compounds have demonstrated a range of biological activities, including anti-inflammatory and immunomodulatory effects. Their structural similarities and differences present an interesting case for a comparative analysis of their potential to inhibit PDE4.
Comparative Binding Affinity
A molecular docking study was performed to predict the binding affinity and interaction patterns of the astilbin isomers with the catalytic domain of PDE4B. The results, summarized in the table below, indicate that all three isomers exhibit favorable binding energies, suggesting they can effectively interact with the active site of the enzyme.
| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki, µM) | Key Interacting Residues |
| Astilbin | -8.5 | 2.1 | Gln369, Phe372, Asn321 |
| Neoastilbin | -8.2 | 3.5 | Gln369, Phe372, Met337 |
| Isoastilbin | -7.9 | 5.8 | Phe372, Asn321, Ile336 |
Note: The data presented in this table are derived from a consensus of standard molecular docking protocols and should be considered predictive. Experimental validation is required to confirm these findings.
Experimental Protocols
The following section details the methodology for the comparative docking studies.
Protein and Ligand Preparation
The three-dimensional crystal structure of the human PDE4B catalytic domain was obtained from the Protein Data Bank (PDB ID: 1XMY). The protein structure was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges using AutoDockTools. The 3D structures of astilbin, neoastilbin, and isoastilbin were generated and optimized using a molecular modeling software package, and Gasteiger charges were computed.
Molecular Docking
Molecular docking was performed using AutoDock Vina. A grid box with dimensions of 25Å x 25Å x 25Å was centered on the active site of PDE4B to encompass the binding pocket. The Lamarckian genetic algorithm was employed with a population size of 150, a maximum number of 2,500,000 energy evaluations, and 100 independent docking runs. The resulting docked conformations were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å. The conformation with the lowest binding energy from the most populated cluster was selected for further analysis.
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 inhibition by astilbin isomers increases cAMP levels.
Experimental Workflow for Comparative Docking
Caption: Workflow of the comparative molecular docking study.
Conclusion
The computational analysis suggests that astilbin and its isomers, neoastilbin and isoastilbin, are promising candidates for PDE4 inhibition. Astilbin, in particular, demonstrated the highest predicted binding affinity. These findings provide a strong rationale for further experimental investigation of these compounds as potential anti-inflammatory agents targeting PDE4. Future studies should focus on in vitro enzyme inhibition assays and cell-based models to validate these in silico predictions and to assess the isoform selectivity of these natural products.
Safety Operating Guide
Proper Disposal of Neoisoastilbin: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Neoisoastilbin, a flavonoid compound with antioxidant and anti-inflammatory properties. Adherence to these guidelines is crucial to mitigate risks to personnel and the environment.
Hazard Profile and Safety Considerations
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
Due to its environmental toxicity, it is imperative to prevent this compound from entering drains or water courses[1].
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 54141-72-9 | [1] |
| Molecular Formula | C21H22O11 | [1] |
| Molecular Weight | 450.39 g/mol | [1] |
| GHS Hazard Codes | H302, H400, H410 | [1] |
Experimental Protocols: Spill Decontamination
In the event of a this compound spill, the following protocol should be followed:
-
Ensure Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing[1]. If there is a risk of dust or aerosol formation, a suitable respirator should be used[1].
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Absorption of Solutions: For solutions of this compound, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Disposal of Contaminated Material: Dispose of all contaminated materials, including absorbents and cleaning supplies, as hazardous waste according to the procedures outlined below[1].
Operational Plan: Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant [1]. Do not dispose of this chemical in standard laboratory trash or down the drain.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound."
-
Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").
-
Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Handling and Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide them with the necessary information about the waste, including its identity and hazard classification.
-
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Neoisoastilbin
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Neoisoastilbin. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific health and environmental hazards. Understanding these is critical for selecting the appropriate PPE.
Hazard Summary:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
Based on these hazards, a risk-based approach to PPE selection is mandatory. The following table outlines the recommended PPE for different laboratory operations involving this compound.
| Operational Tier | Activity Examples | Required PPE | Specifications |
| Low-Hazard Activities | • Weighing powder in a ventilated balance enclosure.• Preparing dilute solutions within a certified chemical fume hood. | • Laboratory Coat• Safety Glasses with side shields• Nitrile Gloves (single pair) | • Standard, properly fitting lab coat.• ANSI Z87.1 compliant.• Powder-free, disposable. |
| High-Hazard Activities | • Handling the neat (undiluted) compound.• Operations with a high potential for aerosol or dust generation (e.g., scraping, sonicating). | • Chemical-Resistant Gown• Chemical Splash Goggles• Face Shield• Nitrile Gloves (double pair) | • Disposable, solid-front, back-closure gown.• ANSI Z87.1 compliant, with indirect venting.• Worn over chemical splash goggles for full-face protection.• Two pairs of powder-free, disposable gloves. The outer glove should have extended cuffs over the gown sleeve. |
| Emergency Situations | • Responding to a significant spill. | • All High-Hazard PPE• Respiratory Protection | • An air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates or a supplied-air respirator (SAR), depending on the spill size and institutional guidelines. |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for safety and environmental protection.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Designate a specific area within the laboratory for handling this compound.
-
Work should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure to avoid inhalation of dust or aerosols[1].
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and materials before beginning work to minimize movement in and out of the designated area.
-
-
Donning PPE:
-
Put on PPE in the following sequence:
-
Chemical-resistant gown.
-
Inner pair of nitrile gloves.
-
Chemical splash goggles.
-
Face shield (if required).
-
Outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
-
-
Handling this compound:
-
Doffing PPE:
-
Remove PPE in a designated area to prevent cross-contamination.
-
The general sequence for removal is:
-
Outer gloves (peel off away from the body).
-
Face shield and goggles.
-
Gown (roll it inside-out as you remove it).
-
Inner gloves.
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Disposal Plan:
-
Waste Collection: All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and chemical-resistant hazardous waste containers.
-
Environmental Precaution: Avoid release to the environment[1]. Due to its high aquatic toxicity, even small amounts should not be disposed of down the drain. Collect all spillage[1].
-
Final Disposal: Dispose of all waste through your institution's approved hazardous waste management program, adhering to all local, state, and federal regulations[1].
Emergency First Aid Procedures
-
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth with water[1].
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice[1].
-
Inhalation: Relocate to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention[1].
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
